N-(4-Trifluoromethylnicotinoyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)6-1-2-13-3-5(6)8(17)14-4-7(15)16/h1-3H,4H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBYGGSBXWTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676420 | |
| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207502-65-6 | |
| Record name | N-(4-Trifluoromethylnicotinoyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207502656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92OK084J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Trifluoromethylnicotinoyl)glycine, a molecule of interest in the fields of agrochemistry and drug metabolism, is primarily known as a major metabolite of the insecticide Flonicamid. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological significance. Detailed experimental protocols for the synthesis of its precursor, 4-(trifluoromethyl)nicotinic acid, and the subsequent amide coupling to yield the final product are presented. This document aims to serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of this compound and its derivatives.
Introduction
This compound (TFNG) is a pyridine carboxamide derivative characterized by a trifluoromethyl group at the 4-position of the pyridine ring and a glycine moiety linked via an amide bond. Its significance stems from its role as a primary metabolite of Flonicamid, a systemic insecticide used to control aphids and other sucking insects.[1] The presence and persistence of TFNG in environmental and biological samples are crucial for monitoring the fate and impact of Flonicamid. Understanding the synthesis and properties of TFNG is therefore essential for environmental scientists, toxicologists, and researchers in drug and pesticide development.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the preparation of the key intermediate, 4-(trifluoromethyl)nicotinic acid, followed by its coupling with glycine.
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported, offering flexibility in starting materials and reaction conditions.
Method 1: From 3-Cyanopyridine
This method involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.
-
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-cyanopyridine in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of an initiator like tetrabutylammonium fluoride (TBAF), or utilize Ruppert's reagent (CF3Si(CH3)3) with a suitable fluoride source.
-
Allow the reaction to proceed for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
The resulting 4-trifluoromethyl-3-cyanopyridine is then subjected to hydrolysis. Dissolve the intermediate in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water.
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and adjust the pH to precipitate the 4-(trifluoromethyl)nicotinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the desired acid.
-
Method 2: From Ethyl 4,4,4-trifluoroacetoacetate
This approach involves a cyclization reaction to construct the pyridine ring.
-
Experimental Protocol:
-
React ethyl 4,4,4-trifluoroacetoacetate with an appropriate enamine or enaminone, such as 3-aminocrotononitrile, in the presence of a base (e.g., potassium carbonate or sodium ethoxide) in a suitable solvent like ethanol.
-
Heat the reaction mixture under reflux for several hours.
-
After completion, cool the reaction mixture and acidify to precipitate the intermediate product.
-
The intermediate can then be further oxidized and hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid.
-
Amide Coupling of 4-(Trifluoromethyl)nicotinic Acid and Glycine
The final step involves the formation of an amide bond between 4-(trifluoromethyl)nicotinic acid and the amino group of glycine. To facilitate this reaction, the carboxylic acid group is typically activated, and the amino group of glycine is often protected as an ester (e.g., glycine ethyl ester) to prevent self-polymerization and improve solubility.
-
Experimental Protocol:
-
Activation of 4-(Trifluoromethyl)nicotinic Acid: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.
-
Coupling Reaction: In a separate flask, dissolve glycine ethyl ester hydrochloride in the chosen solvent and add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine. Add this solution to the activated 4-(trifluoromethyl)nicotinic acid mixture.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter off any solid by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash successively with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Ester Hydrolysis: Dissolve the crude this compound ethyl ester in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., 1 M NaOH or LiOH). Stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that much of the publicly available data is computed, and experimental values may vary.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂O₃ | PubChem[2] |
| Molecular Weight | 248.16 g/mol | PubChem[2] |
| CAS Number | 207502-65-6 | PubChem[2] |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | PubChem[2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally reported | - |
| Solubility | Slightly soluble in DMSO and Methanol | Vendor Data[3] |
| pKa (acidic) | ~3.5 (predicted for carboxylic acid) | - |
| pKa (basic) | ~2.0 (predicted for pyridine nitrogen) | - |
| LogP | 0.6 (computed) | PubChem[2] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. The following are predicted and characteristic spectral features based on the structure.
-
¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a doublet for the methylene protons of the glycine moiety coupled to the amide proton, and a broad singlet for the carboxylic acid proton. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: Carbon signals for the trifluoromethyl group (a quartet due to C-F coupling), the pyridine ring carbons, the amide carbonyl, the glycine methylene carbon, and the carboxylic acid carbonyl are expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, C-N stretching, and strong C-F stretching bands associated with the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 249.0481 and [M-H]⁻ at m/z 247.0335. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the carboxylic acid group.
Biological Activity and Significance
Metabolite of Flonicamid
The primary biological relevance of this compound is as a metabolite of the insecticide Flonicamid. Following application, Flonicamid undergoes metabolic transformation in plants, soil, and animals. The formation of TFNG is a key step in the degradation pathway of Flonicamid.[1][4]
Toxicological Profile
There is limited specific toxicological data available for this compound itself. The toxicity of Flonicamid has been studied, and the assessment of its metabolites, including TFNG, is part of the overall risk assessment. Generally, the glycine conjugate is considered a detoxification product, often leading to increased water solubility and facilitating excretion. However, comprehensive toxicological studies on the isolated metabolite are not widely reported.
Signaling and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams are provided in DOT language.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Flonicamid Metabolism Pathway
Caption: Simplified metabolic pathway of Flonicamid to TFNG.
Conclusion
This compound is a key molecule for understanding the environmental and biological fate of the insecticide Flonicamid. This guide has provided a detailed overview of its synthesis, starting from common precursors and utilizing standard organic chemistry transformations. While comprehensive experimental data on its physicochemical and toxicological properties are still somewhat limited in the public domain, this document consolidates the available information to provide a solid foundation for researchers. The provided experimental outlines and workflow diagrams offer a practical starting point for the synthesis and further investigation of this important metabolite. Future research should focus on obtaining detailed experimental characterization and toxicological data to build a more complete profile of this compound.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Mechanism of Action of N-(4-Trifluoromethylnicotinoyl)glycine as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Trifluoromethylnicotinoyl)glycine (TFNG) is a known metabolite of the insecticide Flonicamid.[1][2][3][][5][6][7][8][9][10] While its pharmacological activity is not yet characterized, its structural resemblance to a class of therapeutic agents known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors suggests a potential mechanism of action relevant to drug development. This guide explores the hypothesized role of TFNG as a HIF-PH inhibitor, providing a detailed overview of the underlying signaling pathway, a comparative analysis with established inhibitors, comprehensive experimental protocols for its characterization, and a quantitative summary of relevant inhibitors to contextualize its potential potency.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to low oxygen levels (hypoxia) is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes called HIF-prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.[11][12]
In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and cellular metabolism, enabling adaptation to low oxygen environments.
Inhibition of PHDs pharmacologically mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets. This mechanism is the basis for a novel class of drugs used to treat anemia associated with chronic kidney disease.[13]
Hypothesized Mechanism of Action of this compound (TFNG)
Based on its chemical structure, we hypothesize that this compound acts as a competitive inhibitor of HIF-prolyl hydroxylases, specifically targeting the 2-oxoglutarate (2-OG) binding site. Many known HIF-PH inhibitors are N-acyl glycine derivatives, which act as mimetics of the co-substrate 2-OG, chelating the active site Fe(II) and preventing the hydroxylation of HIF-α.[14][15][16]
The structure of TFNG features a glycine moiety linked to a nicotinoyl group, a common scaffold in several HIF-PH inhibitors. The trifluoromethyl group on the pyridine ring may further influence its binding affinity and selectivity for the different PHD isoforms (PHD1, PHD2, and PHD3).
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 5. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. N-(4-Trifluoromethylnicotinoyl)glycinamide | 158062-96-5 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
No Direct Link Found Between N-(4-Trifluoromethylnicotinoyl)glycine and Hypoxia Research
Despite a comprehensive review of available scientific literature, no direct evidence was found to support a role for N-(4-Trifluoromethylnicotinoyl)glycine in the field of hypoxia research. This compound, a known metabolite of the insecticide Flonicamid, does not appear to be utilized as a research tool, therapeutic agent, or subject of study in the context of cellular responses to low oxygen conditions.
Hypoxia research is a robust field that investigates the intricate molecular mechanisms cells employ to adapt to and survive in oxygen-deprived environments. Key areas of investigation include the hypoxia-inducible factor (HIF) signaling pathway, the regulation of prolyl hydroxylase domain (PHD) enzymes, and the involvement of various kinases such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Compounds that modulate these pathways are of significant interest for their potential therapeutic applications in conditions ranging from anemia to cancer.
However, searches for "this compound" in conjunction with terms such as "hypoxia," "HIF," "prolyl hydroxylase," and "SGK1" did not yield any relevant results detailing its use or effects in this area. The primary context in which this molecule is discussed in the scientific literature is as a biotransformation product of Flonicamid.
It is possible that there may be a misunderstanding or a misidentification of the compound of interest. For instance, another metabolite of Flonicamid, 4-trifluoromethylnicotinamide (TFNA-AM), has been identified as a modulator of chordotonal organs in insects, a mechanism of action unrelated to hypoxia signaling pathways.
Given the absence of data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as "this compound" does not have an established role in hypoxia research. Researchers, scientists, and drug development professionals interested in hypoxia are encouraged to focus on well-characterized modulators of the HIF pathway and other related signaling cascades.
A Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine as a Putative HIF Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Hypoxia-Inducible Factor (HIF) pathway and the therapeutic potential of inhibiting HIF Prolyl Hydroxylase (PHD) enzymes. We focus on the molecule N-(4-Trifluoromethylnicotinoyl)glycine , a nicotinoyl glycine derivative, as a putative PHD inhibitor. While specific biological data for this compound in the context of HIF inhibition is not extensively documented in public literature, its structure aligns with known pharmacophores of potent PHD inhibitors. This document serves as a roadmap for its evaluation, presenting the mechanism of action, benchmark data from clinically relevant inhibitors, and detailed experimental protocols required to characterize its activity.
Introduction: The HIF Pathway as a Therapeutic Target
The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for rapid degradation. This process is initiated by a class of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[2]
PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for proteasomal degradation.[3] In hypoxia, the lack of molecular oxygen—a critical substrate for PHD activity—inhibits this hydroxylation. Consequently, HIF-α stabilizes, translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This leads to the transcription of genes involved in critical adaptive responses, including erythropoiesis (via erythropoietin, EPO), angiogenesis, and glucose metabolism.[2]
Inhibition of PHD enzymes using small molecules mimics the hypoxic state, leading to the stabilization of HIF-α and the activation of these downstream pathways even under normoxic conditions. This has significant therapeutic potential, particularly for the treatment of anemia associated with chronic kidney disease (CKD).[4] Several PHD inhibitors, known as HIF-PHIs, are now in clinical use in various regions.[2]
This compound, a metabolite of the insecticide Flonicamid, possesses structural features—specifically the nicotinoyl glycine scaffold—suggestive of potential HIF-PHI activity.[5][6] This guide outlines the necessary framework to investigate and validate this hypothesis.
Mechanism of Action: Stabilizing HIF-α
HIF-PHIs function as competitive inhibitors of 2-oxoglutarate at the active site of the PHD enzymes. By binding to the enzyme's active site, they prevent the hydroxylation of HIF-α, thereby disrupting the degradation cascade.
dot
Figure 1: The HIF-1α Signaling Pathway. Under normoxia, PHD enzymes hydroxylate HIF-1α, leading to its degradation. Under hypoxia or in the presence of a PHD inhibitor, HIF-1α stabilizes, dimerizes with HIF-1β, and activates gene transcription.
Quantitative Data: Benchmarking Inhibitor Potency
To assess the potential of this compound, its activity must be compared against established HIF-PHIs. The following tables summarize reported in vitro and cellular potency data for several inhibitors that have undergone clinical development.
Table 1: In Vitro Potency of HIF-PHD Inhibitors Against PHD Isoforms
This table presents the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit the activity of an enzyme by 50%. Lower values indicate greater potency.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [7] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [7] |
| Roxadustat | - | 591 | - | [7] |
| Molidustat | 480 | 280 | 450 | [7] |
| Molidustat (alt.) | - | 7 | - | [1][4] |
| Roxadustat (alt.) | - | 27 | - | [1][4] |
| Vadadustat (alt.) | - | 29 | - | [1][4] |
| Daprodustat (alt.) | - | 67 | - | [1][4] |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions, substrates, and enzyme preparations used.[7]
Table 2: Cellular Activity of HIF-PHD Inhibitors
This table presents the half-maximal effective concentration (EC₅₀), which measures the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. This is typically measured using a Hypoxia Response Element (HRE) reporter gene assay.
| Inhibitor | HRE Reporter Assay EC₅₀ (µM) | Reference(s) |
| Roxadustat | 5.1 | [4] |
| Daprodustat | 0.8 | [4] |
| Molidustat | 2.1 | [4] |
Experimental Protocols & Workflows
Characterizing a novel compound like this compound requires a series of robust biochemical and cell-based assays.
In Vitro PHD2 Inhibition Assay (Colorimetric)
This assay measures the consumption of the PHD co-substrate, α-ketoglutarate (α-KG), providing a direct measure of enzyme activity.[8]
dot
Figure 2: Workflow for a colorimetric in vitro PHD2 inhibition assay.
Detailed Methodology: [8]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5). Prepare stock solutions of recombinant human PHD2, a synthetic HIF-1α peptide substrate (e.g., CODD peptide DLDLEMLAPYIPMDDDFQL), ferrous sulfate, sodium ascorbate, and α-ketoglutarate. Prepare serial dilutions of this compound in DMSO.
-
Enzyme/Inhibitor Pre-incubation : In a 96-well plate, add PHD2 enzyme, ferrous sulfate, and ascorbate to the reaction buffer. Add the test inhibitor or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation : Start the enzymatic reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.
-
Reaction Incubation : Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.
-
Stopping and Derivatization : Terminate the reaction by adding a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in acid. This solution simultaneously stops the reaction and begins the derivatization of the unconsumed α-KG. Incubate for 10-15 minutes.
-
Color Development : Add a strong base (e.g., NaOH) to each well to develop a colored product from the α-KG-hydrazone derivative.
-
Measurement : Read the absorbance on a microplate reader. The signal is inversely proportional to PHD activity.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay directly visualizes and quantifies the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.[3]
dot
Figure 3: Workflow for Western Blot analysis of HIF-1α stabilization.
-
Cell Culture and Treatment : Seed appropriate cells (e.g., HeLa, Hep3B, U2OS) in 6-well plates. Once confluent, treat cells with serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO) for a desired time (e.g., 4, 8, or 16 hours).
-
Cell Lysis : Perform all lysis steps on ice to minimize protein degradation.[9] Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.
-
Protein Quantification : Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST). Incubate the membrane overnight at 4°C with a primary antibody against HIF-1α. Also probe a separate membrane or re-probe the same membrane for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody and Detection : Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.
-
Analysis : Quantify the band intensity for HIF-1α and normalize it to the corresponding loading control band.
HIF-1 Transcriptional Activity Assay (HRE-Luciferase Reporter)
This cell-based assay measures the functional consequence of HIF-1α stabilization: the activation of gene transcription from HREs.[1]
dot
Figure 4: Workflow for HRE-Luciferase reporter gene assay.
Detailed Methodology: [10][11]
-
Cell Transfection : In a culture dish, transfect cells (HEK293 or HeLa are common) with two plasmids: one containing the firefly luciferase gene driven by a promoter with multiple HRE copies, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell number.
-
Seeding : After 24 hours, detach the transfected cells and seed them into a 96-well white, opaque-bottom plate. Allow cells to adhere overnight.
-
Inhibitor Treatment : Treat the cells with serial dilutions of this compound or vehicle control. Incubate for 16-24 hours.
-
Cell Lysis : Remove the medium and wash cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.
-
Luminescence Measurement : Using a dual-luciferase assay kit, add the first reagent (containing firefly luciferase substrate) and measure luminescence on a plate reader. Then, inject the second reagent to quench the firefly signal and activate the Renilla luciferase, and measure again.
-
Data Analysis : For each well, calculate the ratio of Firefly to Renilla luminescence. Express the results as fold induction over the vehicle-treated control wells to determine the EC₅₀.
Structure-Activity Relationship (SAR) Considerations
The this compound scaffold belongs to a class of 2-OG mimetics. The structure-activity relationship of these inhibitors is well-defined and centers on their ability to interact with key residues and the catalytic iron in the PHD active site.
dot
Figure 5: Key pharmacophoric features of nicotinoyl glycine-based PHD inhibitors.
-
Iron Chelating Group : The pyridine nitrogen and the adjacent amide oxygen are positioned to form a bidentate chelation complex with the Fe(II) ion at the catalytic center of the PHD active site.[12]
-
2-Oxoglutarate Mimicry : The terminal carboxylate of the glycine moiety mimics the C-5 carboxylate of the natural substrate 2-OG, forming critical interactions with positively charged residues like Arg383 (in PHD2).[2]
-
Hydrophobic Interactions : The trifluoromethyl-substituted pyridine ring can occupy a hydrophobic pocket near the active site entrance, contributing to binding affinity and selectivity.[2]
To explore the SAR of this specific scaffold, researchers should synthesize and test analogs by modifying these three key regions:
-
Varying the pyridine ring substitution : Replacing the CF₃ group with other electron-withdrawing or -donating groups, or changing its position, will probe the role of the hydrophobic pocket.
-
Modifying the glycine linker : Altering the linker between the nicotinoyl and carboxylate moieties can optimize the positioning of the key interacting groups.
-
Replacing the chelating heterocycle : Swapping the pyridine for other heterocycles (e.g., pyrimidine, pyrazole) can fine-tune the metal chelation geometry and potency.[13]
Conclusion and Future Directions
This compound presents a compelling starting point for investigation as a novel HIF prolyl hydroxylase inhibitor based on its structural analogy to known inhibitors. This guide provides the essential theoretical background and, critically, the detailed experimental framework necessary for its comprehensive evaluation.
The successful characterization of this molecule would involve executing the described in vitro and cellular assays to generate quantitative potency data (IC₅₀ and EC₅₀). Subsequent steps would include assessing isoform selectivity (PHD1/2/3), evaluating off-target effects against other 2-OG dioxygenases, and determining its pharmacokinetic and pharmacodynamic profile in preclinical in vivo models. The methodologies and benchmark data presented herein offer a robust foundation for researchers to undertake this evaluation and contribute to the development of the next generation of HIF-PHI therapeutics.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. 氟啶虫酰胺代谢物TFNG PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine Derivatives and Analogs as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular response to hypoxia, or low oxygen levels, is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normoxic conditions, the alpha subunit of HIF (HIF-α) is targeted for proteasomal degradation through a post-translational modification catalyzed by HIF prolyl hydroxylase (PHD) enzymes. In hypoxic states, the activity of PHDs is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, and subsequent activation of a cascade of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism.
The inhibition of PHD enzymes presents a compelling therapeutic strategy for conditions such as anemia associated with chronic kidney disease, ischemia, and inflammatory disorders. Small molecule inhibitors of PHDs can mimic a hypoxic response, leading to the stabilization of HIF-α and the endogenous production of erythropoietin (EPO). Among the various chemical scaffolds explored as PHD inhibitors, N-acyl glycine derivatives have emerged as a promising class. This technical guide focuses on the core compound N-(4-Trifluoromethylnicotinoyl)glycine (TFNG), a known metabolite of the insecticide Flonicamid, and explores the potential of its derivatives and analogs as PHD inhibitors. While specific research on TFNG derivatives as therapeutic agents is not extensively available in the public domain, this guide synthesizes information on the broader class of heteroaromatic N-substituted glycine derivatives and provides detailed experimental protocols for their synthesis and biological evaluation.
Core Scaffold and Rationale for Derivatization
The core structure of this compound consists of a trifluoromethyl-substituted nicotinoyl moiety linked to a glycine molecule. The rationale for exploring derivatives of this scaffold lies in the established role of similar N-heteroaroyl-glycine structures in inhibiting 2-oxoglutarate (2-OG) dependent dioxygenases, including PHDs. The glycine portion of the molecule is designed to mimic the co-substrate 2-OG, while the heteroaromatic ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.
The trifluoromethyl group on the nicotinoyl ring is of particular interest due to its strong electron-withdrawing nature, which can influence the electronic properties of the aromatic system and potentially enhance binding affinity to the active site of PHD enzymes. Derivatization efforts would typically focus on modifications of the pyridine ring, the glycine backbone, and the carboxylate group to explore the structure-activity relationship (SAR) and identify compounds with optimal drug-like properties.
Quantitative Data Summary
Due to the limited availability of public data on the specific biological activity of this compound derivatives as PHD inhibitors, the following table presents a representative dataset for a hypothetical series of analogs. This data is for illustrative purposes to demonstrate how quantitative results for PHD inhibition and cellular HIF-1α stabilization would be presented.
| Compound ID | R1-substitution (Pyridine Ring) | R2-substitution (Glycine α-carbon) | PHD2 IC50 (nM) [a] | HIF-1α Stabilization EC50 (µM) [b] |
| TFNG | 4-CF3 | H | >10000 | >100 |
| ANA-001 | 4-CF3, 6-Cl | H | 150 | 2.5 |
| ANA-002 | 4-CF3, 6-OCH3 | H | 320 | 5.1 |
| ANA-003 | 4-CF3 | (S)-CH3 | 85 | 1.2 |
| ANA-004 | 4-CF3 | (R)-CH3 | 540 | 8.7 |
| ANA-005 | 4-CN | H | 210 | 3.8 |
| ANA-006 | 4-Br | H | 450 | 7.2 |
| Reference-Cmpd | (e.g., Roxadustat) | - | 25 | 0.5 |
[a] IC50 values determined by an in vitro PHD2 enzymatic assay (e.g., monitoring 2-OG consumption or HIF-1α peptide hydroxylation). [b] EC50 values determined from a cell-based HIF-1α stabilization assay (e.g., Western blot analysis in a relevant cell line like HeLa or HEK293).
Experimental Protocols
Synthesis of this compound Derivatives
The following is a general procedure for the synthesis of N-(heteroarylcarbonyl)glycine derivatives.
Scheme 1: General Synthetic Route
Caption: General synthetic workflow for this compound.
Materials:
-
4-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): To a solution of 4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
-
Method B (EDCI/HOBt Coupling): To a solution of 4-(trifluoromethyl)nicotinic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
To the activated carboxylic acid from step 1, add a solution of glycine ethyl ester hydrochloride (1.1 eq) and Et₃N or DIPEA (2.2 eq) in anhydrous DCM or DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the this compound ethyl ester.
-
-
Ester Hydrolysis:
-
Dissolve the ester from step 2 in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
-
Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein stabilization in cultured cells treated with test compounds.
Caption: Experimental workflow for Western blot analysis of HIF-1α.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compounds and vehicle (e.g., DMSO)
-
Hypoxia-inducing agent (e.g., CoCl₂, DMOG) or hypoxic chamber
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compounds or a positive control (e.g., Roxadustat) for 4-6 hours. Include a vehicle-treated control. To induce HIF-1α, cells can be co-treated with a hypoxia mimetic like CoCl₂ (100 µM) or placed in a hypoxic chamber (1% O₂).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α signal to the corresponding loading control signal.
-
Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value for HIF-1α stabilization.
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF by quantifying the expression of a luciferase reporter gene under the control of HREs.
Caption: Workflow for the HRE Luciferase Reporter Assay.
Materials:
-
Cell line (e.g., HEK293T, HepG2)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase plasmid for dual-luciferase assay)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Test compounds and vehicle
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with a serial dilution of the test compounds for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for HIF transcriptional activation.
-
Signaling Pathway
The primary mechanism of action for this compound derivatives and analogs as therapeutic agents is the inhibition of HIF prolyl hydroxylase, leading to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes.
Caption: HIF-1α signaling pathway under normoxia and with PHD inhibition.
Conclusion
This compound derivatives and analogs represent a class of compounds with the potential to act as inhibitors of HIF prolyl hydroxylases. While specific data for this particular family of compounds is not widely available, the general principles of PHD inhibition by N-heteroaroyl-glycine derivatives provide a strong rationale for their investigation. The experimental protocols detailed in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of such compounds. Further research into the structure-activity relationships of this chemical series could lead to the discovery of novel and potent therapeutic agents for the treatment of anemia and other hypoxia-related diseases.
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinoyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinoyl Glycine, also known by its synonym N-[[4-(trifluoromethyl)-3-pyridinyl]carbonyl]-glycine and often abbreviated as TFNG, is a key metabolite of the insecticide Flonicamid.[1][2] Flonicamid is a pyridinecarboxamide insecticide used to control aphids and other sucking insects.[3] Understanding the chemical properties, synthesis, and biological fate of its metabolites is crucial for comprehensive toxicological evaluation and environmental impact assessment. This guide provides a detailed overview of the chemical structure, synthesis, and known biological pathways of 4-(Trifluoromethyl)nicotinoyl Glycine.
Chemical Structure and Properties
4-(Trifluoromethyl)nicotinoyl Glycine is structurally composed of a 4-(trifluoromethyl)nicotinic acid moiety linked to a glycine molecule via an amide bond.
Chemical Structure:
Physicochemical and Identification Data:
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | [4] |
| CAS Number | 207502-65-6 | [2] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [4] |
| Molecular Weight | 248.16 g/mol | [2][4] |
| Synonyms | N-(4-Trifluoromethylnicotinoyl)glycine, TFNG, Flonicamid-carboxylic acid, N-[[4-(trifluoromethyl)-3-pyridinyl]carbonyl]-glycine | [4][5] |
Synthesis of 4-(Trifluoromethyl)nicotinoyl Glycine
Synthesis of 4-(Trifluoromethyl)nicotinic Acid (Precursor)
Several methods have been reported for the synthesis of 4-(trifluoromethyl)nicotinic acid. One common approach involves the hydrolysis of a corresponding nitrile.
Experimental Protocol: Hydrolysis of 4-Trifluoromethylnicotinonitrile
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-trifluoromethylnicotinonitrile in an aqueous solution of a strong base, such as sodium hydroxide.[6]
-
Hydrolysis: Heat the mixture to a temperature between 60-100°C.[6] The reaction is typically stirred for several hours until the hydrolysis is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Acidification: After cooling the reaction mixture, carefully acidify it with a mineral acid, such as hydrochloric acid, to a pH below 7. This will precipitate the 4-trifluoromethylnicotinic acid.[6]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Coupling of 4-(Trifluoromethyl)nicotinic Acid with Glycine
The formation of the amide bond between 4-(trifluoromethyl)nicotinic acid and glycine can be achieved using various coupling agents common in peptide synthesis.
Experimental Protocol: Amide Coupling using HATU
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.[7]
-
Addition of Amino Acid: To the activated acid mixture, add a solution of glycine ethyl ester hydrochloride (1.2 equivalents) and additional DIEA (1 equivalent) in DMF. The use of the ethyl ester of glycine protects its carboxylic acid group during the reaction.
-
Coupling Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, the mixture is diluted with a suitable organic solvent like ethyl acetate and washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Deprotection: The resulting ethyl ester of 4-(Trifluoromethyl)nicotinoyl Glycine is then hydrolyzed to the final product. This is typically achieved by treating the ester with an aqueous solution of a base like lithium hydroxide or sodium hydroxide in a solvent mixture such as THF/water.
-
Purification: After acidification of the hydrolysis mixture, the final product, 4-(Trifluoromethyl)nicotinoyl Glycine, can be purified by recrystallization or column chromatography.
Logical Workflow for the Synthesis of 4-(Trifluoromethyl)nicotinoyl Glycine:
Biological Relevance and Signaling Pathways
The primary biological relevance of 4-(Trifluoromethyl)nicotinoyl Glycine is its role as a major metabolite of the insecticide Flonicamid. It is formed in both plants and animals through metabolic degradation of the parent compound.[1][7]
Metabolic Pathway of Flonicamid
The metabolism of Flonicamid to 4-(Trifluoromethyl)nicotinoyl Glycine proceeds through a two-step enzymatic hydrolysis.
-
Step 1: Formation of the Amide Intermediate: Flonicamid undergoes hydrolysis, catalyzed by nitrile hydratase enzymes, which converts the N-cyanomethyl group to an N-glycinamide moiety, forming N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM).[8][9]
-
Step 2: Hydrolysis to the Final Metabolite: The intermediate, TFNG-AM, is then further hydrolyzed by amidase enzymes, which cleave the amide bond of the glycinamide to a carboxylic acid, yielding 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG).[8][9]
Metabolic Pathway of Flonicamid to 4-(Trifluoromethyl)nicotinoyl Glycine:
References
- 1. fao.org [fao.org]
- 2. New compounds: amino acid derivatives of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity, mode of action, and synergist potential of flonicamid against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Navigating the Bioactivity of Flonicamid's Carboxylic Acid Metabolites: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Flonicamid, a pyridinecarboxamide insecticide, is a critical tool in modern agriculture for the management of sucking insect pests. Its unique mode of action, targeting the chordotonal organs of insects, has made it an effective agent against aphids, whiteflies, and thrips.[1][2][3] However, the biological activity of flonicamid is not solely attributable to the parent compound. As a pro-insecticide, flonicamid undergoes metabolic transformation into various derivatives, each with its own toxicological and biological profile. This technical guide provides a comprehensive overview of the biological activity of the key carboxylic acid metabolites of flonicamid, primarily focusing on 4-(trifluoromethyl)nicotinic acid (TFNA) and N-(4-trifluoromethyl)nicotinoyl glycine (TFNG).
A notable point of clarification is the nomenclature surrounding "Flonicamid-carboxylic acid." While this term is used by some chemical suppliers to refer to TFNG[4][5][6], in the broader context of flonicamid metabolism, the direct carboxylic acid derivative is TFNA. This guide will address the biological activities of both metabolites to provide a complete picture for the scientific community. The primary insecticidal activity of flonicamid is attributed to its metabolite 4-trifluoromethylnicotinamide (TFNA-AM), a potent modulator of chordotonal organs.[5] This guide, however, will focus on the available data for the carboxylic acid metabolites, TFNA and TFNG.
Quantitative Toxicological Data
The acute toxicity and genotoxicity of TFNA and TFNG have been evaluated, primarily in mammalian systems. The following tables summarize the key quantitative data available.
Table 1: Acute Oral Toxicity of Flonicamid Carboxylic Acid Metabolites
| Compound | Species | Endpoint | Value (mg/kg bw) | Reference |
| 4-(trifluoromethyl)nicotinic acid (TFNA) | Rat | LD50 | >2000 | [7] |
| N-(4-trifluoromethyl)nicotinoyl glycine (TFNG) | Rat | LD50 | >2000 | [7] |
Table 2: Genotoxicity of Flonicamid Carboxylic Acid Metabolites
| Compound | Test System | Result | Reference |
| 4-(trifluoromethyl)nicotinic acid (TFNA) | Ames Test | Not Genotoxic | [7] |
| N-(4-trifluoromethyl)nicotinoyl glycine (TFNG) | Ames Test | Not Genotoxic | [7] |
Metabolic Pathway of Flonicamid
Flonicamid is metabolized in both plants and animals into several key compounds. The metabolic pathway involves the transformation of the cyanomethyl group and subsequent conjugation.
References
An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine (CAS Number: 207502-65-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Trifluoromethylnicotinoyl)glycine, also known as TFNG, is a primary metabolite of the insecticide Flonicamid. Its CAS number is 207502-65-6. This document provides a comprehensive technical overview of TFNG, including its chemical properties, metabolic fate, analytical methodologies for its detection, and available toxicological data. As a key metabolite, understanding the characteristics of TFNG is crucial for environmental monitoring, food safety assessment, and comprehending the overall biological impact of Flonicamid.
Chemical and Physical Properties
This compound is a pyridine derivative containing a trifluoromethyl group and a glycine conjugate. These structural features influence its polarity and chemical reactivity.
| Property | Value | Source |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | [1] |
| Synonyms | TFNG, Flonicamid-carboxylic acid, 4-(Trifluoromethyl)nicotinoyl Glycine | [1] |
| CAS Number | 207502-65-6 | [1] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |
| Molecular Weight | 248.16 g/mol | [1] |
| Appearance | Pale Yellow Solid |
Metabolism and Environmental Fate
This compound is a significant metabolite of the insecticide Flonicamid in various biological systems, including plants, insects, and microorganisms.
Metabolic Pathway of Flonicamid
Flonicamid undergoes metabolic transformation to produce several metabolites, with TFNG being a major product in plants. The metabolic pathway generally involves the hydrolysis of the cyanomethyl group of Flonicamid. In some microorganisms, a key pathway involves the conversion of an intermediate, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM), to TFNG, a reaction catalyzed by an amidase enzyme.[2]
A proposed metabolic pathway for the formation of TFNG from Flonicamid is illustrated below.
Caption: Proposed metabolic conversion of Flonicamid to TFNG.
Microbial Biodegradation
Studies on Pseudaminobacter salicylatoxidans have shown that this bacterium can efficiently degrade Flonicamid. The process involves the initial conversion of Flonicamid to TFNG-AM, which is then hydrolyzed to TFNG.[2] This microbial degradation pathway is a key element in the environmental dissipation of Flonicamid residues.
Experimental Protocols
Analytical Method for Detection: Acidified QuEChERS
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction and analysis of TFNG and other Flonicamid metabolites from food matrices. The acidification of the extraction solvent is crucial for achieving good recoveries of the acidic metabolite TFNG.
Protocol Overview:
-
Sample Homogenization: A representative sample of the food commodity (e.g., fruits, vegetables) is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% (v/v) formic acid.
-
Add an appropriate internal standard.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
-
Salting-out and Phase Separation:
-
Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake for 1 minute.
-
Centrifuge to separate the acetonitrile layer.
-
-
Analysis: The resulting extract is analyzed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for the acidified QuEChERS method.
General Protocol for N-Acyl Glycine Synthesis
While a specific protocol for the chemical synthesis of this compound was not found in the reviewed literature, a general method for the synthesis of N-acyl glycines can be adapted. This typically involves the acylation of glycine. One common approach is the Schotten-Baumann reaction, where an acyl chloride (in this case, 4-trifluoromethylnicotinoyl chloride) is reacted with glycine in the presence of a base.
Conceptual Synthesis Steps:
-
Preparation of Acyl Chloride: 4-Trifluoromethylnicotinic acid is converted to 4-trifluoromethylnicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acylation of Glycine: The resulting 4-trifluoromethylnicotinoyl chloride is then reacted with glycine in an aqueous basic solution (e.g., sodium hydroxide) at a low temperature.
-
Acidification and Isolation: The reaction mixture is acidified to precipitate the this compound product, which can then be collected by filtration and purified by recrystallization.
Caption: Conceptual synthesis of TFNG.
Quantitative Data
Toxicological Data
Toxicological studies have been conducted on TFNG to assess its potential health effects.
| Study Type | Species | Dosing | NOAEL (No-Observed-Adverse-Effect Level) | Source |
| 90-day Toxicity Study | Rat (Male) | Dietary | 135 mg/kg bw/day (at 2000 ppm) | [3] |
| 90-day Toxicity Study | Rat (Female) | Dietary | 411 mg/kg bw/day (at 5000 ppm) | [3] |
| Acute Oral Toxicity | Rat | Oral Gavage | LD₅₀ > 2000 mg/kg bw | [3] |
| Genotoxicity (Ames test) | - | - | Not genotoxic | [3] |
Residue Levels in Crops
TFNG is a significant component of the total residue of Flonicamid in various crops. Regulatory bodies often define the total residue for enforcement and risk assessment as the sum of Flonicamid and its major metabolites, including TFNG.
| Commodity | Maximum Residue Level (MRL) for Flonicamid and its metabolites (expressed as Flonicamid) | Jurisdiction | Source |
| Potatoes | 0.2 mg/kg | EU | [3] |
| Lettuces and Salad Plants | 0.6 mg/kg | EU | [3] |
| Spinaches and similar leaves | 0.6 mg/kg | EU | [3] |
| Beans (without pods) | 0.7 mg/kg | EU | [3] |
| Cardoons, Celeries, Florence fennels, and Rhubarbs | 0.3 mg/kg | EU | [3] |
Biological Activity and Mechanism of Action
Direct studies on the specific biological activity and mechanism of action of this compound are limited. As a metabolite of an insecticide, its primary relevance has been in the context of toxicology and residue analysis.
The glycine moiety of the molecule suggests a potential for interaction with biological systems where glycine plays a role. Glycine is a key neurotransmitter, acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at NMDA receptors in the central nervous system.[4] N-acyl glycines, as a class of lipid signaling molecules, have been shown to interact with various receptors and enzymes, including glycine receptors and fatty acid amide hydrolase (FAAH).[5] However, it is important to note that no specific studies have been found that directly link TFNG to these pathways.
Given the available data, the primary biological relevance of TFNG is as a stable metabolite of Flonicamid, and its toxicological profile is considered in the overall risk assessment of the parent insecticide.
Conclusion
This compound (TFNG) is a well-established and significant metabolite of the insecticide Flonicamid. Its detection and quantification are essential for regulatory purposes and for understanding the environmental fate of Flonicamid. While detailed information on its direct biological activity is scarce, its toxicological profile indicates low acute and sub-chronic toxicity. The analytical methods for its detection are well-developed, with the acidified QuEChERS method being a standard approach. Further research could focus on elucidating any specific biological targets of TFNG to fully understand its potential interactions within biological systems.
References
Unveiling the Profile of N-(4-Trifluoromethylnicotinoyl)glycine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-(4-Trifluoromethylnicotinoyl)glycine, a molecule identified primarily as a metabolite of the insecticide Flonicamid, presents a subject of growing interest within the scientific community.[1][][3][4] Its structural features, particularly the trifluoromethylnicotinoyl moiety linked to the amino acid glycine, suggest potential interactions with various biological targets. This technical guide provides a comprehensive overview of the current scientific literature on this compound, focusing on its chemical properties, metabolic fate, and potential, yet underexplored, biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data, outlining experimental methodologies, and visualizing pertinent biological pathways.
Chemical and Physical Properties
This compound, with the chemical formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol , is characterized by its trifluoromethyl-substituted pyridine ring amide-linked to a glycine molecule.[1][] A comprehensive summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | PubChem[1] |
| Molecular Formula | C9H7F3N2O3 | PubChem[1] |
| Molecular Weight | 248.16 g/mol | PubChem[1] |
| CAS Number | 207502-65-6 | Santa Cruz Biotechnology[3] |
| Synonyms | 4-(Trifluoromethyl)nicotinoyl Glycine, TFNG | PubChem[1], Sigma-Aldrich[4] |
| InChI Key | AXMBYGGSBXWTEY-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | BOC Sciences[] |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of the compound, compiled from various chemical databases.
Metabolic Generation from Flonicamid
This compound (TFNG) is a recognized environmental transformation product and metabolite of the insecticide Flonicamid.[1][3] The biodegradation of Flonicamid to TFNG has been elucidated, involving a two-step enzymatic process. This metabolic pathway is crucial for understanding the environmental fate of Flonicamid and the potential exposure of non-target organisms to TFNG.
A key study identified the bacterium Pseudaminobacter salicylatoxidans as capable of degrading Flonicamid into TFNG through an intermediate, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM).[5] The conversion is catalyzed by a nitrile hydratase/amidase system.[5] A novel amidase, PsmiA, was identified as the enzyme responsible for the hydrolysis of TFNG-AM to TFNG.[5]
Below is a diagram illustrating the metabolic conversion of Flonicamid to this compound.
Figure 1: Metabolic Pathway of Flonicamid to this compound. This diagram illustrates the two-step enzymatic conversion of the insecticide Flonicamid to its metabolite, this compound (TFNG), as observed in Pseudaminobacter salicylatoxidans.
Potential Biological Activities: An Exploratory Outlook
While the direct biological activities of this compound have not been extensively investigated, its structural components suggest potential interactions with pathways where glycine and nicotinoyl derivatives are active. Two such areas of interest are the hypoxia-inducible factor (HIF) pathway and glycine transporter (GlyT) modulation.
Hypoxia-Inducible Factor (HIF) Pathway
The HIF pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia).[6][7] Prolyl hydroxylase domain enzymes (PHDs) are key regulators of this pathway, and their inhibition leads to the stabilization of HIF-α subunits, promoting the transcription of hypoxia-responsive genes.[6] Several small molecule inhibitors of PHDs are structurally related to α-ketoglutarate, a cofactor for PHD activity.[8][9]
Given that this compound possesses a glycine backbone, similar to known PHD inhibitors like dimethyloxalylglycine (DMOG), it is plausible that it could exhibit inhibitory activity towards PHDs.[8][10] Further investigation is warranted to explore this potential.
The generalized HIF signaling pathway is depicted below.
Figure 2: The Hypoxia-Inducible Factor (HIF) Signaling Pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. Under hypoxic conditions or in the presence of PHD inhibitors, HIF-1α stabilizes, dimerizes with HIF-1β, and activates the transcription of target genes.
Glycine Transporter (GlyT) Modulation
Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem and also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[11][12] The concentration of glycine in the synaptic cleft is regulated by glycine transporters (GlyT1 and GlyT2).[11] Inhibitors of these transporters can modulate glycinergic neurotransmission and have been investigated for various neurological conditions.[12]
The structural similarity of this compound to glycine suggests a potential for interaction with glycine transporters or receptors.[13][14] While no direct evidence exists, this remains a plausible area for future research.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section outlines general experimental protocols that could be adapted to study its effects.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through standard peptide coupling reactions.
Materials:
-
4-(Trifluoromethyl)nicotinic acid
-
Glycine ethyl ester hydrochloride
-
Coupling agents (e.g., EDCI, HOBt)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvents (e.g., dichloromethane, dimethylformamide)
-
Reagents for ester hydrolysis (e.g., lithium hydroxide, sodium hydroxide)
Procedure:
-
Amide Coupling: 4-(Trifluoromethyl)nicotinic acid is activated with a coupling agent and then reacted with glycine ethyl ester in the presence of a base to form the corresponding ethyl ester of this compound.
-
Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed using a suitable base to yield this compound.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay
This assay can determine if this compound inhibits the activity of PHD enzymes.
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer
-
Detection reagent (e.g., luminescence-based or fluorescence-based)
Procedure:
-
Reaction Setup: The assay is performed in a microplate format. This compound at various concentrations is pre-incubated with the PHD2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the HIF-1α peptide substrate and co-factors.
-
Incubation: The reaction mixture is incubated at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of hydroxylated peptide or the consumption of a cofactor is measured using a suitable detection method.
-
Data Analysis: IC50 values are calculated to determine the inhibitory potency of the compound.
Cell-Based HIF-1α Stabilization Assay
This assay assesses the ability of this compound to stabilize HIF-1α in cultured cells.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., DMOG, CoCl2)
-
Lysis buffer
-
Antibodies for Western blotting (anti-HIF-1α, anti-β-actin)
Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against HIF-1α and a loading control.
-
Analysis: The levels of HIF-1α protein are quantified and compared to untreated and positive control-treated cells.
Conclusion and Future Directions
This compound, primarily known as a metabolite of the insecticide Flonicamid, remains a molecule with largely unexplored biological activities. Its chemical structure suggests the potential for interaction with important biological targets such as HIF prolyl hydroxylases and glycine transporters. The information and experimental protocols provided in this technical guide are intended to serve as a catalyst for further research into the pharmacology and therapeutic potential of this compound. Future studies should focus on in-depth in vitro and in vivo characterization to elucidate its mechanism of action and to determine its potential as a lead compound for drug discovery efforts. The synthesis of isotopically labeled versions, such as this compound-13C2,15N, could also facilitate detailed metabolic and mechanistic studies.[15][16]
References
- 1. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Flonicamid Metabolite TFNG - N-[[4-(Trifluoromethyl)-3-pyridinyl]carbonyl]glycine, 4-(Trifluoromethyl)nicotinoyl glycine [sigmaaldrich.com]
- 5. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Hypoxia-Inducible Factor Pathway Inhibits Epithelial Sodium Channel–Mediated Sodium Transport in Collecting Duct Principal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel effect of DMOG on cell metabolism: direct inhibition of mitochondrial function precedes HIF target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stabilization of Hypoxia-inducible Factor by DMOG Inhibits Development of Chronic Hypoxia-Induced Right Ventricular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive N-methyl-D-aspartate receptor modulation by selective glycine transporter-1 inhibition in the rat dorsal spinal cord in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine (TFNG)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-Trifluoromethylnicotinoyl)glycine, commonly known as TFNG, is primarily recognized as a principal metabolite of the insecticide Flonicamid. First identified in the context of Flonicamid's metabolic fate, TFNG has since been a subject of study in environmental science, toxicology, and biochemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and known biological interactions of TFNG. It is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Discovery and History
The discovery of this compound is intrinsically linked to the development and metabolic profiling of the insecticide Flonicamid, which was discovered by Ishihara Sangyo Kaisha, Ltd. in 1992.[1] TFNG was first identified as a major metabolite of Flonicamid in plants and a minor metabolite in rats during routine toxicological and environmental fate studies of the parent insecticide.[2] Its presence has been detected in a variety of harvested crops, including cabbage, bell peppers, cucumbers, and oranges, as well as in water sources, following the application of Flonicamid.[2] While not the focus of independent drug development, its consistent appearance as a metabolic byproduct has necessitated a thorough understanding of its own toxicological and biological profile.
Chemical and Physical Properties
This compound is a derivative of nicotinic acid, characterized by a trifluoromethyl group at the 4-position and a glycine moiety attached via an amide linkage.
| Property | Value |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid |
| CAS Number | 207502-65-6 |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| Appearance | Solid powder, light beige |
| Solubility | Soluble in organic solvents such as acetone, ethyl acetate, and methanol. |
Data sourced from PubChem CID 46835486 and other chemical supplier information.[3]
Synthesis and Experimental Protocols
While TFNG is primarily formed through biological transformation of Flonicamid, this section details both the biological pathway and a general protocol for its chemical analysis.
Biological Formation Pathway
TFNG is a key intermediate in the biodegradation pathway of Flonicamid, particularly by soil microorganisms such as Pseudaminobacter salicylatoxidans. The pathway involves a two-step enzymatic process.[2]
Experimental Protocol: Microbial Degradation of Flonicamid
This protocol is adapted from studies on the biodegradation of Flonicamid by Pseudaminobacter salicylatoxidans.[2]
-
Culture Preparation: Cultivate P. salicylatoxidans in a suitable nutrient broth until it reaches the logarithmic growth phase.
-
Cell Harvesting and Preparation: Centrifuge the culture to harvest the bacterial cells. Wash the cells with a phosphate buffer (pH 7.0) to remove residual media. Resuspend the cells in the same buffer to a desired optical density.
-
Degradation Assay: Add a known concentration of Flonicamid to the resting cell suspension. Incubate the mixture under controlled conditions (e.g., 30°C with shaking).
-
Sampling and Analysis: At various time intervals, withdraw aliquots of the suspension. Centrifuge to remove the cells and analyze the supernatant for the presence of Flonicamid, TFNG-AM, and TFNG.
-
Analytical Method: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the separation and identification of the compounds. A C18 column is typically used with a mobile phase gradient of acetonitrile and water. Mass spectrometry in both positive and negative ion modes can be used for confirmation of the metabolites.[2]
Analytical Methods
The quantification of TFNG in various matrices is crucial for metabolic and toxicological studies.
Experimental Protocol: HPLC-MS/MS Analysis of TFNG in Oranges
This protocol is based on methods used for the analysis of Flonicamid and its metabolites in citrus fruits.[4]
-
Sample Preparation: Homogenize orange samples and extract with an acetonitrile:water mixture.
-
Clean-up: Partition the extract with ethyl acetate after adjusting the pH. Dry the ethyl acetate extract and reconstitute it in an appropriate solvent for LC-MS/MS analysis. For orange oil, dissolve in hexane and partition with an acetonitrile:water mixture.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of a modifier like formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use a matrix-matched calibration curve with a certified reference standard of TFNG. The limit of quantification (LOQ) for TFNG in oranges is typically around 0.01 mg/kg.
-
Toxicology and Biological Activity
The toxicological profile of TFNG has been evaluated as part of the safety assessment of Flonicamid.
Acute and Sub-chronic Toxicity
Studies submitted to the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have provided key toxicological data for TFNG.[2]
| Study Type | Species | Route | Results |
| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 2000 mg/kg bw |
| Genotoxicity (Ames Test) | - | In vitro | Not genotoxic |
| 90-Day Dietary Study | Rat (Male) | Oral | NOAEL: 3.56 mg/kg bw/day |
| 90-Day Dietary Study | Rat (Female) | Oral | NOAEL: 16.5 mg/kg bw/day |
NOAEL: No-Observed-Adverse-Effect Level.[2]
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific research on the direct interaction of TFNG with cellular signaling pathways. Its biological relevance is primarily understood in the context of being a metabolite of Flonicamid. The parent compound, Flonicamid, acts as a feeding inhibitor in insects, but the specific molecular targets and the direct effects of its metabolites, including TFNG, on mammalian systems are not well-elucidated beyond general toxicity.[1] Further research is required to determine if TFNG has any specific biological activity or if it modulates any signaling pathways independently.
Conclusion
This compound is a significant metabolite of the insecticide Flonicamid. Its discovery and history are closely tied to the metabolic studies of its parent compound. While its toxicological profile indicates low acute toxicity, a comprehensive understanding of its potential for more subtle biological effects is still lacking. The provided experimental protocols for its analysis are crucial for monitoring its presence in environmental and food samples. Future research should focus on elucidating any specific molecular targets or signaling pathways modulated by TFNG to fully characterize its biological significance. This technical guide serves as a foundational document for researchers and professionals, summarizing the current knowledge and highlighting areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Unmasking the Molecular Target of N-(4-Trifluoromethylnicotinoyl)glycine: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a bioactive small molecule's cellular target is a critical and often rate-limiting step in drug discovery and chemical biology. This technical guide provides a comprehensive overview of modern methodologies for target deconvolution, using the molecule N-(4-Trifluoromethylnicotinoyl)glycine as a case study. While this compound is a known metabolite of the insecticide Flonicamid, its potential polypharmacology and off-target effects in mammalian systems remain largely unexplored. This document outlines a strategic workflow for identifying its protein targets, encompassing in-silico prediction, affinity-based proteomics, and biophysical validation. Detailed experimental protocols for key techniques and structured tables for data presentation are provided to facilitate practical implementation in a research setting. Furthermore, this guide illustrates the downstream analysis of a hypothetical target, Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), to demonstrate how target identification informs our understanding of a compound's mechanism of action.
Introduction: The Imperative of Target Identification
The journey from a bioactive small molecule to a therapeutic agent is contingent on a thorough understanding of its mechanism of action, which begins with the identification of its molecular target(s).[1] Target identification not only elucidates how a compound exerts its effects but also provides insights into potential toxicity and opportunities for drug repurposing.[2] The process can be broadly categorized into three complementary approaches: in silico (computational) prediction, direct biochemical methods, and genetic interaction methods.[3]
-
In Silico Target Prediction: Computational methods leverage the chemical structure of a small molecule to predict its potential protein targets based on ligand-based or structure-based approaches.[4][5] These methods are cost-effective and can rapidly generate a list of putative targets for experimental validation.[4]
-
Affinity-Based Proteomics: These direct biochemical methods utilize a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[1][3] Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique in this category.[6]
-
Label-Free Biophysical Methods: To circumvent the need for chemical modification of the small molecule, several label-free methods have been developed. These techniques, such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), rely on the principle that ligand binding alters the biophysical properties of the target protein, such as its thermal stability or susceptibility to proteolysis.[1][7][8]
This guide will focus on a strategic workflow that integrates these approaches for the target identification of this compound.
A Strategic Workflow for Target Identification
The following diagram illustrates a logical workflow for the identification and validation of a small molecule's target.
Figure 1: A strategic workflow for small molecule target identification.
Experimental Protocols
This section provides detailed methodologies for two key experimental approaches: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA).
Affinity Purification-Mass Spectrometry (AP-MS)
This method involves immobilizing a derivative of this compound to serve as "bait" to capture its binding proteins from a cell lysate.
3.1.1 Synthesis of an Affinity Probe
-
Design and Synthesis: A linker arm is chemically attached to a position on this compound that is predicted to be non-essential for target binding. The other end of the linker is functionalized with a reactive group for immobilization (e.g., a carboxylic acid or an amine) and a biotin tag for affinity purification.
-
Immobilization: The synthesized probe is covalently coupled to streptavidin-coated agarose or magnetic beads.
3.1.2 Protein Pull-Down
-
Cell Lysis: Culture relevant cells (e.g., a human cell line) and harvest. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. The supernatant is the proteome extract.
-
Incubation: Incubate the clarified lysate with the immobilized affinity probe for 2-4 hours at 4°C with gentle rotation.
-
Control: As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with biotin but lack the small molecule probe. A competition control can also be performed by adding an excess of free, unmodified this compound to another aliquot along with the affinity probe.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by using a specific elution buffer (e.g., containing a high concentration of biotin).
3.1.3 Protein Identification by Mass Spectrometry
-
Gel Electrophoresis: Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
In-Gel Digestion: Excise protein bands that are unique to the affinity probe sample (and absent or significantly reduced in the control lanes). Destain, reduce, alkylate, and digest the proteins within the gel pieces with trypsin.
-
LC-MS/MS Analysis: Extract the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[8][9]
3.2.1 Intact Cell Treatment and Heating
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
3.2.2 Protein Detection and Analysis
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the abundance of the protein of interest by Western blotting using a specific antibody. An isotype control should be used to ensure antibody specificity.
-
Data Analysis: Quantify the band intensities from the Western blots. For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
The following diagram outlines the CETSA workflow.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation
Quantitative data from target identification experiments should be summarized in a clear and structured format.
Table 1: Summary of Putative Targets Identified by AP-MS
| Rank | Protein Name | Gene Symbol | UniProt ID | Peptide Count | Fold Enrichment (Probe/Control) |
| 1 | Protein X | GENEX | P12345 | 25 | 15.2 |
| 2 | Protein Y | GENEY | Q67890 | 18 | 10.8 |
| 3 | SGK1 | SGK1 | O00141 | 15 | 9.5 |
| ... | ... | ... | ... | ... | ... |
Table 2: CETSA Data for a Hypothetical Target (SGK1)
| Temperature (°C) | % Soluble SGK1 (Vehicle) | % Soluble SGK1 (10 µM Compound) | % Soluble SGK1 (50 µM Compound) |
| 40 | 100 | 100 | 100 |
| 46 | 95 | 98 | 99 |
| 52 | 70 | 85 | 92 |
| 58 | 30 | 65 | 80 |
| 64 | 5 | 35 | 55 |
| 70 | <1 | 10 | 20 |
| Tm (°C) | ~56 | ~61 | ~65 |
Downstream Analysis: A Hypothetical Case Study of SGK1
Assuming that Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is identified as a high-confidence target of this compound, the next step is to understand the functional consequences of this interaction. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion transport.[10] Dysregulation of SGK1 is implicated in several diseases, such as cancer and hypertension.[10]
5.1 SGK1 Signaling Pathway
SGK1 is a downstream effector of the PI3K/PDK1 signaling pathway.[11] Upon activation by growth factors or hormones, PI3K generates PIP3, which recruits both PDK1 and SGK1 to the plasma membrane. PDK1 and mTORC2 then phosphorylate and activate SGK1. Activated SGK1 proceeds to phosphorylate a variety of downstream substrates, thereby modulating their activity.
The following diagram illustrates the core SGK1 signaling pathway.
Figure 3: The PI3K-dependent SGK1 signaling pathway.
5.2 Functional Validation
To confirm that this compound functionally modulates SGK1, a series of biochemical and cell-based assays would be necessary:
-
In Vitro Kinase Assay: The inhibitory activity of the compound against purified SGK1 would be determined by measuring the phosphorylation of a model substrate. This would yield a quantitative measure of potency, such as an IC50 value.
-
Cellular Phosphorylation Assay: The effect of the compound on the phosphorylation of a known SGK1 substrate (e.g., NDRG1 or FOXO3a) in cells would be assessed by Western blotting. A reduction in substrate phosphorylation upon compound treatment would provide evidence of target engagement and inhibition in a cellular context.
Conclusion
The identification of a small molecule's target is a cornerstone of modern drug discovery. This guide has outlined a systematic and multi-faceted approach to this challenge, using this compound as a representative case. By integrating computational, affinity-based, and biophysical methods, researchers can efficiently identify and validate protein targets. The subsequent investigation of the target's role in cellular signaling pathways, as illustrated with the hypothetical SGK1 example, is essential for elucidating the compound's mechanism of action and advancing its development as a potential therapeutic agent. The protocols and frameworks presented herein provide a robust foundation for scientists and researchers to embark on their own target identification endeavors.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
A Comprehensive Pharmacological Profile of N-(4-Trifluoromethylnicotinoyl)glycine (SGI-1776)
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This technical guide provides an in-depth overview of the pharmacological properties of N-(4-Trifluoromethylnicotinoyl)glycine, a compound more widely known in the cancer research field as SGI-1776. The document details its mechanism of action, quantitative pharmacological data, relevant signaling pathways, experimental methodologies, and a summary of its developmental history.
Introduction
This compound, or SGI-1776, is a small molecule inhibitor targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators in signaling pathways that govern cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, including prostate cancer, leukemia, and lymphoma, making them an attractive target for cancer therapy.[2][3]
SGI-1776 emerged as a potent, ATP-competitive inhibitor of the PIM kinases and was the first of its class to enter clinical trials.[3] It demonstrated significant preclinical activity in various cancer models.[3][4] However, its clinical development was ultimately halted due to safety concerns.[5] This document provides a detailed summary of its pharmacological profile, serving as a valuable resource for researchers studying PIM kinase inhibition.
It is noteworthy that the chemical name this compound also refers to a metabolite of the insecticide Flonicamid.[6][7][8] This guide focuses exclusively on the pharmacological data associated with its investigation as the PIM kinase inhibitor, SGI-1776.
Mechanism of Action
Primary Target: PIM Kinases
SGI-1776 functions as a potent, ATP-competitive inhibitor of all three PIM kinase isoforms. It exhibits the highest potency for Pim-1, with approximately 10-fold lower potency for Pim-3 and over 50-fold lower potency for Pim-2.[4][9] By binding to the ATP pocket of the kinase domain, SGI-1776 prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades they regulate.
Downstream Cellular Effects
PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.[10] Inhibition of PIM kinases by SGI-1776 leads to a range of anti-neoplastic effects:
-
Induction of Apoptosis: SGI-1776 has been shown to induce apoptosis in a variety of cancer cell lines, including those from chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma.[4][9][11] A key mechanism involves the reduction of the anti-apoptotic protein Mcl-1.[4][11] In some cellular contexts, PIM inhibition prevents the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, promoting cell death.[12]
-
Inhibition of Protein Translation: In multiple myeloma cells, SGI-1776 treatment was found to inhibit protein translation, a critical process for cancer cell growth and survival.[9]
-
Induction of Autophagy: Treatment with SGI-1776 has been observed to induce autophagy in multiple myeloma cell lines.[9]
-
Overcoming Drug Resistance: SGI-1776 can decrease the cell surface expression of the ATP-binding cassette (ABC) drug efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2).[13] This action can potentially resensitize chemoresistant cancer cells to other therapeutic agents.[13]
Off-Target Activity
In addition to the PIM kinase family, SGI-1776 also demonstrates potent inhibitory activity against other kinases, notably Fms-like tyrosine kinase 3 (Flt3) and Haspin.[4][14] Its activity against Flt3, which is frequently mutated in AML, may contribute to its cytotoxic effects in this disease.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SGI-1776 from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Potency of SGI-1776
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| Pim-1 | 7 | [4][9][14] |
| Pim-2 | 363 | [4][9][14] |
| Pim-3 | 69 | [4][9][14] |
| Flt3 | 44 | [4][14] |
| Haspin | 34 | [14] |
Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines
| Cell Line Type | Effect | Concentration | Reference(s) |
| Various Solid Tumor & Leukemia | Cytotoxicity (Median IC₅₀) | 3.1 µM | [4] |
| Multiple Myeloma (U266) | ~60% cell death after 72h | 3 µM | [9] |
| Multiple Myeloma (MM.1S) | Minimal cytotoxicity (~20-30% death) | 3 µM | [9] |
| Chronic Lymphocytic Leukemia (CLL) | Concentration-dependent apoptosis | Not specified | [11] |
| Acute Myeloid Leukemia (AML) | Concentration-dependent apoptosis | Not specified | [4] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by SGI-1776.
Caption: PIM-1 signaling pathway and the inhibitory action of SGI-1776.
Caption: Downstream consequences of PIM kinase inhibition by SGI-1776.
Caption: General experimental workflow for an in vitro PIM-1 kinase assay.
Experimental Protocols
In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a representative method for determining the biochemical potency of SGI-1776 against Pim-1 kinase using a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Recombinant human Pim-1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., PIMtide)
-
ATP at a specified concentration (e.g., near the Km for Pim-1)
-
SGI-1776 or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of SGI-1776 in kinase buffer or DMSO, followed by a final dilution in kinase buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted SGI-1776 or control (DMSO) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix by combining the Pim-1 enzyme and peptide substrate in kinase buffer. Add this mix (e.g., 2.5 µL) to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., 5 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding ADP-Glo™ Reagent (e.g., 10 µL), which depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 20 µL) to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each SGI-1776 concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]
-
Western Blotting for Phospho-Substrate Analysis
This protocol is used to assess the effect of SGI-1776 on the phosphorylation of downstream PIM kinase targets within cells.
-
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, U266)
-
Complete cell culture medium
-
SGI-1776
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere or reach the desired density.
-
Treat cells with various concentrations of SGI-1776 (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH).[15]
-
Preclinical and Clinical Development
In Vivo Preclinical Studies
SGI-1776 demonstrated promising efficacy in various preclinical animal models. In non-clinical studies, the compound showed good oral bioavailability and sustained inhibition of PIM kinase targets in vivo.[3] Treatment with SGI-1776 resulted in significant tumor growth suppression in xenograft models of prostate adenocarcinoma and non-Hodgkin's lymphoma, as well as tumor regression in models of acute myeloid leukemia.[3][4]
Clinical Trials and Discontinuation
Based on its strong preclinical data, SuperGen, Inc. received clearance to initiate Phase I clinical trials for SGI-1776.[3] The trials were designed to evaluate the safety, tolerability, and pharmacokinetic profile of orally administered SGI-1776 in patients with relapsed or refractory leukemias and solid tumors, including prostate cancer and non-Hodgkin's lymphomas.[3][16]
However, clinical development was discontinued.[5] The dose-limiting toxicity was identified as cardiac QTc prolongation.[5][16] Further evaluation of cardiac and pharmacokinetic data failed to establish a safe therapeutic window, making it unsafe to continue clinical development of the molecule.[5]
Conclusion
This compound (SGI-1776) is a potent, first-in-class PIM kinase inhibitor with a well-characterized mechanism of action. It effectively targets the PIM serine/threonine kinases, leading to anti-proliferative and pro-apoptotic effects in a range of hematological and solid tumor models. While its clinical development was halted due to cardiotoxicity, SGI-1776 remains a valuable research tool for elucidating the complex roles of PIM kinases in cancer biology and for validating PIM as a therapeutic target. The journey of SGI-1776 underscores the critical importance of establishing a safe therapeutic window in the development of kinase inhibitors.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. astx.com [astx.com]
- 4. selleckchem.com [selleckchem.com]
- 5. astx.com [astx.com]
- 6. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Synthesis Protocol for N-(4-Trifluoromethylnicotinoyl)glycine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-Trifluoromethylnicotinoyl)glycine, also known as Flonicamid-carboxylic acid, is the primary carboxylic acid metabolite of Flonicamid, a pyridine-based insecticide.[1][2][3] As a key metabolite, it is crucial for pharmacokinetic, toxicological, and environmental fate studies of Flonicamid. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use in research and development settings.
The synthesis is a two-step process commencing with the activation of 4-(Trifluoromethyl)nicotinic acid to its corresponding acid chloride, followed by a Schotten-Baumann reaction with glycine to yield the final product.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | [4] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [4] |
| Molecular Weight | 248.16 g/mol | [4] |
| CAS Number | 207502-65-6 | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | >95% (typical) | [6] |
Experimental Protocols
The synthesis of this compound is performed in two main stages:
-
Stage 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
-
Stage 2: Synthesis of this compound
Stage 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
This procedure is adapted from established methods for the synthesis of acid chlorides from carboxylic acids using thionyl chloride.[7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-(Trifluoromethyl)nicotinic acid | 191.11 | 1.0 | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 7.5 | Reagent and solvent |
| Toluene | 92.14 | 75 | Solvent |
| Dimethylformamide (DMF) | 73.09 | 0.07 | Catalyst |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Trifluoromethyl)nicotinic acid (1.0 eq.), toluene (75 eq.), and a catalytic amount of dimethylformamide (DMF, 0.07 eq.).
-
Slowly add thionyl chloride (7.5 eq.) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 3.5-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-(Trifluoromethyl)nicotinoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.
Expected Yield: Quantitative (crude product).
Stage 2: Synthesis of this compound
This step involves the acylation of glycine with the previously synthesized 4-(Trifluoromethyl)nicotinoyl chloride in a basic aqueous medium, a classic Schotten-Baumann reaction.[9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-(Trifluoromethyl)nicotinoyl chloride | 209.56 | 1.0 | From Stage 1 |
| Glycine | 75.07 | 1.1 | Starting material |
| Sodium hydroxide (NaOH) | 40.00 | 2.2 | Base |
| Dichloromethane (DCM) | 84.93 | - | Solvent for acid chloride |
| Hydrochloric acid (HCl), 2M | 36.46 | - | For acidification |
| Water | 18.02 | - | Solvent |
Procedure:
-
Prepare a solution of glycine (1.1 eq.) and sodium hydroxide (2.2 eq.) in water in a beaker or flask cooled in an ice bath (0-5 °C).
-
Dissolve the crude 4-(Trifluoromethyl)nicotinoyl chloride (1.0 eq.) from Stage 1 in a minimal amount of dichloromethane (DCM).
-
While vigorously stirring the aqueous glycine solution, slowly add the solution of 4-(Trifluoromethyl)nicotinoyl chloride dropwise. Maintain the temperature below 10 °C during the addition.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.
-
A white precipitate of this compound should form upon acidification.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 80-90%.
Visualizations
Synthesis Workflow
Caption: Reaction scheme for the two-step synthesis of the target compound.
Logical Relationship of Components
Caption: Relationship between Flonicamid, its metabolite, and synthesis precursors.
References
- 1. N-(4-Trifluoromethylnicotinoyl)glycinamide | 158062-96-5 | Benchchem [benchchem.com]
- 2. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US20050085651A1 - Crystal of N-long-chain acylglycine salt, method of production thereof, and detergent composition using said crystal - Google Patents [patents.google.com]
- 10. ES2530217T3 - Procedure for the preparation of acyl glycinates - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of N-(4-Trifluoromethylnicotinoyl)glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-(4-Trifluoromethylnicotinoyl)glycine (TFNG), a principal metabolite of the insecticide Flonicamid. The following sections detail methods for extraction, chromatographic purification, and crystallization of TFNG, along with relevant data and visualizations to guide researchers in obtaining a high-purity final product.
Introduction
This compound (TFNG) is a key metabolite in the degradation pathway of Flonicamid, a pyridinecarboxamide insecticide.[1][2] Accurate toxicological and pharmacological assessment of Flonicamid necessitates the availability of pure analytical standards of its metabolites, including TFNG. This document outlines robust methods for the purification of TFNG from complex matrices, suitable for laboratory-scale preparation.
Physicochemical Data and Impurity Profile
A thorough understanding of the physicochemical properties of TFNG and its potential impurities is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 207502-65-6 | [3] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [3] |
| Molecular Weight | 248.16 g/mol | [3] |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. | N/A |
Table 2: Potential Impurities in Crude this compound Samples
| Impurity Name | Abbreviation | Origin |
| Flonicamid | - | Parent Compound |
| 4-Trifluoromethylnicotinic Acid | TFNA | Precursor/Metabolite |
| 4-Trifluoromethylnicotinamide | TFNA-AM | Metabolite |
| N-(4-Trifluoromethylnicotinoyl)glycinamide | TFNG-AM | Metabolic Intermediate |
| Unreacted Glycine | - | Synthesis Reagent |
| Synthesis Solvents and Reagents | - | Synthesis Process |
Purification Workflow
The overall purification strategy for TFNG involves a multi-step process designed to remove the impurities listed above. The general workflow is depicted below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Acidified Liquid-Liquid Extraction (LLE)
This protocol is designed to extract TFNG from an aqueous matrix and provide an initial cleanup. The acidic nature of TFNG allows for its selective partitioning into an organic solvent at low pH.
Materials:
-
Crude TFNG solution
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Adjust the pH of the aqueous crude TFNG solution to approximately 1.5-2.0 with 1M HCl.
-
Transfer the acidified solution to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate.
-
Combine the organic extracts and wash with a small volume of brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extracted TFNG.
Table 3: Liquid-Liquid Extraction Parameters
| Parameter | Condition |
| Extraction Solvent | Ethyl Acetate |
| pH of Aqueous Phase | 1.5 - 2.0 |
| Number of Extractions | 2-3 |
| Washing Solution | Saturated NaCl (Brine) |
| Drying Agent | Anhydrous Na₂SO₄ |
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides high-resolution separation of TFNG from structurally similar impurities. The parameters are adapted from analytical methods for Flonicamid and its metabolites.[1][5]
Materials:
-
Crude extracted TFNG
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (reagent grade)
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Dissolve the crude extracted TFNG in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a gradient of Mobile Phase B. A suggested gradient is provided in Table 4.
-
Monitor the elution profile using a UV detector (a wavelength of 254 nm is a reasonable starting point).
-
Collect fractions corresponding to the TFNG peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain pure TFNG.
Table 4: Suggested Preparative RP-HPLC Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Note: The gradient and flow rate should be optimized based on the specific preparative column dimensions and the impurity profile of the crude material.
Protocol 3: Crystallization
This protocol provides a method for the final purification and isolation of TFNG as a crystalline solid. The choice of solvent is critical and should be determined empirically, but a mixed solvent system is often effective for compounds with intermediate polarity.
Materials:
-
Purified TFNG from chromatography
-
Methanol
-
Dichloromethane
-
Heating plate with stirring
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified TFNG in a minimal amount of hot methanol.
-
While stirring, slowly add dichloromethane as an anti-solvent until the solution becomes slightly turbid.
-
Add a drop or two of methanol to redissolve the precipitate, resulting in a saturated solution.
-
Remove the heat source and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the solution in an ice bath to promote further crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold dichloromethane.
-
Dry the crystals under vacuum to a constant weight.
Table 5: Crystallization Parameters
| Parameter | Condition |
| Solvent System | Methanol/Dichloromethane |
| Crystallization Method | Slow cooling followed by cooling in an ice bath |
| Crystal Collection | Vacuum Filtration |
| Drying | Under vacuum |
Metabolic Pathway of Flonicamid to TFNG
While no direct signaling pathway for TFNG has been identified, its formation from the parent insecticide Flonicamid is a critical metabolic pathway in various organisms.[1][6] Understanding this pathway is essential for studying the environmental fate and toxicology of Flonicamid.
Caption: Metabolic conversion of Flonicamid to this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the purification of this compound. By employing a combination of liquid-liquid extraction, reversed-phase chromatography, and crystallization, researchers can obtain high-purity TFNG suitable for use as an analytical standard and for further biological and toxicological studies. The provided data and diagrams serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
Application Notes and Protocols for N-(4-Trifluoromethylnicotinoyl)glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of N-(4-Trifluoromethylnicotinoyl)glycine, a key metabolite of the insecticide Flonicamid. Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound for research and development purposes.
Stability and Storage Conditions
This compound is a stable compound under standard laboratory conditions; however, specific storage procedures are recommended to ensure its long-term integrity.
Recommended Storage: For optimal stability, this compound should be stored at temperatures between -20°C and +4°C.[1][2] It is advisable to store the compound in a tightly sealed container to protect it from moisture, as it is known to be moisture-sensitive.[3] While the compound may be shipped at room temperature, long-term storage at ambient temperatures is not recommended.
General Stability: The compound is generally stable under normal conditions.[3] However, it is incompatible with strong oxidizing agents.[3] Care should be taken to avoid conditions of excess heat and moisture.[3]
Data Presentation: Stability Study Log
| Storage Condition | Time Point | Assay (%) | Appearance | Purity (%) by HPLC | Degradation Products (%) |
| -20°C | Initial | ||||
| 3 Months | |||||
| 6 Months | |||||
| 12 Months | |||||
| +4°C | Initial | ||||
| 3 Months | |||||
| 6 Months | |||||
| 12 Months | |||||
| 25°C / 60% RH | Initial | ||||
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| 40°C / 75% RH | Initial | ||||
| 1 Month | |||||
| 3 Months | |||||
| 6 Months |
Experimental Protocols
The following protocols are adapted from general guidelines for stability testing of chemical compounds and can be applied to this compound.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable C18 column and UV detector
-
pH meter
-
Water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At intervals of 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 1M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At intervals of 1, 2, 4, and 8 hours, withdraw an aliquot, neutralize it with 1M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw samples, dissolve in methanol, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of the compound.
Materials:
-
This compound in its intended storage container.
-
Stability chambers capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.
-
Validated stability-indicating HPLC method.
Procedure:
-
Place the samples of this compound in the stability chamber.
-
Withdraw samples at initial, 1, 3, and 6-month time points.
-
Analyze the samples using a validated stability-indicating HPLC method for assay, purity, and the presence of any degradation products.
-
Record the data in a table similar to the one provided above.
Mandatory Visualizations
Metabolic Pathway of Flonicamid
This compound is a significant metabolite of the insecticide Flonicamid. The following diagram illustrates the metabolic conversion of Flonicamid.
Caption: Metabolic pathway of Flonicamid to its major metabolites.
Experimental Workflow for Stability Testing
The logical flow for conducting a comprehensive stability assessment of this compound is depicted below.
Caption: Workflow for stability assessment of a chemical compound.
References
"N-(4-Trifluoromethylnicotinoyl)glycine" solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Trifluoromethylnicotinoyl)glycine, also known as Flonicamid-carboxylic acid, is a principal metabolite of Flonicamid, a pyridine-based insecticide.[1][2][3][4][5] Flonicamid is recognized for its selective action against sucking insects.[6][7] Understanding the physicochemical properties of its metabolites, such as solubility, is crucial for environmental impact assessment, toxicology studies, and ensuring data integrity in biological assays.
This document provides detailed information on the solubility of this compound in various solvents and outlines comprehensive protocols for its experimental determination.
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The available qualitative data is summarized in the table below. For precise quantitative analysis, it is recommended to perform the experimental protocols detailed in this document.
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | Data not available | Slightly Soluble[1] | Not Specified | Not Specified |
| Methanol | Data not available | Slightly Soluble[1] | Not Specified | Not Specified |
| Water | Data not available | Not Specified | Not Specified | Not Specified |
| Ethanol | Data not available | Not Specified | Not Specified | Not Specified |
| Acetonitrile (ACN) | Data not available | Not Specified | Not Specified | Not Specified |
| Phosphate-Buffered Saline (PBS) | Data not available | Not Specified | Not Specified | Not Specified |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery and provides a rapid assessment of a compound's solubility.[8][9][10][11][12]
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader with UV-Vis spectrophotometer or nephelometer
-
Solubility filter plates (optional)
-
Centrifuge (for plate centrifugation)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 2%.
-
Incubation and Shaking: Seal the plate and incubate at room temperature (or 37°C) for a specified period (e.g., 2 hours) with continuous shaking.[8][10]
-
Precipitate Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.[8][9]
-
UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength (λmax) for this compound.[8][9][13] Alternatively, use solubility filter plates to separate the precipitate from the supernatant before measurement.[9]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected. This can be determined by identifying the concentration at which the nephelometric signal significantly increases or the UV absorbance of the supernatant deviates from linearity.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound and is often referred to as the "shake-flask" method. It is more time-consuming but provides a more accurate measure of solubility.[13][14][15][16][17]
Objective: To determine the thermodynamic solubility of this compound in a selected solvent.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., DMSO, Water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for an extended period (e.g., 24 to 48 hours) at a constant temperature (e.g., 25°C or 37°C).
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using HPLC-UV or a UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions (absorbance vs. concentration).
-
-
Data Analysis: Determine the concentration of this compound in the filtered sample by interpolating its absorbance from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.[13]
Visualizations
Proposed Mechanism of Action of Parent Compound, Flonicamid
This compound is a metabolite of the insecticide Flonicamid. Flonicamid has a unique mode of action, acting as a chordotonal organ modulator in insects. This disrupts their ability to sense position and movement, leading to a rapid cessation of feeding and eventual starvation.[6][7][18]
Caption: Mechanism of action of Flonicamid.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a chemical compound, such as this compound.
Caption: General workflow for solubility determination.
References
- 1. usbio.net [usbio.net]
- 2. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Flonicamid Metabolite TFNG - N-[[4-(Trifluoromethyl)-3-pyridinyl]carbonyl]glycine, 4-(Trifluoromethyl)nicotinoyl glycine [sigmaaldrich.com]
- 5. This compound Research Chemical [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. evotec.com [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. admeshop.com [admeshop.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. cotton.org [cotton.org]
Application Note: A Stability-Indicating HPLC Method Development for the Quantification of N-(4-Trifluoromethylnicotinoyl)glycine
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a systematic approach to developing a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(4-Trifluoromethylnicotinoyl)glycine. This compound (TFNG) is a key metabolite of the insecticide Flonicamid.[1] The accurate quantification of this compound is essential for metabolism, pharmacokinetic, and quality control studies. This document provides comprehensive protocols for method development, optimization, forced degradation studies, and validation, ensuring the method is specific, accurate, and precise for its intended purpose.
Introduction
This compound is a polar molecule containing a pyridine ring, a trifluoromethyl group, and a glycine moiety.[2] The development of a reliable analytical method is crucial for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such compounds.[3] This note describes the development of an isocratic RP-HPLC method with UV detection. The strategy involves selecting an appropriate column and mobile phase, optimizing chromatographic conditions to achieve adequate separation and peak shape, and performing forced degradation studies to establish the stability-indicating nature of the method.[4][5]
Materials and Reagents
-
Analyte: this compound reference standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic acid (reagent grade), Trifluoroacetic acid (TFA, HPLC grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Equipment: Standard HPLC system with a UV detector, analytical balance, pH meter, centrifuge, vortex mixer.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish linearity.
-
Sample Preparation: For analysis from a solid matrix, accurately weigh a known amount of the sample, dissolve in an appropriate solvent, vortex, and centrifuge to remove excipients.[6] For biological fluids, protein precipitation with cold acetonitrile is a common approach.[6] The final sample should be diluted with the mobile phase to fall within the linear range of the calibration curve.
Initial Chromatographic Conditions
The initial conditions are based on the physicochemical properties of the analyte and common practices for similar nicotinic acid derivatives.[7][8]
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Table 1: Initial Chromatographic Conditions |
Method Development and Optimization Workflow
The initial conditions are systematically optimized to achieve a symmetric peak (tailing factor ≈ 1), adequate retention (k' between 2 and 10), and high resolution from any impurities or degradants.
Caption: Experimental workflow for HPLC method development.
Forced Degradation (Stress Testing) Protocol
To ensure the method is stability-indicating, the drug substance is subjected to stress conditions to produce potential degradation products.[9]
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 48 hours.
After exposure, samples are neutralized (if necessary), diluted with mobile phase, and analyzed. The chromatograms are evaluated for peaks corresponding to degradation products and to ensure the parent peak is well-resolved from them.
Results and Discussion
Method Optimization
The initial conditions (Table 1) resulted in a broad peak with a short retention time. Optimization focused on adjusting the mobile phase composition to improve retention and peak shape.
Caption: Logical relationships in HPLC method optimization.
By decreasing the percentage of acetonitrile, the retention time and interaction with the stationary phase were increased. The use of 0.1% formic acid maintained an acidic pH, ensuring the carboxylic acid moiety of the glycine part remained protonated, which is favorable for good peak shape in reverse-phase chromatography.
| % Acetonitrile | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) from nearest impurity |
| 30% | 2.8 | 1.8 | 1.2 |
| 25% | 4.5 | 1.4 | 1.8 |
| 20% | 6.2 | 1.1 | > 2.0 |
| 15% | 9.8 | 1.1 | > 2.0 |
| Table 2: Optimization of Mobile Phase Composition. The 20% acetonitrile condition was selected for optimal performance. |
Forced Degradation Results
The stress studies demonstrated that this compound is most susceptible to degradation under basic conditions. The optimized method was able to resolve the parent peak from all major degradation products, confirming its stability-indicating capability.
| Stress Condition | % Degradation | Retention Times of Degradants (min) |
| 0.1 M HCl, 60°C | ~5% | 3.1, 4.8 |
| 0.1 M NaOH, 60°C | ~35% | 2.5, 3.9, 7.5 |
| 3% H₂O₂, RT | ~12% | 5.4 |
| Thermal (105°C) | < 2% | Not significant |
| Photolytic (UV) | ~8% | 4.2 |
| Table 3: Summary of Forced Degradation Study. The parent peak was well-resolved from all degradant peaks (Rs > 2.0). |
Method Validation Summary
The final optimized method was validated according to ICH guidelines. The results demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 1.0%, Inter-day: < 1.5% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Specificity | No interference from degradants or matrix |
| Robustness | Unaffected by minor changes in flow rate & pH |
| Table 4: Summary of Method Validation Data. |
Final Optimized Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Conclusion
A simple, specific, and robust stability-indicating RP-HPLC method was successfully developed and validated for the quantitative analysis of this compound. The method employs an isocratic mobile phase with UV detection, allowing for reliable and efficient analysis. The validation results confirm that the method is linear, accurate, and precise. Its ability to separate the parent compound from its degradation products makes it highly suitable for quality control, stability studies, and other analytical applications in a research or drug development setting.
References
- 1. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy Analysis of N-(4-Trifluoromethylnicotinoyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of N-(4-Trifluoromethylnicotinoyl)glycine, a metabolite of the insecticide Flonicamid.[1] The protocols outlined herein are intended to assist researchers in the structural elucidation and characterization of this and similar small molecules. This guide includes predicted ¹H and ¹³C NMR data, detailed experimental procedures for sample preparation and data acquisition, and a logical workflow for the analysis.
Chemical Structure and Predicted NMR Data
This compound (C₉H₇F₃N₂O₃) is comprised of a 4-(trifluoromethyl)nicotinoyl moiety linked to a glycine residue via an amide bond.[1] The chemical structure is presented below:
Figure 1. Chemical Structure of this compound.
Based on the analysis of structurally related compounds, including 4-(trifluoromethyl)nicotinic acid derivatives and N-acyl glycines, the following ¹H and ¹³C NMR chemical shifts are predicted.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound are summarized in Table 1. The spectrum is expected to show distinct signals for the protons of the pyridine ring, the methylene group of the glycine moiety, and the amide proton.
Table 1. Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 500 MHz).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.10 | s | - | H-2 (Pyridine) |
| ~8.90 | d | ~5.0 | H-6 (Pyridine) |
| ~8.20 | t | ~5.5 | NH (Amide) |
| ~7.90 | d | ~5.0 | H-5 (Pyridine) |
| ~4.00 | d | ~5.5 | CH₂ (Glycine) |
| ~12.5 (broad) | s | - | COOH |
Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data are presented in Table 2. The spectrum will feature signals for the aromatic carbons of the pyridine ring, the trifluoromethyl group, the amide and carboxylic acid carbonyls, and the methylene carbon of the glycine.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 125 MHz).
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | COOH (Carboxylic Acid) |
| ~165.0 | C=O (Amide) |
| ~154.0 | C-6 (Pyridine) |
| ~151.0 | C-2 (Pyridine) |
| ~140.0 (q, J ≈ 35 Hz) | C-4 (Pyridine) |
| ~128.0 | C-3 (Pyridine) |
| ~123.0 (q, J ≈ 275 Hz) | CF₃ |
| ~121.0 | C-5 (Pyridine) |
| ~41.0 | CH₂ (Glycine) |
Note: The signal for the carbon attached to the trifluoromethyl group (C-4) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the specific instrumentation and experimental objectives.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated methanol (CD₃OD) or chloroform (CDCl₃) may also be used, but the exchange of the amide and carboxylic acid protons may be observed.
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
A standard set of 1D and 2D NMR experiments should be performed to fully characterize the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
NMR Analysis Workflow
The following workflow provides a logical sequence for the NMR analysis of this compound.
Caption: A logical workflow for the NMR spectroscopy analysis of small molecules.
Conclusion
The application of 1D and 2D NMR spectroscopy is a powerful method for the unambiguous structural determination of this compound. The predicted data and detailed protocols provided in this document serve as a comprehensive resource for researchers involved in the analysis of this compound and its analogues. By following the outlined workflow, scientists can efficiently acquire and interpret high-quality NMR data to confirm the chemical structure and purity of their samples.
References
Application Notes and Protocols for Inducing Hypoxia in Cell Culture using N-(4-Trifluoromethylnicotinoyl)glycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia, or low oxygen tension, is a critical physiological and pathological condition that plays a central role in processes such as angiogenesis, cancer progression, and ischemic diseases. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[1][2] Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues by Prolyl Hydroxylase Domain (PHD) enzymes, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[1][3]
In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[4] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[1][5] These genes are involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and erythropoiesis (e.g., EPO).[6][7]
Chemical induction of a hypoxic response in cell culture under normoxic conditions provides a controlled and reproducible method to study the HIF-1 pathway. This is often achieved using "hypoxia mimetics," which are small molecules that stabilize HIF-1α.[3][8] N-(4-Trifluoromethylnicotinoyl)glycine is a small molecule that is hypothesized to function as a hypoxia mimetic. While its direct mechanism is under investigation, it is presumed to act as an inhibitor of PHD enzymes, thereby preventing HIF-1α degradation and activating the downstream hypoxic signaling cascade. These application notes provide detailed protocols for using this compound to induce a hypoxic state in cultured cells and to quantify the cellular response.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule HIF-1α stabilizer that accelerates diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Screening N-(4-Trifluoromethylnicotinoyl)glycine for HIF Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). The HIF signaling pathway plays a crucial role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. Under normoxic conditions, the HIF-α subunit is continuously targeted for proteasomal degradation, a process initiated by prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization and the activation of downstream hypoxic responses. Consequently, small molecule inhibitors of PHDs are of significant interest as potential therapeutics for conditions such as anemia of chronic kidney disease.
N-(4-Trifluoromethylnicotinoyl)glycine, a metabolite of the insecticide Flonicamid, is a compound of interest for screening for potential biological activities. This document provides detailed protocols to investigate whether this compound can act as a HIF pathway inhibitor by preventing the degradation of HIF-1α. The following assays are designed to characterize the compound's effect on HIF-1α stabilization in a cellular context and its direct inhibitory activity against a key prolyl hydroxylase, PHD2.
Data Presentation
The following tables are structured to summarize the potential quantitative data that can be obtained for this compound through the execution of the described protocols.
Table 1: Cellular Activity of this compound
| Compound | Cell Line | Assay Type | EC50 (µM) | Notes |
| This compound | HEK293 | HIF-1α Stabilization (WB) | TBD | To Be Determined |
| This compound | U2OS | HRE-Luciferase Reporter Assay | TBD | To Be Determined |
| Positive Control (e.g., DMOG) | HEK293 | HIF-1α Stabilization (WB) | Known | Literature value for comparison |
| Positive Control (e.g., DMOG) | U2OS | HRE-Luciferase Reporter Assay | Known | Literature value for comparison |
Table 2: In Vitro Inhibitory Activity of this compound against PHD2
| Compound | Enzyme | Assay Type | IC50 (nM) | Notes |
| This compound | PHD2 | Biochemical Inhibition | TBD | To Be Determined |
| Positive Control (e.g., IOX2) | PHD2 | Biochemical Inhibition | Known | Literature value for comparison |
Signaling Pathway
Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.
Experimental Protocols
Protocol 1: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol is designed to determine if this compound can induce the stabilization of HIF-1α protein in cultured cells under normoxic conditions.
Workflow Diagram:
Caption: Western Blot Workflow for HIF-1α Stabilization.
Materials:
-
HEK293 cells (or other suitable cell line, e.g., U2OS, Hep3B)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Positive control: Dimethyloxalylglycine (DMOG) or Cobalt Chloride (CoCl2)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibody: anti-HIF-1α
-
Loading Control Primary Antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Aspirate the old media from the cells and add the media containing the test compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., 1 mM DMOG). Incubate for 4-6 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control. Plot the normalized HIF-1α levels against the concentration of this compound to determine the EC50 value.
Protocol 2: Hypoxia Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of HIF-1, providing a functional readout of HIF pathway activation.
Workflow Diagram:
Caption: HRE-Luciferase Reporter Assay Workflow.
Materials:
-
U2OS cells (or another suitable cell line)
-
HRE-luciferase reporter plasmid
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound (dissolved in DMSO)
-
Positive control (e.g., DMOG)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection: Seed U2OS cells in a 96-well plate. Transfect the cells with the HRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Treat the transfected cells with the compound, including vehicle and positive controls.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Cell Lysis and Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Analysis: Normalize the luciferase readings (e.g., to a co-transfected control plasmid or by performing a cell viability assay in parallel). Plot the fold-increase in luciferase activity against the compound concentration to determine the EC50.[1]
Protocol 3: In Vitro PHD2 Enzyme Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human PHD2.
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors: Fe(II), Ascorbate, α-ketoglutarate (2-OG)
-
This compound (dissolved in DMSO)
-
Positive Control: A known PHD inhibitor (e.g., IOX2, Daprodustat)
-
Detection system (e.g., AlphaScreen, Mass Spectrometry, or a colorimetric assay that detects a reaction product)[2][3]
Procedure:
-
Reaction Setup: In a suitable microplate (e.g., 384-well), add the assay buffer, recombinant PHD2 enzyme, HIF-1α peptide substrate, Fe(II), and ascorbate.
-
Inhibitor Addition: Add serial dilutions of this compound or a positive control inhibitor. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the extent of HIF-1α peptide hydroxylation using a chosen detection method. For example, an antibody-based method like AlphaScreen can be used to detect the hydroxylated product.[3]
-
Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
Application Notes and Protocols: In Vitro Studies with N-(4-Trifluoromethylnicotinoyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Trifluoromethylnicotinoyl)glycine, hereafter referred to as TFNG, is a primary metabolite of the insecticide Flonicamid.[1][2][3] While the metabolism of Flonicamid to TFNG is documented, there is a notable absence of publicly available research on the specific in vitro biological activities of TFNG itself. Structurally, TFNG bears resemblance to known inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), many of which are N-acylglycine derivatives.[4] These inhibitors are of significant interest in drug development, particularly for the treatment of anemia associated with chronic kidney disease.[3][4][5]
This document provides a set of detailed application notes and protocols based on the scientific hypothesis that TFNG may function as a HIF prolyl hydroxylase inhibitor. The information presented herein is intended to guide researchers in the potential investigation of TFNG's in vitro effects. The experimental protocols are established methods for characterizing inhibitors of the HIF signaling pathway.
Hypothesized Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia).[6] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues by HIF prolyl hydroxylase (PHD) enzymes.[6][7] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[8]
Inhibitors of PHD enzymes prevent this hydroxylation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen.[3][9] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[10] It is hypothesized that TFNG may act as a competitive inhibitor of the PHD enzymes, thereby stabilizing HIF-1α.
Quantitative Data (Hypothetical)
The following table represents hypothetical data that could be generated from the experimental protocols described below. This data is for illustrative purposes only and does not represent actual experimental results for TFNG.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| TFNG | PHD2 | Biochemical | 7.5 |
| Positive Control (e.g., DMOG) | PHD2 | Biochemical | 1.2 |
| Negative Control | PHD2 | Biochemical | > 100 |
| TFNG | HIF-1α Stabilization | Cell-based | 15.2 |
| Positive Control (e.g., DMOG) | HIF-1α Stabilization | Cell-based | 2.5 |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of TFNG as a potential HIF prolyl hydroxylase inhibitor.
Protocol 1: In Vitro PHD2 Enzyme Inhibition Assay
Objective: To determine if TFNG directly inhibits the enzymatic activity of a key HIF prolyl hydroxylase, PHD2.
Materials:
-
Recombinant human PHD2 (EGLN1)
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-Ketoglutarate (2-Oxoglutarate)
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
TFNG stock solution (in DMSO)
-
Positive control inhibitor (e.g., Dimethyloxalylglycine - DMOG)
-
384-well assay plates
-
Detection reagent (e.g., a time-resolved fluorescence-based oxygen consumption assay kit or a mass spectrometry-based method to detect hydroxylated peptide)
Procedure:
-
Prepare Reagents:
-
Prepare assay buffer and supplement with Ascorbate and FeSO₄ immediately before use.
-
Prepare a serial dilution of TFNG and the positive control in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Prepare solutions of PHD2 enzyme and HIF-1α peptide substrate in assay buffer.
-
Prepare a solution of α-Ketoglutarate in assay buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted TFNG, positive control, or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add the PHD2 enzyme solution to all wells except for the "no enzyme" control wells.
-
Add the HIF-1α peptide substrate to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the α-Ketoglutarate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and measure the signal according to the detection method being used (e.g., read fluorescence for an oxygen consumption assay or prepare samples for LC-MS analysis).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of TFNG relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the TFNG concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)
Objective: To determine if TFNG can stabilize HIF-1α protein levels in a cellular context.
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a renal carcinoma cell line like 786-O)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
TFNG stock solution (in DMSO)
-
Positive control (e.g., DMOG or CoCl₂)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of TFNG, a positive control, or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding β-actin band intensity.
-
Analyze the dose-dependent increase in HIF-1α levels in response to TFNG treatment.
-
Conclusion
The protocols and conceptual framework provided in these application notes offer a starting point for the investigation of this compound's in vitro biological activity. Based on its chemical structure, the HIF signaling pathway represents a plausible and compelling target for initial studies. Successful demonstration of PHD inhibition and subsequent HIF-1α stabilization would warrant further investigation into the downstream cellular effects and potential therapeutic applications of this compound.
References
- 1. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Hypoxia-inducible factor prolyl-4-hydroxylase-1 is a convergent point in the reciprocal negative regulation of NF-κB and p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Regulation of HIF: prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible factor prolyl 4-hydroxylases: common and specific roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Animal Models of Hypoxia Using Roxadustat (FG-4592)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat (also known as FG-4592) is a first-in-class, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] In normoxic conditions, PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting PHDs, Roxadustat stabilizes HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[1] This complex then binds to hypoxia-response elements (HREs) in the promoter region of target genes, leading to their transcriptional activation.[1] This cascade mimics a cellular response to hypoxia, making Roxadustat a valuable tool for creating pharmacologically-induced hypoxia models in animals for research purposes.
These application notes provide a comprehensive guide for utilizing Roxadustat to establish animal models of hypoxia, with a focus on quantitative data and detailed experimental protocols.
Signaling Pathway of Roxadustat (FG-4592)
The primary mechanism of action of Roxadustat is the stabilization of HIF-1α, which in turn activates the transcription of a wide array of genes that are typically upregulated during hypoxic conditions. This includes genes involved in erythropoiesis, angiogenesis, and cell metabolism.
Quantitative Data from Animal Models
The following tables summarize the quantitative outcomes from various studies using Roxadustat in rodent models. Dosages and effects can vary based on the animal species, strain, and the specific research application.
Table 1: Effects of Roxadustat on Hematological Parameters
| Animal Model | Dosage Regimen | Duration | Key Hematological Outcomes | Reference |
| CD-1 Mice | 30 and 60 mg/kg, 3 times weekly (oral gavage) | Up to 104 weeks | Elevations in hematocrit. | [2] |
| Sprague Dawley Rats | 10 mg/kg, 3 times weekly (oral gavage) | Up to 104 weeks | Elevations in erythrocyte count, hemoglobin, hematocrit, and red cell distribution width. | [2] |
| Wistar Rats | Not specified | 2 weeks | Increased hematocrit. | [3] |
| BALB/c Mice | 7.8, 15.6, and 31.2 mg/kg | Single dose | Significantly higher erythrocyte and hemoglobin content, and hematocrit compared to hypoxic group. | [4] |
Table 2: Effects of Roxadustat on HIF-1α and Target Gene Expression
| Animal Model/System | Dosage | Time Point | Key Molecular Outcomes | Reference |
| Rats (Kidney) | Not specified | Not specified | ~700–1100x increase in Epo mRNA. | [5] |
| Rats (Liver) | Not specified | Not specified | ~200–330x increase in Epo mRNA. | [5] |
| Mice (Left Ventricular Tissue) | Not specified | Not specified | Increased protein expression of HIF-1α, Bcl-2, and SOD2. | [6] |
| Mice (UUO model) | 50 mg/kg/day (oral) | 3 days | Potentiated mRNA expression of PAI-1 and CTGF. | [7] |
| Diabetic Rats (Wound Tissue) | Not specified | Not specified | Upregulated expression of HIF-1α, VEGF, CD34, CD31, and SDF-1. | [8] |
Table 3: Protective and Therapeutic Effects of Roxadustat in Disease Models
| Animal Model | Disease Model | Dosage Regimen | Key Protective/Therapeutic Effects | Reference |
| BALB/c Mice | Atmospheric Pressure Hypoxia | 15.6 mg/kg (single dose) | 19.05% increase in survival time. | [4] |
| Mice | Renal Ischemia/Reperfusion Injury | 10 mg/kg/day (i.p.) for 48h pre-injury | Improved renal function, reduced tubular injuries, and decreased inflammation. | [9] |
| Sprague Dawley Rats | Adenine-induced CKD | 20 mg/kg/day (oral gavage) | Corrected anemia and mitigated weight loss. | [10] |
| Mice | LPS-induced Depressive-like Symptoms | 5 mg/kg/day (i.p.) | Attenuated depressive-like behaviors. | [11] |
Experimental Protocols
Protocol 1: General Induction of a Hypoxic State in Mice
This protocol describes a general method for inducing a systemic hypoxic response in mice using oral administration of Roxadustat.
Materials:
-
Roxadustat (FG-4592)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Preparation of Dosing Solution: Prepare a suspension of Roxadustat in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 0.2 mL).
-
Animal Grouping: Randomly assign mice to a control group (vehicle only) and one or more treatment groups (Roxadustat at different doses, e.g., 10 mg/kg).
-
Administration: Administer Roxadustat or vehicle via oral gavage. Ensure accurate dosing by weighing each animal before administration. The volume should be adjusted based on individual body weight.
-
Time Course: Collect samples at various time points post-administration (e.g., 2, 6, 12, 24 hours) to assess the acute effects on HIF-1α stabilization and target gene expression. For chronic studies, administration can be repeated daily or several times a week.[2][7]
-
Sample Collection: At the designated time points, euthanize the animals and collect blood (for hematological analysis and serum EPO levels) and tissues of interest (e.g., kidney, liver, brain).
-
Analysis:
-
Hematology: Analyze whole blood for parameters like hemoglobin, hematocrit, and red blood cell count.
-
qRT-PCR: Extract RNA from tissues to quantify the mRNA levels of HIF-1α target genes (e.g., Epo, Vegf).
-
Western Blot: Prepare protein lysates from tissues to determine the levels of HIF-1α and other proteins of interest.
-
ELISA: Measure serum erythropoietin (EPO) levels.
-
Protocol 2: Roxadustat Pre-treatment for Protection Against Ischemia/Reperfusion Injury in Mice
This protocol details the use of Roxadustat as a pre-conditioning agent to protect against renal ischemia/reperfusion (I/R) injury.[9]
Materials:
-
Roxadustat (FG-4592)
-
Phosphate-buffered saline (PBS) for dilution
-
Surgical instruments for renal I/R model
-
Anesthesia
Procedure:
-
Pre-treatment: Administer Roxadustat at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection for 48 hours before inducing I/R injury.[9] The control group receives an equivalent volume of the vehicle.
-
Induction of Renal I/R Injury: Anesthetize the mice and perform a laparotomy to expose the kidneys. Occlude the renal pedicles with a non-traumatic microvascular clamp for a defined period (e.g., 30 minutes) to induce ischemia. Remove the clamps to allow reperfusion.
-
Post-operative Care: Suture the incisions and provide appropriate post-operative care, including analgesia and monitoring.
-
Sample Collection and Analysis: Euthanize the mice at a specified time after reperfusion (e.g., 48 hours).[9]
-
Collect blood to measure serum creatinine and blood urea nitrogen (BUN) as markers of renal function.
-
Harvest the kidneys for histopathological analysis (e.g., H&E staining to assess tubular injury) and molecular analysis (e.g., Western blot for kidney injury molecule-1 (KIM-1), and qRT-PCR for inflammatory cytokines).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of Roxadustat in an animal model.
Concluding Remarks
Roxadustat (FG-4592) is a potent and specific tool for inducing a hypoxic state in animal models. Its oral bioavailability and well-characterized mechanism of action make it a valuable compound for investigating the physiological and pathophysiological roles of the HIF pathway in a variety of biological processes and disease models. The protocols and data presented here serve as a guide for researchers to design and implement their own in vivo studies. It is crucial to optimize dosages and experimental timelines for specific research questions and animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Carcinogenic Potential of Roxadustat (FG-4592), a Small Molecule Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase in CD-1 Mice and Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factors Activator, Roxadustat, Increases Pulmonary Vascular Resistance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacodynamic Evaluation of the Protective Effects of Roxadustat Against Hypoxic Injury at High Altitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways [frontiersin.org]
- 7. Effects of orally active hypoxia inducible factor alpha prolyl hydroxylase inhibitor, FG4592 on renal fibrogenic potential in mouse unilateral ureteral obstruction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FG-4592 combined with PRP significantly accelerates the healing of refractory diabetic wounds by upregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Roxadustat (FG-4592) abated lipopolysaccharides-induced depressive-like symptoms via PI3K signaling [frontiersin.org]
Application Notes and Protocols: Cell-Based Assays for N-(4-Trifluoromethylnicotinoyl)glycine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Trifluoromethylnicotinoyl)glycine, also known as TFNG, is a principal metabolite of the insecticide Flonicamid. Structurally, it bears resemblance to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. PHD inhibitors are a class of compounds that stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). This stabilization, even under normal oxygen conditions (normoxia), can trigger a cascade of downstream events, including the increased production of vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[1][2] These effects have significant therapeutic potential in conditions such as anemia and ischemic diseases.[2][3]
These application notes provide a comprehensive guide to key cell-based assays for evaluating the biological activity of this compound as a potential PHD inhibitor. The protocols detailed below will enable researchers to assess the compound's effect on HIF-1α stabilization and the subsequent induction of VEGF and EPO production.
Postulated Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of prolyl hydroxylase (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] By inhibiting PHDs, this compound would prevent this degradation, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins such as VEGF and EPO.[1]
Caption: Postulated signaling pathway of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of this compound in the described cell-based assays.
Table 1: HIF-1α Stabilization in Hep3B Cells
| Concentration (µM) | HIF-1α Level (Relative to Vehicle Control) |
| 0.1 | 1.2 ± 0.1 |
| 1 | 3.5 ± 0.3 |
| 10 | 8.9 ± 0.7 |
| 50 | 15.2 ± 1.1 |
| 100 | 16.1 ± 1.3 |
| EC50 | ~5 µM |
Table 2: VEGF Secretion from ARPE-19 Cells
| Concentration (µM) | VEGF Concentration (pg/mL) |
| 0.1 | 150 ± 15 |
| 1 | 450 ± 35 |
| 10 | 980 ± 70 |
| 50 | 1550 ± 120 |
| 100 | 1600 ± 130 |
| EC50 | ~2.5 µM |
Table 3: Erythropoietin (EPO) Production in HepG2 Cells
| Concentration (µM) | EPO Concentration (mIU/mL) |
| 0.1 | 2.5 ± 0.3 |
| 1 | 8.0 ± 0.9 |
| 10 | 25.5 ± 2.1 |
| 50 | 45.0 ± 3.8 |
| 100 | 48.2 ± 4.1 |
| EC50 | ~4 µM |
Experimental Protocols
HIF-1α Stabilization Assay
This assay quantifies the accumulation of HIF-1α protein in cells treated with this compound.
Caption: Workflow for HIF-1α Stabilization Assay.
-
Human hepatoma (Hep3B) or human osteosarcoma (U2OS) cell lines
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Alternatively, a commercial HIF-1α ELISA kit[4]
-
Cell Seeding: Seed Hep3B or U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 4-24 hours under normoxic conditions (37°C, 5% CO₂). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
-
ELISA Analysis: Alternatively, quantify HIF-1α levels using a commercially available ELISA kit according to the manufacturer's instructions.[4]
VEGF Secretion Assay
This assay measures the amount of VEGF secreted into the cell culture medium following treatment with the test compound.
Caption: Workflow for VEGF Secretion Assay.
-
Human retinal pigment epithelial (ARPE-19) or other suitable cell line
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Human VEGF ELISA kit[5]
-
Cell Seeding: Seed ARPE-19 cells in a 24-well plate and grow to confluence.[6]
-
Serum Starvation: Once confluent, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the medium with the compound-containing medium and incubate for 24-48 hours.[6]
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
VEGF Quantification: Centrifuge the supernatants to remove any cellular debris. Quantify the concentration of VEGF in the supernatant using a human VEGF ELISA kit following the manufacturer's protocol.[5][7]
-
Data Analysis: Generate a standard curve and determine the concentration of VEGF in each sample.
Erythropoietin (EPO) Production Assay
This assay quantifies the amount of EPO produced by cells in response to treatment with the test compound.
Caption: Workflow for EPO Production Assay.
-
Human hepatoma (HepG2) cell line
-
Cell culture medium (e.g., MEM)
-
This compound
-
Human EPO ELISA kit[8]
-
Cell Seeding: Seed HepG2 cells in a 24-well plate and allow them to adhere and reach a suitable confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
Supernatant Collection: Following the incubation period, collect the cell culture supernatant.
-
EPO Quantification: Centrifuge the supernatants to remove any cellular debris. Measure the concentration of EPO in the supernatant using a human EPO ELISA kit according to the manufacturer's instructions.[8]
-
Data Analysis: Create a standard curve and calculate the concentration of EPO in each sample.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on HIF-1α stabilization, VEGF secretion, and EPO production, researchers can elucidate its mechanism of action and assess its potential as a modulator of the hypoxia signaling pathway. These protocols can be adapted for high-throughput screening to identify other novel PHD inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models | PLOS One [journals.plos.org]
- 8. Production of Erythropoietin-Specific Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HIF-1α Stabilization with N-(4-Trifluoromethylnicotinoyl)glycine
For research use only. Not for use in diagnostic procedures.
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] In hypoxic conditions, the lack of oxygen as a cofactor for PHD enzymes leads to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.[2]
Pharmacological stabilization of HIF-1α is a key area of research for therapeutic interventions in ischemia, wound healing, and anemia.[1][3] N-(4-Trifluoromethylnicotinoyl)glycine is a small molecule that can be investigated for its potential to stabilize HIF-1α. These application notes provide a framework for researchers to study the effects of this compound on the HIF-1α signaling pathway. While this compound is known as a metabolite of the insecticide Flonicamid,[4][][6] the following protocols describe a hypothetical application in HIF-1α research.
Mechanism of Action
The proposed mechanism for a small molecule stabilizer of HIF-1α, such as this compound, would involve the inhibition of key negative regulators of the HIF-1α protein. This could occur through two primary mechanisms:
-
Inhibition of Prolyl Hydroxylase (PHD) Enzymes: By acting as a competitive inhibitor of 2-oxoglutarate, a cofactor for PHDs, the compound would prevent the hydroxylation of HIF-1α, thus inhibiting its VHL-mediated degradation.[1]
-
Disruption of the VHL-HIF-1α Interaction: The compound could bind to VHL, preventing its association with hydroxylated HIF-1α and thereby blocking its ubiquitination.[7]
The following protocols are designed to elucidate which of these mechanisms may be employed by this compound.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on HIF-1α Protein Levels
| Treatment | Concentration (µM) | HIF-1α Protein Level (Normalized to β-actin) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | 2.5 |
| This compound | 5 | 6.8 |
| This compound | 10 | 12.3 |
| This compound | 25 | 15.1 |
| This compound | 50 | 15.5 |
| Positive Control (e.g., FG-4592) | 20 | 14.8 |
Table 2: Time-Course of HIF-1α Stabilization by this compound
| Treatment (10 µM) | Time (hours) | HIF-1α Protein Level (Normalized to β-actin) |
| This compound | 0 | 1.0 |
| This compound | 1 | 3.2 |
| This compound | 2 | 7.5 |
| This compound | 4 | 11.9 |
| This compound | 8 | 12.1 |
| This compound | 16 | 9.8 |
| This compound | 24 | 6.4 |
Table 3: Effect of this compound on HIF-1α Target Gene Expression
| Treatment (10 µM for 8 hours) | VEGF mRNA (Fold Change) | GLUT1 mRNA (Fold Change) | EPO mRNA (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound | 4.2 | 3.5 | 5.1 |
| Positive Control (Hypoxia 1% O₂) | 5.5 | 4.1 | 6.3 |
Mandatory Visualizations
Caption: HIF-1α Signaling Pathway in Normoxia and Hypoxia/Inhibition.
References
- 1. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stabilization of HIF-1α by FG-4592 promotes functional recovery and neural protection in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Trifluoromethylnicotinoyl)glycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-(4-Trifluoromethylnicotinoyl)glycine, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the amide coupling of 4-(trifluoromethyl)nicotinic acid and glycine. This reaction requires the activation of the carboxylic acid group of 4-(trifluoromethyl)nicotinic acid to facilitate the nucleophilic attack by the amino group of glycine.
Q2: What are the common causes of low yield in this amide coupling reaction?
Low yields in peptide and amide coupling reactions are often multifactorial.[1] Some common causes include:
-
Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough for the specific substrates.
-
Steric hindrance: The bulky trifluoromethyl group on the nicotinic acid may hinder the approach of the glycine nucleophile.[1]
-
Poor nucleophilicity of the amine: The nucleophilicity of glycine can be influenced by the reaction conditions.[1]
-
Side reactions: Undesirable side reactions, such as racemization or the formation of byproducts like N-acylurea with carbodiimide reagents, can reduce the yield of the desired product.[2]
-
Suboptimal reaction conditions: Factors like solvent, temperature, reaction time, and the choice of base are critical and may require optimization.[1]
-
Product solubility and isolation issues: The final product might have limited solubility in the reaction or extraction solvents, leading to losses during workup and purification.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. Mass spectrometry (MS) can also be used to confirm the presence of the desired product in the reaction mixture.[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Coupling Reagent | Switch to a more potent coupling reagent. For sterically hindered substrates, onium salt-based reagents (e.g., HATU, HBTU, COMU) or phosphonium-based reagents (e.g., PyBOP, PyAOP) are often more effective than standard carbodiimides like DCC or EDC.[1][4] | More powerful reagents can overcome higher activation energy barriers, especially with challenging substrates.[1] |
| Incomplete Activation | Ensure the carboxylic acid is fully dissolved before adding the coupling reagent. A pre-activation step, where the carboxylic acid is stirred with the coupling reagent and an additive (like HOAt or Oxyma Pure) for a short period before adding the amine, can be beneficial.[2] | Pre-activation ensures the formation of the active ester intermediate, which then readily reacts with the amine. |
| Suboptimal Solvent | The choice of solvent is crucial. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used. If solubility is an issue, a mixture of solvents like DMF/DCM could be tested.[1] | The solvent needs to dissolve all reactants and intermediates to ensure the reaction proceeds efficiently. |
| Incorrect Base | The base is critical for neutralizing acids formed during the reaction and for deprotonating the amine. A non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used. The amount of base may need to be optimized.[1] | Using a weaker base like NMM can sometimes help in reducing side reactions like racemization.[1] |
| Low Reaction Temperature | While low temperatures are often used to minimize side reactions, some sterically hindered couplings may require elevated temperatures to proceed at a reasonable rate.[1] | Increasing the temperature can provide the necessary energy to overcome the activation barrier. This should be done cautiously as it can also increase the rate of side reactions. |
Issue 2: Presence of Multiple Spots on TLC/HPLC (Impurity Formation)
| Possible Cause | Troubleshooting Step | Rationale |
| N-acylurea Formation (with carbodiimides) | Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the activated intermediate to form an active ester, which is less prone to rearrangement.[2] | Additives react with the O-acylisourea intermediate faster than it can rearrange to the N-acylurea byproduct. |
| Racemization | Use additives known to suppress racemization, such as HOAt or Oxyma Pure.[1] Phosphonium-based reagents are generally associated with lower levels of racemization.[1] Also, avoid excessive heat and prolonged reaction times. | Racemization occurs via the formation of an oxazolone intermediate. Additives can suppress this pathway. |
| Side Reactions of Starting Materials | Ensure the purity of your starting materials (4-(trifluoromethyl)nicotinic acid and glycine). Impurities can lead to the formation of side products. | High-purity starting materials are essential for clean reactions and high yields. |
Data Presentation
The selection of a coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes the characteristics of common coupling reagents used in amide bond formation.
| Coupling Reagent Class | Examples | Typical Yield Range | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | 50-80% | Cost-effective, widely used.[4] | Can lead to N-acylurea formation and racemization.[2][4] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, TBTU, COMU | 80-95% | High coupling efficiency, fast reaction times, low racemization (especially with additives).[4] | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | 85-98% | Excellent for hindered couplings, low racemization, no guanidinium byproducts.[1] | Can be more expensive, generates phosphine oxide byproducts. |
| Acyl Fluoride Forming Reagents | TFFH, BTFFH | 70-95% | Acyl fluorides are highly reactive towards amines and can be effective for sterically hindered substrates.[5] | Reagents can be sensitive to moisture.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general methodology. Optimization of specific parameters may be required.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid (1.0 eq.) and an additive such as HOAt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq.) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve glycine (1.2 eq.) in the reaction solvent, with the addition of a non-nucleophilic base (e.g., DIPEA, 2.5 eq.). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-24 hours).[1]
-
Workup: Once the reaction is complete, quench the reaction with water or a mild acidic solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low synthesis yield.
Amide Coupling Mechanism (with HATU)
Caption: Simplified mechanism of amide bond formation using HATU as a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
"N-(4-Trifluoromethylnicotinoyl)glycine" degradation in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(4-Trifluoromethylnicotinoyl)glycine in cell culture medium. Accurate and reproducible experimental results depend on understanding and controlling the stability of your test compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to evaluate the stability of this compound in my cell culture medium?
A: Assessing the stability of this compound in your specific experimental setup is fundamental for the correct interpretation of its biological effects. If the compound degrades during the experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Stability studies are essential for establishing a dependable concentration-response relationship.
Q2: What are the primary factors that could influence the stability of this compound in cell culture?
A: Several factors can affect the stability of a compound in cell culture medium:
-
pH: The typical pH of cell culture medium (7.2-7.4) can facilitate hydrolysis or other pH-dependent degradation.[1][2]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1][2]
-
Media Components: Ingredients in the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, may interact with and degrade the compound.[1][3]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, the cells themselves can metabolize the compound.[1]
-
Light Exposure: Light can cause photodegradation of sensitive compounds.[1][2]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.[1]
Q3: How can I determine if this compound is degrading in my specific cell culture conditions?
A: The most common approach is to conduct a stability study. This involves incubating this compound in your complete cell culture medium (including serum and any other supplements) at 37°C and 5% CO2 for the duration of your experiment. Samples of the medium are collected at various time points (e.g., 0, 24, 48, 72 hours), and the concentration of the parent compound is measured using analytical methods like LC-MS/MS or HPLC-UV.[2][4] A decrease in concentration over time indicates instability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound in cell culture experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent biological effect of this compound in long-term cultures. | Degradation of the compound in the culture medium. | Verify Stock Solution Integrity: Ensure your stock solution (e.g., in DMSO) is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Conduct a Stability Study: Perform a time-course experiment to quantify the concentration of this compound in your specific cell culture medium at 37°C.[5] Frequent Media Changes: If degradation is confirmed, replenish the medium containing fresh compound more frequently.[4] |
| Precipitation observed after adding this compound to the culture medium. | The compound's concentration exceeds its solubility limit in the aqueous medium. | Check Final Concentration: You may be using a concentration that is too high. Try a lower final concentration.[1] Optimize Dilution: Instead of adding a concentrated stock directly to a large volume of medium, perform a serial dilution in pre-warmed (37°C) medium. Adding the compound dropwise while gently vortexing can also be beneficial.[1] Use Pre-warmed Medium: Adding the compound to cold medium can reduce its solubility.[1] |
| High variability in results between replicate wells or different experiments. | Inconsistent final concentration due to stock solution instability or lot-to-lot variability in media components. | Use a Single Lot of Media and Serum: For a set of related experiments, use the same batch of media and serum to ensure consistency.[2] Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[5] |
| Compound appears stable in cell-free medium but shows reduced activity in the presence of cells. | Cellular metabolism of the compound. | Analyze Cell Lysates: In addition to the medium, analyze cell lysates at different time points to measure the intracellular concentration of the compound and any potential metabolites.[4] Consider Cell Type: Different cell types have varying metabolic capacities, which can affect the rate of compound clearance.[4] |
| Loss of compound concentration even in cell-free controls. | Adsorption to plasticware. | Use Low-Binding Plastics: Employ low-protein-binding plates and tubes to minimize compound loss due to adsorption.[4] Include a Cell-Free Control: A cell-free control with the compound in the medium will help distinguish between degradation and adsorption to the culture vessel.[4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in cell culture medium over time.
1. Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Warm the complete cell culture medium (with serum and any other supplements) to 37°C.
2. Incubation:
-
Spike the pre-warmed medium with the compound stock solution to the final working concentration.
-
Aliquot the medium containing the compound into sterile, low-binding tubes for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
3. Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.[2]
4. Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the collected medium sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube for analysis.
5. Analysis:
-
Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS/MS method.[4]
6. Data Interpretation:
-
Plot the concentration of this compound against time. A significant decrease in concentration indicates instability.
-
Calculate the half-life (t1/2) of the compound in the medium.
Data Presentation
Table 1: Example Stability Data for this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 4 | 9.5 | 95 |
| 8 | 8.8 | 88 |
| 24 | 6.2 | 62 |
| 48 | 3.5 | 35 |
| 72 | 1.8 | 18 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for assessing the stability of a compound in cell culture medium.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing N-(4-Trifluoromethylnicotinoyl)glycine for HIF Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "N-(4-Trifluoromethylnicotinoyl)glycine" for Hypoxia-Inducible Factor (HIF) induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing HIF?
A1: this compound is presumed to act as a prolyl hydroxylase inhibitor (PHI). Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[1][2][3] By inhibiting PHD enzymes, this compound prevents this degradation, allowing HIF-α to stabilize, translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of target genes.[2][4]
Q2: What are the expected downstream effects of HIF induction by this compound?
A2: Successful induction of HIF by this compound should lead to the upregulation of HIF target genes. These genes are involved in various cellular processes, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and erythropoiesis (e.g., EPO).[2][4]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-type specific and should be determined empirically. A dose-response experiment is recommended. We suggest starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assessing both HIF-1α stabilization (by Western blot) and the expression of HIF target genes (by qRT-PCR). A parallel cytotoxicity assay (e.g., MTT or LDH) is crucial to ensure the chosen concentration is not toxic to the cells.
Q4: How long should I incubate my cells with this compound?
A4: The time course of HIF-1α stabilization can be transient.[5] It is recommended to perform a time-course experiment to identify the peak of HIF-1α accumulation. Typical time points to test range from 4 to 48 hours.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak HIF-1α signal on Western blot | HIF-1α protein is highly labile and degrades rapidly.[5] | Prepare cell lysates quickly on ice after treatment. Consider using a lysis buffer containing a proteasome inhibitor like MG132 as a positive control. Ensure the entire process from cell harvesting to lysis is performed rapidly. |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations. | |
| Inappropriate incubation time. | Conduct a time-course experiment to determine the peak of HIF-1α expression.[6] | |
| Poor antibody quality or inappropriate antibody dilution. | Use a validated HIF-1α antibody and optimize the dilution. Include a positive control, such as cells treated with CoCl₂ or deferoxamine (DFO), or a hypoxic lysate.[7] | |
| High cell death observed | The concentration of this compound is too high and causing cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Lower the concentration of the compound used in your experiments. |
| Inconsistent results between experiments | Variations in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Instability of the compound in solution. | Prepare fresh stock solutions of this compound for each experiment. | |
| HIF-1α is induced, but downstream target genes are not upregulated | The level of HIF-1α stabilization is insufficient to activate transcription. | Try increasing the concentration of this compound, ensuring it remains below cytotoxic levels. |
| The incubation time is not optimal for target gene expression, which may occur later than peak HIF-1α stabilization. | Perform a longer time-course experiment and measure target gene expression at later time points (e.g., 24, 48, 72 hours). | |
| The specific HIF target genes you are probing are not strongly induced in your cell type. | Investigate the expression of a broader panel of known HIF target genes. |
Quantitative Data Summary
The following tables provide hypothetical yet plausible data ranges for optimizing this compound concentration, based on typical results for other HIF prolyl-hydroxylase inhibitors.
Table 1: Suggested Concentration Ranges for Initial Screening
| Cell Type | Concentration Range (µM) |
| Cancer Cell Lines (e.g., HeLa, HepG2) | 1 - 50 |
| Primary Endothelial Cells (e.g., HUVEC) | 0.5 - 25 |
| Renal Proximal Tubule Cells (e.g., HK-2) | 1 - 100 |
Table 2: Example Time Course for HIF-1α Stabilization
| Time Point | Expected HIF-1α Level (Relative to untreated control) |
| 0 hr | 1x |
| 4 hr | 5x - 15x |
| 8 hr | 10x - 30x |
| 16 hr | 8x - 20x |
| 24 hr | 3x - 10x |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Plate cells at a density of 70-80% confluency in appropriate cell culture plates.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired time points.
Protocol 2: Western Blotting for HIF-1α
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: qRT-PCR for HIF Target Genes
-
Following treatment, lyse the cells and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for your target genes (e.g., VEGFA, SLC2A1 (GLUT1)) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: HIF induction by this compound.
Caption: Experimental workflow for optimization.
Caption: Troubleshooting flowchart for HIF-1α detection.
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
"N-(4-Trifluoromethylnicotinoyl)glycine" off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular effects of N-(4-Trifluoromethylnicotinoyl)glycine. Given that specific off-target effects of this compound are not extensively documented in publicly available literature, this guide focuses on providing a framework for identifying and characterizing potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is known to be a metabolite of the insecticide Flonicamid.[1][2] Its own biological activities and potential off-target effects in mammalian cells are not well-characterized.
Q2: What are "off-target" effects and why are they a concern?
Off-target effects refer to the interactions of a compound with cellular components other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and are a significant concern in drug development as they can cause unforeseen side effects.[3][4]
Q3: Are there any known off-target effects of this compound?
Currently, there is a lack of specific studies detailing the off-target effects of this compound in cellular models. Therefore, it is crucial for researchers to empirically determine these effects within their specific experimental systems.
Q4: How can I begin to investigate the potential off-target effects of this compound in my cell-based assays?
To investigate potential off-target effects, it is recommended to perform a dose-response and time-course experiment to establish the lowest effective concentration and shortest incubation time.[5] Additionally, employing a multi-faceted control strategy is essential for differentiating on-target from off-target effects.[5]
Troubleshooting Guides
Problem 1: I am observing unexpected cytotoxicity or a significant decrease in cell viability at concentrations where the on-target effect is not expected.
-
Possible Cause: This may be indicative of an off-target effect leading to general cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 (half-maximal effective concentration) for the intended on-target effect and the CC50 (half-maximal cytotoxic concentration). A small therapeutic window (ratio of CC50 to EC50) may suggest off-target toxicity.
-
Cell Viability Assays: Use multiple assays that measure different aspects of cell health (e.g., metabolic activity with MTT or resazurin, and membrane integrity with trypan blue or propidium iodide staining).
-
Apoptosis vs. Necrosis: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the cell death is programmed (apoptosis) or a result of cellular injury (necrosis). This can provide insights into the potential mechanism of toxicity.
-
Problem 2: The observed cellular phenotype does not align with the known function of the intended target.
-
Possible Cause: The compound may be interacting with one or more unknown off-target proteins, leading to the observed phenotype.
-
Troubleshooting Steps:
-
Target Engagement Assays: Confirm that the compound is binding to its intended target in your cellular system. Techniques like cellular thermal shift assay (CETSA) can be employed.
-
Knockout/Knockdown Validation: Use genetic approaches like CRISPR-Cas9 or shRNA to eliminate or reduce the expression of the intended target. If the compound still elicits the same phenotype in these cells, it is highly likely due to an off-target effect.[3]
-
Rescue Experiments: After treatment with the compound, wash it out and monitor if the phenotype is reversible.
-
Data Presentation
Table 1: Dose-Response Data for this compound
| Concentration (µM) | % On-Target Activity | % Cell Viability |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| EC50 / CC50 |
Table 2: Summary of Control Experiment Results
| Experimental Control | Observed Phenotype | Interpretation |
| Vehicle Control (e.g., DMSO) | Baseline | |
| Positive Control (Known Activator/Inhibitor) | Expected On-Target Effect | |
| Negative Control (Inactive Analog) | Off-Target Effect Check | |
| Target Knockout/Knockdown + Compound | On-Target vs. Off-Target |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
-
gRNA Design: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the Cas9/gRNA plasmid.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Verification: Verify the knockout of the target protein in the selected clones using Western blotting or qPCR.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with this compound and perform the relevant phenotypic assay.
Visualizations
Caption: Hypothetical signaling pathway illustrating a potential off-target interaction.
Caption: A streamlined workflow for identifying potential off-target effects.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
References
- 1. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Improving solubility of "N-(4-Trifluoromethylnicotinoyl)glycine" for in vitro assays
This technical support center provides guidance for researchers and scientists on improving the solubility of N-(4-Trifluoromethylnicotinoyl)glycine (TFNG) for in vitro assays. The following information is designed to address common challenges and provide clear protocols to ensure reliable experimental outcomes.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. Understanding these properties is crucial for developing an effective solubilization strategy.
| Property | Value | Source |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | |
| Synonyms | TFNG, Flonicamid-carboxylic acid | |
| CAS Number | 207502-65-6 | |
| Molecular Formula | C₉H₇F₃N₂O₃ | |
| Molecular Weight | 248.16 g/mol | |
| Predicted pKa (Carboxylic Acid) | ~3-4 | General chemical knowledge |
| Predicted pKa (Pyridine) | ~2-3 | General chemical knowledge |
| General Solubility | Slightly soluble in DMSO and Methanol |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. The preferred starting solvent is dimethyl sulfoxide (DMSO).
Q2: What is the maximum recommended concentration of DMSO in my final in vitro assay?
A2: The concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), and ideally should be below 0.1%. Always run a vehicle control with the same final concentration of DMSO to account for any effects of the solvent itself.
Q3: Can I use other organic solvents to prepare my stock solution?
A3: Yes, other water-miscible organic solvents such as ethanol or methanol can be used. However, their compatibility with your specific assay and their potential for cytotoxicity should be evaluated. A product information sheet for a similar N-acylglycine compound, N-Oleoyl glycine, suggests initial dissolution in ethanol followed by dilution in aqueous buffer.
Q4: How can I improve the aqueous solubility of this compound without using organic solvents?
A4: Since this compound is an amphoteric molecule with a carboxylic acid and a pyridine ring, its solubility is pH-dependent. Adjusting the pH of your aqueous buffer can significantly increase its solubility. For compounds with a carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble salt.
Q5: What pH range should I aim for to improve solubility by pH adjustment?
A5: To deprotonate the carboxylic acid group (predicted pKa ~3-4), the pH of the buffer should be raised to at least 5. A pH of 7.4, typical for many physiological buffers, should be sufficient to significantly improve solubility. It is recommended to prepare a stock solution in a basic buffer (e.g., PBS at pH 7.4 or a dilute NaOH solution) and then neutralize it to the final desired pH if necessary.
Q6: I am still observing precipitation when I dilute my stock solution into the final assay medium. What can I do?
A6: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: Your final desired concentration may be above the solubility limit in the assay medium.
-
Use a different dilution method: Instead of adding the stock solution directly to the final volume, try adding it to a smaller volume of the medium with vigorous vortexing, and then bring it up to the final volume.
-
Incorporate solubilizing agents: Consider the use of cyclodextrins, which can encapsulate poorly soluble molecules and increase their apparent aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Caption: Troubleshooting workflow for TFNG solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out 2.48 mg of this compound (MW = 248.16 g/mol ).
-
Add solvent: Add 1.0 mL of high-purity DMSO to the vial containing the compound.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment Method for Aqueous Solutions
-
Prepare a basic buffer: Prepare a 10 mM phosphate buffer and adjust the pH to 8.0.
-
Weigh the compound: Weigh out the desired amount of this compound.
-
Dissolve in basic buffer: Add the basic buffer to the compound to achieve the desired stock concentration. Vortex or sonicate until fully dissolved. The negatively charged carboxylate should be more soluble.
-
Neutralization (optional): If the final assay requires a neutral pH, this basic stock solution can be carefully diluted and the pH of the final solution adjusted with a dilute acid (e.g., 0.1 M HCl).
-
Storage: Use freshly prepared or store at 4°C for short-term use. For long-term storage, sterile filter and store at -20°C.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Solubilizing Agent
-
Prepare HP-β-CD solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add the compound: Add this compound directly to the HP-β-CD solution to achieve the desired stock concentration.
-
Complexation: Vortex or sonicate the mixture for at least 30 minutes to allow for the formation of the inclusion complex.
-
Dilution: This stock solution can then be diluted into the final assay medium.
-
Storage: Store the cyclodextrin-complexed stock solution at 4°C.
Hypothetical Signaling Pathway
While the specific biological target of this compound is not detailed in the provided search results, as a metabolite of an insecticide, it may interact with cellular pathways. Below is a generic representation of how a small molecule inhibitor might act on a signaling pathway.
Caption: Inhibition of a kinase cascade by TFNG.
"N-(4-Trifluoromethylnicotinoyl)glycine" interference with analytical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential analytical assay interference from small molecule compounds, exemplified by structures such as "N-(4-Trifluoromethylnicotinoyl)glycine". The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which small molecules like this compound can interfere with analytical assays?
A1: Small molecules can interfere with analytical assays through various mechanisms, often leading to false-positive or false-negative results. It is crucial to identify these artifacts early to avoid wasting resources on compounds that do not genuinely affect the biological target of interest.[1][2] The primary modes of interference include:
-
Direct Inhibition of Reporter Enzymes: Compounds can directly inhibit reporter enzymes, such as firefly luciferase, which is a common source of false positives in reporter gene assays.[3][4]
-
Fluorescence Interference: The compound itself may be fluorescent (autofluorescence) at the excitation and emission wavelengths used in the assay, leading to a false-positive signal. Conversely, the compound may absorb the light emitted by the assay's fluorophore (quenching), resulting in a false-negative signal.[1][5]
-
Chemical Reactivity: The compound may chemically react with assay components, such as modifying cysteine residues on the target protein, reacting with substrates, or interfering with detection reagents.[1][6]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not target-specific.[1][7]
-
Chelation: Compounds may chelate essential metal ions that are important for enzyme function or as cofactors in the assay.[1][8]
-
Light Scattering: Precipitated or aggregated compounds can scatter light, which can interfere with absorbance or fluorescence readings.[9]
Q2: My compound shows activity in a luciferase reporter assay. How can I be sure it's a true hit and not an artifact?
A2: To validate a hit from a luciferase reporter assay, it is essential to perform counter-screens to rule out direct inhibition of the luciferase enzyme.[3][10] A common strategy is to test the compound's activity against a purified luciferase enzyme in a cell-free system.[10][11] Additionally, using a dual-luciferase system with a secondary reporter (like Renilla luciferase) under the control of a constitutive promoter can help normalize for non-specific effects on transcription and translation.[12] If your compound inhibits firefly luciferase but not Renilla luciferase (or vice-versa), it suggests direct enzyme inhibition rather than modulation of the specific signaling pathway of interest.
Q3: I am observing high background fluorescence in my assay when my test compound is present. What are the likely causes and how can I troubleshoot this?
A3: High background fluorescence is often due to the intrinsic fluorescence of the test compound, also known as autofluorescence.[5][13] To troubleshoot this, you can follow these steps:
-
Measure Compound Autofluorescence: Prepare control wells containing only the assay buffer and your compound at the relevant concentrations and measure the fluorescence using the same filter set as your assay.[13]
-
Use a Different Fluorophore: If the compound's fluorescence spectrum overlaps with your assay's fluorophore, consider switching to a fluorophore with a different excitation and emission profile, preferably one that is red-shifted, as fewer library compounds fluoresce in the far-red spectrum.[5][9]
-
Pre-read the Plate: Before adding the fluorescent substrate or reagents, take a fluorescence reading of the plate with the compounds. This background reading can then be subtracted from the final assay signal.[14]
Q4: How can I distinguish between a true inhibitor and a compound that forms aggregates?
A4: Compound aggregation is a common cause of non-specific inhibition.[7] To identify aggregating compounds, you can perform the following:
-
Detergent Test: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often sensitive to detergents and will be significantly reduced or eliminated, while the activity of a true inhibitor should be unaffected.[2]
-
Enzyme Concentration Dependence: The IC50 of an aggregator is often dependent on the enzyme concentration, whereas a true competitive or non-competitive inhibitor's IC50 should be independent of the enzyme concentration under appropriate assay conditions.[2]
-
Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates when the compound is in the assay buffer at the concentrations showing inhibition.
Q5: What is an orthogonal assay and why is it important for hit validation?
A5: An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary screen but uses a different detection method or technology.[2][10] For example, if your primary screen was a luciferase reporter assay to measure the activation of a transcription factor, an orthogonal assay could be a qPCR measurement of the endogenous target gene's mRNA levels or an ELISA to detect the protein product. Using an orthogonal assay is a critical step in hit validation because it helps to eliminate false positives that arise from interference with the specific technology of the primary assay.[2][15]
Troubleshooting Guides
Guide 1: Troubleshooting Luciferase Assay Interference
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced Luminescence Signal (Apparent Inhibition) | 1. Direct inhibition of luciferase enzyme.[3][16] 2. Quenching of the light signal. | 1. Perform a counter-screen with purified luciferase enzyme. 2. Test the compound in a different luciferase-based assay (e.g., Renilla, NanoLuc). 3. Check for compound absorbance at the emission wavelength of luciferase (~560 nm). |
| Increased Luminescence Signal (Apparent Activation) | 1. Stabilization of the luciferase enzyme. 2. Compound autofluorescence (if using a plate reader with broad filters). | 1. Perform a time-course experiment; enzyme stabilization may lead to a signal increase over time. 2. Use a luminometer with narrow-bandpass filters to minimize fluorescence bleed-through. |
| High Variability Between Replicates | 1. Incomplete compound solubilization. 2. Pipetting errors. | 1. Visually inspect for compound precipitation. 2. Ensure complete solubilization of the compound in DMSO and the assay buffer. 3. Prepare a master mix of reagents to minimize pipetting variability. |
Guide 2: Troubleshooting Fluorescence-Based Assay Interference
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased Fluorescence (False Positive) | 1. Compound autofluorescence.[5][13] | 1. Measure fluorescence of the compound alone in assay buffer. 2. Subtract the background fluorescence from compound-containing wells. 3. Switch to a red-shifted fluorophore to minimize interference.[9] |
| Decreased Fluorescence (False Negative) | 1. Fluorescence quenching (inner filter effect).[1][13] | 1. Measure the absorbance spectrum of the compound to check for overlap with the fluorophore's excitation or emission spectra. 2. If quenching is suspected, re-test at lower compound concentrations. |
| Non-linear Dose-Response Curve | 1. Compound aggregation at higher concentrations. 2. Compound precipitation. | 1. Perform the detergent test (add 0.01% Triton X-100). 2. Check for compound solubility in the assay buffer. |
Guide 3: Troubleshooting ELISA Interference
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Falsely Low Signal | 1. Compound interferes with antigen-antibody binding. 2. Compound inhibits the enzyme conjugate (e.g., HRP). | 1. Perform a spike and recovery experiment: add a known amount of analyte to the sample with and without the compound.[17] 2. Pre-incubate the enzyme conjugate with the compound before adding the substrate to test for direct inhibition. |
| Falsely High Signal | 1. Compound cross-reacts with detection antibodies. 2. Compound causes non-specific binding to the plate. | 1. Run a control with the compound in the absence of the analyte. 2. Ensure adequate blocking of the plate. |
| High Background | 1. Insufficient washing. 2. Matrix effects from the sample.[18] | 1. Increase the number and rigor of wash steps. 2. Dilute the sample in an appropriate assay diluent to minimize matrix effects.[18] |
Experimental Protocols
Protocol 1: Counter-Screen for Firefly Luciferase Inhibition
Objective: To determine if a test compound directly inhibits firefly luciferase enzyme activity.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferin substrate
-
Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Test compound serially diluted in DMSO
-
Opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a working solution of firefly luciferase in assay buffer.
-
Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells of the opaque plate. Include positive control (known luciferase inhibitor) and negative control (DMSO vehicle) wells.
-
Add the luciferase working solution to each well and incubate for 15-30 minutes at room temperature.
-
Prepare the luciferin substrate solution according to the manufacturer's instructions.
-
Place the plate in a luminometer and inject the luciferin substrate into each well.
-
Measure the luminescence signal immediately (flash kinetics) or after a 2-minute incubation (glow kinetics), depending on the substrate used.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value if applicable.
Protocol 2: Assessing Compound Autofluorescence
Objective: To measure the intrinsic fluorescence of a test compound at the wavelengths used in a fluorescence assay.
Materials:
-
Test compound serially diluted in DMSO
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells. Include wells with DMSO vehicle only as a blank.
-
Add assay buffer to each well to the final assay volume.
-
Place the plate in a fluorescence reader.
-
Set the excitation and emission wavelengths and the gain settings to be identical to those used in the primary assay.
-
Measure the fluorescence intensity in each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells to determine the autofluorescence of the compound.
Visualizations
Signaling Pathway Example: NF-κB Reporter Assay
Caption: NF-κB signaling pathway leading to luciferase reporter expression.
Experimental Workflow for Hit Triage
Caption: A typical workflow for hit validation and interference testing.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reframeDB [reframedb.org]
- 17. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 18. cygnustechnologies.com [cygnustechnologies.com]
Preventing degradation of "N-(4-Trifluoromethylnicotinoyl)glycine" stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N-(4-Trifluoromethylnicotinoyl)glycine" (TFNG) stock solutions. Our aim is to help you prevent degradation and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (TFNG) stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for long-term storage.[1][2] For short-term storage, +4°C is also acceptable. To minimize the effects of freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use vials.
Q2: What solvents are recommended for preparing TFNG stock solutions?
A2: Based on available data, this compound has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol. It is crucial to ensure the compound is fully dissolved. For aqueous buffers, the pH should be carefully considered, as extreme pH values can promote hydrolysis.
Q3: My experimental results are inconsistent. Could degradation of my TFNG stock solution be the cause?
A3: Inconsistent results can indeed be a sign of stock solution degradation. Degradation can lead to a lower effective concentration of the active compound and the presence of degradation products that might interfere with your assay. We recommend performing a quality control check on your stock solution using the methods outlined in our experimental protocols section.
Q4: What are the likely degradation products of TFNG?
A4: The most probable degradation pathway for this compound in solution is the hydrolysis of the amide bond. This would result in the formation of 4-(Trifluoromethyl)nicotinic acid (TFNA) and glycine. The presence of TFNA in your stock solution, detectable by techniques like HPLC, would be a strong indicator of degradation.
Q5: How can I detect degradation in my TFNG stock solution?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your TFNG stock solution and detect the presence of degradation products. A typical approach involves comparing the chromatogram of your current stock solution to that of a freshly prepared solution or a previously validated standard. The appearance of new peaks or a decrease in the area of the main TFNG peak can indicate degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound stock solutions.
Table 1: Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of TFNG in the stock solution. | 1. Prepare a fresh stock solution of TFNG. 2. Analyze the old and new stock solutions by HPLC to compare purity and concentration. 3. If degradation is confirmed, review storage and handling procedures. |
| Appearance of unknown peaks in HPLC analysis | The unknown peaks may correspond to degradation products. | 1. Hypothesize potential degradation products (e.g., 4-(Trifluoromethyl)nicotinic acid). 2. If a standard for the suspected degradation product is available, run it on the HPLC to compare retention times. 3. Consider using mass spectrometry (LC-MS) to identify the unknown peaks. |
| Precipitate observed in the stock solution upon thawing | Poor solubility or precipitation upon freezing. | 1. Gently warm the solution and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, the solution may be supersaturated. Consider preparing a new stock solution at a lower concentration. 3. Filter the solution through a 0.22 µm syringe filter before use if redissolving is not possible, and re-quantify the concentration. |
| Change in color of the stock solution | Potential chemical degradation or contamination. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity solvent. 3. Ensure proper cleaning of all labware used for solution preparation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound stock solutions. The specific parameters may need to be optimized for your HPLC system and column.
1. Objective: To determine the purity of a TFNG stock solution and identify the presence of potential degradation products.
2. Materials:
-
This compound (TFNG) stock solution (to be tested)
-
Freshly prepared this compound reference standard solution of known concentration
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Method:
-
Mobile Phase A: Water with 0.1% Formic Acid (or TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (This may need to be optimized based on the UV absorbance spectrum of TFNG)
4. Procedure:
-
Prepare a fresh reference standard solution of TFNG in the same solvent as your stock solution.
-
Dilute both the test stock solution and the reference standard solution to an appropriate concentration for HPLC analysis.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the reference standard solution and record the chromatogram. Note the retention time and peak area of the TFNG peak.
-
Inject the test stock solution and record the chromatogram.
-
Compare the chromatogram of the test solution to the reference standard. Look for:
-
A significant decrease in the peak area of TFNG in the test solution.
-
The appearance of new peaks that are not present in the reference standard chromatogram.
-
5. Data Analysis:
-
Calculate the purity of the TFNG in the test solution by dividing the peak area of TFNG by the total peak area of all components in the chromatogram.
-
If new peaks are observed, their retention times can be compared to known standards of potential degradation products (e.g., 4-(Trifluoromethyl)nicotinic acid) if available.
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: Experimental workflow for troubleshooting suspected stock solution degradation.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: N-(4-Trifluoromethylnicotinoyl)glycine Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of novel compounds such as N-(4-Trifluoromethylnicotinoyl)glycine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for testing this compound?
A1: For a novel compound with unknown cytotoxic potential, it is advisable to start with a broad concentration range, typically from nanomolar (nM) to micromolar (µM) concentrations, to determine the dose-response relationship. A logarithmic serial dilution is recommended.
Q2: Which cell lines are appropriate for initial cytotoxicity screening of this compound?
A2: The choice of cell lines should be guided by the therapeutic or biological context of the research. For a general cytotoxicity profile, it is common to use a panel of cell lines from different tissues, including both cancerous and non-cancerous lines, to assess for selective toxicity.
Q3: What are the most common assays to measure cytotoxicity?
A3: Common cytotoxicity assays include metabolic viability assays like the MTT or WST-8 assays, which measure mitochondrial activity, and membrane integrity assays like the LDH release assay, which detects lactate dehydrogenase leakage from damaged cells.
Q4: How should I dissolve this compound for my experiments?
A4: The solubility of the compound should be determined prior to the experiment. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds for in vitro assays. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in results is a common challenge in cell-based assays and can obscure the true effect of the compound.[2]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently to prevent settling.[2] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier and minimize evaporation.[2][3] |
| Pipetting Errors | Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and ensure thorough mixing during serial dilutions.[2] |
Issue 2: Low or No Signal in Viability Assays (e.g., MTT Assay)
Low absorbance readings in an MTT assay suggest insufficient formazan production, which can stem from several factors.[1]
| Potential Cause | Troubleshooting Steps |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal. Optimize cell seeding density through a cell titration experiment.[1][4] |
| Insufficient Incubation Time | The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours, but this may need to be optimized for your specific cell line.[1] |
| Contamination | Microbial contamination can interfere with the assay. Visually inspect plates for any signs of contamination.[1] |
Issue 3: High Background Signal
A high background signal can mask the true cytotoxic effect of the compound.
| Potential Cause | Troubleshooting Steps |
| Compound Interference | The test compound may have intrinsic color or fluorescence that interferes with the assay readout. Include a "compound-only" control (compound in cell-free media) to measure and subtract this background signal.[2] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with absorbance readings in some assays. Consider using a phenol red-free medium during the assay incubation step.[1][5] |
| Serum Interference | Components in serum can sometimes contribute to background signals. Using a serum-free medium during the assay incubation can mitigate this.[1] |
Quantitative Data Summary
As this compound is a metabolite of the insecticide Flonicamid, publicly available cytotoxicity data for this specific metabolite is limited.[6][7][8] The following table is an example of how to present cytotoxicity data (IC50 values) once obtained from experimental studies.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Example Cancer Cell Line A | MTT | 48 | Hypothetical Value |
| Example Cancer Cell Line B | LDH Release | 48 | Hypothetical Value |
| Example Normal Cell Line C | MTT | 48 | Hypothetical Value |
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include appropriate controls: vehicle control (e.g., DMSO), untreated control, and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for Investigation
Caption: A hypothetical apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. focus.gbo.com [focus.gbo.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. selectscience.net [selectscience.net]
- 6. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Overcoming poor cell permeability of "N-(4-Trifluoromethylnicotinoyl)glycine"
Welcome to the technical support center for N-(4-Trifluoromethylnicotinoyl)glycine (TFNG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFNG) and why is its cell permeability a concern?
A1: this compound, also known as TFNG, is a metabolite of the insecticide Flonicamid.[1][2][3] Structurally, it possesses a carboxylic acid group, which is typically ionized at physiological pH.[4] This charge significantly increases the molecule's polarity and can hinder its ability to passively diffuse across the lipid bilayer of cell membranes.[5] Consequently, poor cell permeability can lead to low intracellular concentrations, potentially masking the true biological activity of the compound in cell-based assays.
Q2: I am observing low or no activity of TFNG in my cell-based assay, despite seeing effects in a cell-free (biochemical) assay. Is this likely a permeability issue?
A2: Yes, a significant discrepancy between biochemical potency and cellular efficacy is a classic indicator of poor cell permeability. If the compound cannot efficiently reach its intracellular target, it will not elicit a biological response, even if it is a potent inhibitor or modulator of the target protein in a purified system.
Q3: How can I experimentally determine the cell permeability of TFNG?
A3: The two most common in vitro methods for assessing intestinal permeability are the Caco-2 and PAMPA assays.
-
Caco-2 Permeability Assay: This method uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine. It provides information on both passive diffusion and active transport mechanisms.[6][7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput method for predicting passive permeability.[8][9]
Q4: What strategies can I employ to overcome the poor cell permeability of TFNG?
A4: Several medicinal chemistry strategies can be employed:
-
Prodrug Approach: This is the most common strategy for masking polar functional groups like carboxylic acids.[10] Converting the carboxylic acid of TFNG into an ester prodrug can neutralize the negative charge, increase lipophilicity, and enhance passive diffusion. The ester can then be cleaved by intracellular esterases to release the active TFNG.
-
Structural Modification: Other modifications to the TFNG scaffold, such as altering hydrogen bonding capacity or increasing lipophilicity in other parts of the molecule, could also improve permeability. However, these changes risk altering the compound's affinity for its target.
-
Formulation Approaches: For in vivo studies, formulation strategies using permeability enhancers can be considered, though this is less applicable for in vitro cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no efficacy in cell-based assays | Poor Cell Permeability: TFNG is not efficiently crossing the cell membrane to reach its intracellular target. | 1. Confirm Biochemical Potency: Ensure the compound is active in a cell-free assay against its purified target. 2. Perform a Permeability Assay: Use a Caco-2 or PAMPA assay to quantify the permeability of TFNG. 3. Synthesize a Prodrug: Consider an ester prodrug strategy to improve passive diffusion. A simple methyl or ethyl ester can be a starting point. 4. Use Permeabilizing Agents (for specific assays): For target engagement or biomarker assays where membrane integrity is not critical, transient permeabilization with agents like digitonin can be used. This is not suitable for most functional or live-cell assays. |
| High variability in permeability assay results | Inconsistent Cell Monolayer Integrity (Caco-2): The Caco-2 cell monolayer is not forming a consistent barrier. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER to ensure the integrity of the cell monolayer. 2. Use a Low Permeability Marker: Include a fluorescent marker with known low permeability, such as Lucifer Yellow, to check for monolayer integrity in each experiment. |
| High apparent permeability in PAMPA but low in Caco-2 | Active Efflux: TFNG may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells, which actively pump the compound out of the cell. | 1. Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. 2. Use Efflux Inhibitors: Co-incubate TFNG with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases. |
Data Presentation
The following table presents hypothetical, yet representative, permeability data for TFNG and a potential ester prodrug compared to standard control compounds. This illustrates the expected outcome of a successful prodrug strategy.
| Compound | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| High Permeability Control (Propranolol) | 25.0 | 1.1 | High |
| Low Permeability Control (Ranitidine) | < 0.5 | 1.5 | Low |
| This compound (TFNG) | < 1.0 | 1.2 | Low |
| TFNG Ethyl Ester Prodrug | 15.0 | 1.0 | High |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general methodology for assessing the permeability of a test compound across a Caco-2 cell monolayer.
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Maintain the cells in an appropriate culture medium, refreshing it every 2-3 days.
2. Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.
3. Assay Procedure (Apical to Basolateral Permeability - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution (e.g., 10 µM TFNG in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber to determine the initial concentration.
4. Bidirectional Assay (for Efflux Assessment):
-
Repeat the experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber to determine the basolateral to apical (B to A) permeability.
5. Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing passive permeability.
1. Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
A 96-well acceptor plate is filled with buffer.
2. Solution Preparation:
-
Donor Solution: Dissolve the test compound (e.g., TFNG) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration.
-
Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.
3. Assay Procedure:
-
Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
4. Sample Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
5. Data Calculation:
-
Calculate the effective permeability coefficient (Pe) using a suitable equation that takes into account the concentration in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Visualizations
Caption: Strategies to overcome the poor cell permeability of TFNG.
References
- 1. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid composition effect on permeability across PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for "N-(4-Trifluoromethylnicotinoyl)glycine" treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-(4-Trifluoromethylnicotinoyl)glycine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an active metabolite of the insecticide Flonicamid.[1][2] While its precise molecular targets in mammalian cells are still under investigation, current research suggests it may modulate cellular metabolic pathways and stress responses. Its structural similarity to nicotinamide derivatives suggests potential interaction with enzymes involved in NAD+ metabolism.
Q2: What is a recommended starting concentration for cell-based assays?
A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and store it at -20°C. Dilute the stock solution in your culture medium to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Incubation Time
Issue: No observable effect after treatment.
-
Possible Cause 1: Incubation time is too short.
-
Solution: The compound may require a longer incubation period to elicit a measurable response. We recommend performing a time-course experiment. See the "Experimental Protocols" section for a detailed methodology.
-
-
Possible Cause 2: Compound concentration is too low.
-
Solution: The selected concentration may be insufficient to produce an effect in your experimental system. Perform a dose-response experiment with a broader range of concentrations.
-
-
Possible Cause 3: Cell density is too high.
-
Solution: A high cell density can sometimes mask the effects of a compound. Ensure you are using a consistent and appropriate cell density for your assays.
-
Issue: High cell toxicity or death observed.
-
Possible Cause 1: Incubation time is too long.
-
Solution: Prolonged exposure to the compound, especially at higher concentrations, may lead to cytotoxicity. Reduce the incubation time or perform a time-course experiment to identify the optimal window for your desired effect before significant cell death occurs.
-
-
Possible Cause 2: Compound concentration is too high.
-
Solution: High concentrations of the compound or the DMSO solvent can be toxic to cells. Lower the final concentration of this compound and ensure the final DMSO concentration in your culture medium is below 0.1%.
-
Data Presentation
Table 1: Example Time-Course Experiment for IC50 Determination
| Incubation Time (hours) | IC50 (µM) |
| 6 | 75.3 |
| 12 | 52.1 |
| 24 | 25.8 |
| 48 | 15.2 |
Table 2: Example Dose-Response Data at 24-hour Incubation
| Concentration (µM) | % Inhibition |
| 1 | 5.2 |
| 10 | 28.7 |
| 25 | 49.5 |
| 50 | 72.3 |
| 100 | 91.4 |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound).
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48 hours).
-
Assay: After each incubation period, perform your desired assay (e.g., cell viability assay, gene expression analysis).
-
Data Analysis: Analyze the data to determine the IC50 value at each time point or the optimal concentration and incubation time for your desired effect.
Visualizations
References
"N-(4-Trifluoromethylnicotinoyl)glycine" batch-to-batch variability issues
Welcome to the technical support center for N-(4-Trifluoromethylnicotinoyl)glycine (TFNG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of this compound between different batches, even though the purity on the Certificate of Analysis (CoA) is stated as >98%. What could be the cause?
A1: Batch-to-batch variability in biological assays, despite high purity reported on the CoA, can arise from several factors:
-
Presence of Trace Impurities: Even small amounts of structurally related impurities can have significant biological effects, either by acting as agonists, antagonists, or inhibitors of the target pathway.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubility and dissolution rates, which can affect its bioavailability in cell-based assays.
-
Residual Solvents: The type and amount of residual solvents from the purification process can vary between batches and may have cytotoxic or other confounding effects on your experimental system.
-
Degradation Products: Improper storage or handling may lead to the formation of degradation products that could interfere with your assay.
Q2: Our HPLC analysis of a new batch of this compound shows a different impurity profile compared to a previous batch. How should we investigate this?
A2: A change in the impurity profile is a common source of batch-to-batch variability. To investigate this, we recommend the following steps:
-
Quantify the Differences: Determine the relative percentage of each impurity in both the old and new batches using HPLC.
-
Characterize the Major Impurities: If possible, use LC-MS to determine the molecular weights of the unknown impurities. This can provide clues as to their identity (e.g., unreacted starting materials, byproducts).
-
Review the Synthesis Route: The most likely impurities are related to the starting materials or side reactions. The synthesis of this compound likely involves the coupling of 4-(Trifluoromethyl)nicotinic acid and glycine. Potential impurities could include residual 4-(Trifluoromethyl)nicotinic acid, glycine ethyl ester (if used in the synthesis), or byproducts from the coupling reagent.
Q3: We suspect that our this compound has degraded upon storage. What are the likely degradation pathways and how can we detect them?
A3: this compound contains an amide bond, which can be susceptible to hydrolysis, especially if exposed to moisture in the presence of acidic or basic conditions. This would break the molecule back down into 4-(Trifluoromethyl)nicotinic acid and glycine.
To detect degradation, you can use HPLC-UV to look for the appearance of a peak corresponding to 4-(Trifluoromethyl)nicotinic acid. Comparing the chromatogram of a stored sample to that of a freshly prepared sample or a reference standard is the most effective approach.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting batch-to-batch variability with this compound.
Caption: A logical workflow for identifying the root cause of batch variability.
Potential Impurities and Synthesis Pathway
The likely synthetic route to this compound is via a peptide coupling reaction. Understanding this pathway helps in predicting potential impurities.
Caption: Synthesis of TFNG and common process-related impurities.
Data Presentation: Example Impurity Profiles
The following table illustrates how quantitative data for different batches of this compound can be presented to highlight variability.
| Batch ID | Purity (by HPLC, %) | Impurity 1 (Area %) | Impurity 2 (Area %) | Residual Solvent (ppm) |
| Batch A (Reference) | 99.2 | 0.3 | 0.1 | 150 (Ethyl Acetate) |
| Batch B (New) | 98.5 | 0.8 | 0.3 | 500 (DCM) |
| Batch C (New) | 99.5 | 0.1 | < 0.05 | 50 (Ethyl Acetate) |
Experimental Protocols
HPLC-UV Method for Purity and Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
LC-MS Method for Impurity Identification
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: 100 - 500 m/z
-
Data Analysis: Look for masses corresponding to potential impurities, such as:
-
4-(Trifluoromethyl)nicotinic acid: [M-H]⁻ at m/z 190.0
-
Glycine: [M+H]⁺ at m/z 76.0
-
This compound: [M-H]⁻ at m/z 247.0 and [M+H]⁺ at m/z 249.0
-
¹H NMR Spectroscopy for Structural Confirmation
-
Solvent: DMSO-d₆
-
Concentration: ~5-10 mg/mL
-
Expected Chemical Shifts (δ, ppm):
-
~3.9 (d, 2H): CH₂ of the glycine moiety.
-
~7.8-9.0 (m, 3H): Aromatic protons on the pyridine ring.
-
~9.2 (t, 1H): Amide NH proton.
-
~12.7 (s, 1H): Carboxylic acid OH proton.
-
-
Note: The presence of significant unexpected signals may indicate impurities. Comparing the spectra of different batches can highlight these differences.
"N-(4-Trifluoromethylnicotinoyl)glycine" unexpected results in hypoxia experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results in hypoxia experiments, with a specific focus on the use of N-(4-Trifluoromethylnicotinoyl)glycine.
FAQs: this compound in Hypoxia Studies
Q1: I am using this compound to stabilize HIF-1α in my hypoxia experiments, but I am not seeing the expected results. Why might this be?
A1: Currently, there is limited scientific literature directly linking this compound to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This compound is primarily known as a metabolite of the insecticide Flonicamid[1][2][3]. The lack of expected results may stem from the possibility that this compound does not function as a HIF-1α stabilizer.
It is crucial to ensure that the compound you are using has a well-documented mechanism of action for HIF-1α stabilization. Compounds that are well-established as HIF-1α stabilizers, such as Roxadustat (FG-4592), work by inhibiting prolyl hydroxylase domain (PHD) enzymes[4][5]. We recommend verifying the mechanism of your specific compound and considering the use of a positive control compound with a known HIF-1α stabilizing effect.
Q2: What are some alternative names for this compound?
A2: This compound is also known by several other names, which can be useful when searching for literature. These include:
-
N-[[4-(trifluoromethyl)-3-pyridinyl]carbonyl]-glycine[1]
-
2-(4-(trifluoromethyl)nicotinamido)acetic acid[2]
Troubleshooting Guide: General Hypoxia Experiments
This section provides solutions to common problems researchers encounter during in vitro hypoxia experiments.
Issue 1: Inconsistent or No Induction of Hypoxic Response (e.g., no HIF-1α stabilization).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxygen Leakage into Hypoxia Chamber | Verify chamber integrity. | Check all seals, gaskets, and tubing for cracks or loose connections. Perform a leak test according to the manufacturer's instructions. Even a brief opening of the chamber can lead to rapid reoxygenation[8]. |
| Inaccurate Oxygen Measurement | Calibrate oxygen sensor. | Ensure your oxygen sensor is calibrated regularly. It is also recommended to measure the partial pressure of oxygen (pO2) rather than just the percentage, as pO2 accounts for variations in atmospheric pressure and humidity[9]. |
| Oxygen Dissolved in Culture Media | Pre-condition media. | Before introducing it to the cells, equilibrate your culture media to the desired hypoxic condition for several hours inside the hypoxia chamber. This will help to reduce the amount of dissolved oxygen[10]. |
| Rapid HIF-1α Degradation | Optimize sample collection. | HIF-1α degrades very rapidly upon re-exposure to normoxic conditions. Minimize the time between removing cells from the hypoxic environment and lysing them. Perform lysis as quickly as possible, ideally within the hypoxic chamber or immediately after removal[11]. |
| Low Cell Density | Optimize cell seeding. | Pericellular oxygen levels can be influenced by cell density. Very low cell densities may not consume enough oxygen to contribute to the local hypoxic environment[12]. |
Issue 2: High Cell Death or Poor Cell Viability in Hypoxic Conditions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Severe Anoxia | Adjust oxygen levels. | While the goal is to induce hypoxia, complete anoxia can lead to widespread cell death. Titrate your oxygen concentration to a level that induces a hypoxic response without causing excessive cytotoxicity. A common starting point for many cell lines is 1-2% O2. |
| Nutrient Depletion/Waste Accumulation | Optimize media and incubation time. | Prolonged incubation in a static culture can lead to the depletion of essential nutrients and the buildup of toxic metabolic byproducts. Consider using a larger volume of media or reducing the incubation time. |
| Inappropriate Media Formulation | Use hypoxia-specific media. | Some researchers use media without glucose or with specific supplements to mimic ischemic conditions more closely. However, this can also contribute to cell death. Ensure your media composition is appropriate for your experimental goals[10]. |
Experimental Protocols
Protocol 1: Induction of Hypoxia using a Hypoxic Chamber
-
Cell Seeding: Plate cells at an appropriate density in a tissue culture-treated dish or flask. Allow cells to adhere and reach the desired confluency (typically 70-80%) under normoxic conditions (standard CO2 incubator).
-
Media Pre-conditioning: Several hours before the experiment, place the required volume of fresh culture media into the hypoxia chamber to allow it to de-gas and equilibrate to the desired oxygen concentration.
-
Inducing Hypoxia: Replace the normoxic media on the cells with the pre-conditioned hypoxic media. Place the culture vessel inside the hypoxia chamber.
-
Gas Exchange: Purge the chamber with a pre-mixed gas of the desired oxygen concentration (e.g., 1% O2, 5% CO2, balance N2). Follow the manufacturer's instructions for the specific chamber to ensure all ambient air is displaced.
-
Incubation: Incubate the cells for the desired duration (e.g., 4-24 hours). Maximum HIF-1α induction is often observed around 4-8 hours[11].
-
Sample Collection: For protein analysis of HIF-1α, work quickly to prevent reoxygenation. Aspirate the media, wash with ice-cold PBS, and immediately add lysis buffer. It is highly recommended to perform these steps inside the hypoxia chamber if possible.
Protocol 2: Chemical Induction of Hypoxia using Cobalt Chloride (CoCl₂)
Cobalt chloride can be used as a chemical mimic of hypoxia by inhibiting prolyl hydroxylases.
-
Cell Seeding: Plate and grow cells to the desired confluency as described above.
-
Prepare CoCl₂ Solution: Prepare a fresh stock solution of CoCl₂ in sterile water. A common stock concentration is 25 mM[13].
-
Treatment: Add the CoCl₂ stock solution directly to the culture media to achieve the desired final concentration (e.g., 100-150 µM). Gently swirl the plate to mix.
-
Incubation: Incubate the cells under standard tissue culture conditions (37°C, 5% CO2) for the desired time (e.g., 4-24 hours)[11][13].
-
Sample Collection: Proceed with cell lysis and downstream analysis as required.
Visualizations
Caption: HIF-1α stabilization pathway under normoxic vs. hypoxic conditions.
Caption: A generalized workflow for conducting in vitro hypoxia experiments.
Caption: A decision tree for troubleshooting common issues in hypoxia experiments.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Trifluoromethyl)nicotinoyl Glycine | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Prolyl-4-Hydroxylases Inhibitor Stabilizes HIF-1α and Increases Mitophagy to Reduce Cell Death After Experimental Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of HIF-1α by FG-4592 promotes functional recovery and neural protection in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)nicotinoyl Glycine | LGC Standards [lgcstandards.com]
- 7. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frequently asked questions in hypoxia research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important questions to consider when doing hypoxia research [scintica.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 12. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 13. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HIF-1α stabilization by "N-(4-Trifluoromethylnicotinoyl)glycine" western blot
A comprehensive analysis of commonly used chemical stabilizers for Hypoxia-Inducible Factor-1α (HIF-1α), with a focus on Western blot validation. This guide is intended for researchers, scientists, and drug development professionals seeking to compare the performance of various HIF-1α stabilizing agents.
This guide compares the efficacy of several widely-used chemical compounds for inducing HIF-1α stabilization, a critical step in mimicking hypoxic conditions in vitro. While the initial query focused on "N-(4-Trifluoromethylnicotinoyl)glycine," an extensive search of available scientific literature did not yield specific data on its use for HIF-1α stabilization validated by Western blot. Therefore, this guide will focus on well-documented alternatives: IOX2, FG-4592 (Roxadustat), Dimethyloxalylglycine (DMOG), and Cobalt Chloride (CoCl₂).
Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded, making it challenging to study. The compounds discussed below inhibit the prolyl hydroxylase domain (PHD) enzymes responsible for marking HIF-1α for degradation, thereby leading to its accumulation and allowing for its detection and quantification by methods such as Western blot.
Comparative Efficacy of HIF-1α Stabilizers
The following table summarizes experimental data from various studies, showcasing the performance of different HIF-1α stabilizers. It is important to note that the optimal concentration and treatment time can vary significantly depending on the cell type and experimental conditions.
| Compound | Cell Type | Treatment Conditions | Observed HIF-1α Stabilization (Western Blot) | Reference |
| IOX2 | Human Bronchial Epithelial (HBE) Cells | Not specified | Strong increase in HIF-1α protein levels. | [1] |
| KB cells | Not specified | Dose-dependent increase in HIF-1α protein levels. | [2] | |
| FG-4592 (Roxadustat) | N2a cells | 10-100 µM for 24h | Dose-dependent increase in HIF-1α protein levels. | [3] |
| C2C12 myoblasts | 10, 50, 100 µM for up to 72h | Increased HIF-1α protein expression within 3 hours, sustained for 24 hours. | [4] | |
| Rat model | Not specified | Promoted stabilization and activation of HIF-1α at 12h post-surgery. | [5] | |
| Dimethyloxalylglycine (DMOG) | Human Tendon Stem Cells (hTSCs) | 0.01, 0.1, 1 mM for 96h | Dose-dependent activation and nuclear localization of HIF-1α. | [6] |
| Primary cortical neurons | 100 µM for 24h (preconditioning) | Induced protein stabilization of HIF-1α. | [7] | |
| U937 and HL-60 cells | Not specified | Stabilized HIF-1α nuclear protein expression. | [8] | |
| Cobalt Chloride (CoCl₂) | mCCD cells | 100 µmol/L for 4h | Significantly increased nuclear HIF-1α. | [9] |
| SGC-7901 and AGS gastric cancer cells | 100µM for up to 48h | Increased HIF-1α expression, peaking at 24h. | [10] | |
| Leprdb−/− diabetic mice wounds | Not specified | Restored HIF-1α protein levels. | [11] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: HIF-1α stabilization pathway under normoxia and with chemical stabilizers.
Caption: Standard workflow for Western blot analysis of HIF-1α.
Detailed Experimental Protocol: Western Blot for HIF-1α
This protocol provides a representative methodology for validating HIF-1α stabilization in cultured cells following treatment with a chemical inducer.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of the HIF-1α stabilizer (e.g., 100 µM CoCl₂, 1 mM DMOG, or 50 µM FG-4592) for the determined time (e.g., 6-24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
Crucial Step: HIF-1α is highly labile. Perform all subsequent steps on ice or at 4°C to prevent its degradation.[12]
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. The addition of CoCl₂ to the lysis buffer can also aid in stabilizing HIF-1α.[13][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an 8% Tris-Glycine SDS-PAGE gel.[15]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the HIF-1α signal to the loading control.
Conclusion
The choice of a chemical stabilizer for HIF-1α induction depends on the specific experimental goals, cell type, and desired duration of stabilization. FG-4592 and IOX2 are potent and specific PHD inhibitors, while DMOG is a more general inhibitor of 2-oxoglutarate-dependent dioxygenases. Cobalt chloride, while effective, can have broader off-target effects. For robust and reproducible results, it is crucial to optimize treatment conditions and to perform a carefully controlled Western blot analysis as detailed in this guide. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate HIF-1α stabilization in their experimental systems.
References
- 1. HIF-1α Stabilization in Flagellin-Stimulated Human Bronchial Cells Impairs Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuroprotective effects of FG-4592, a hypoxia-inducible factor-prolyl hydroxylase inhibitor, against oxidative stress induced by alpha-synuclein in N2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological HIF-PH Inhibition Suppresses Myoblast Differentiation Through Continued HIF-1α Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of hypoxia inducible factor by cobalt chloride can alter renal epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to Hypoxia Induction: N-(4-Trifluoromethylnicotinoyl)glycine vs. DMOG and Other Prolyl Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals, the accurate induction of a hypoxic state in cellular and animal models is critical for studying a wide range of physiological and pathological processes, including cancer biology, ischemia, and inflammation. This guide provides a comprehensive comparison of Dimethyloxalylglycine (DMOG), a widely used hypoxia-mimicking agent, with other notable prolyl hydroxylase (PHD) inhibitors. Additionally, it addresses the current scientific understanding of N-(4-Trifluoromethylnicotinoyl)glycine and its relevance to hypoxia induction.
This compound: An Insecticide Metabolite, Not a Hypoxia Inducer
Initial interest in this compound (TFNG) as a potential hypoxia-inducing agent has been explored. However, current scientific literature does not support this application. TFNG is primarily identified as a metabolite of the insecticide Flonicamid[1]. The mode of action of Flonicamid and its metabolites is related to the disruption of chordotonal organs in insects, leading to feeding cessation, and is not associated with the hypoxia-inducible factor (HIF) pathway in mammalian cells[2][3][4]. Therefore, TFNG is not a suitable compound for inducing a hypoxic response in research settings.
DMOG and Other Prolyl Hydroxylase Inhibitors: Potent Inducers of the Hypoxic Response
A more established and effective method for chemically inducing a hypoxic state is through the use of prolyl hydroxylase (PHD) inhibitors. These small molecules prevent the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to low oxygen. Dimethyloxalylglycine (DMOG) is a cell-permeable α-ketoglutarate analog that competitively inhibits PHD enzymes, leading to the stabilization and accumulation of HIF-1α under normoxic conditions[5][6][7][8][9].
In recent years, a new generation of more specific and potent PHD inhibitors has been developed, primarily for the treatment of anemia associated with chronic kidney disease. These agents, including Roxadustat (FG-4592), Vadadustat, Daprodustat, and Molidustat, offer researchers additional tools for inducing the HIF pathway with varying potencies and specificities[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30].
Mechanism of Action of Prolyl Hydroxylase Inhibitors
The mechanism by which PHD inhibitors induce a hypoxic response is well-characterized. Under normal oxygen levels (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation. By inhibiting PHD activity, these compounds prevent HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and subsequent activation of hypoxia-responsive genes such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO)[16][18][31].
Diagram of the HIF-1α Signaling Pathway
Caption: HIF-1α regulation in normoxia versus hypoxia or with PHD inhibitors.
Quantitative Comparison of Prolyl Hydroxylase Inhibitors
The choice of a PHD inhibitor for research purposes often depends on its potency and the specific experimental context. The following tables summarize key quantitative data for DMOG and other clinically relevant PHIs.
Table 1: In Vitro Potency (IC50) of Prolyl Hydroxylase Inhibitors Against PHD Isoforms
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| DMOG | ~1000 | ~1000 | ~1000 | [31] |
| Roxadustat (FG-4592) | ~230 | ~79 | ~120 | [31] |
| Vadadustat | ~1100 | ~680 | ~1400 | [31] |
| Daprodustat | ~20 | ~8 | ~30 | [31] |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | [5] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Table 2: Typical Effective Concentrations of Prolyl Hydroxylase Inhibitors in Cell Culture
| Compound | Cell Line(s) | Effective Concentration | Observed Effect(s) | Reference(s) |
| DMOG | Various | 100 µM - 1 mM | HIF-1α stabilization, increased VEGF expression | [5] |
| Roxadustat (FG-4592) | Hep3B, HK-2 | 10 - 50 µM | HIF-1α stabilization, increased EPO and VEGF expression | [27][29] |
| Vadadustat | HEK293 | 1 - 10 µM | HIF-1α stabilization | [10] |
| Daprodustat | HeLa | 1 - 10 µM | HIF-1α stabilization | [7] |
| Molidustat (BAY 85-3934) | HeLa, A549, Hep3B | 1 - 25 µM | HIF-1α and HIF-2α stabilization | [5] |
Experimental Protocols for Assessing Hypoxia Induction
To validate the induction of a hypoxic response following treatment with a PHD inhibitor, two key experiments are commonly performed: Western blotting to detect HIF-1α stabilization and quantitative PCR (qPCR) to measure the upregulation of HIF-1α target genes like VEGF.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for verifying hypoxia induction.
Protocol 1: Western Blot for HIF-1α Stabilization
This protocol outlines the key steps for detecting HIF-1α protein levels in cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or Hep3B) and grow to 70-80% confluency. Treat cells with the desired concentration of the PHD inhibitor or vehicle control for the specified time (typically 4-24 hours). A positive control of cells cultured in a hypoxic chamber (1% O2) is recommended.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize HIF-1α levels to a loading control like β-actin or GAPDH[32][33][34][35][36].
Protocol 2: Quantitative RT-PCR for VEGF mRNA Expression
This protocol describes the measurement of VEGF mRNA levels, a downstream target of HIF-1α.
-
Cell Culture and Treatment: Culture and treat cells as described in the Western blot protocol.
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for VEGF and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of VEGF mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene[37][38][39][40][41].
Conclusion
While this compound is not a suitable agent for inducing a hypoxic response in a research setting, a variety of potent and well-characterized prolyl hydroxylase inhibitors are available. DMOG remains a widely used and cost-effective tool for mimicking hypoxia. However, for studies requiring higher potency or isoform specificity, newer compounds such as Daprodustat and Roxadustat present compelling alternatives. The selection of a particular PHD inhibitor should be guided by the specific research question, the experimental model, and the desired potency and duration of the hypoxic response. The provided experimental protocols offer a robust framework for validating the efficacy of these compounds in inducing the HIF-1α pathway.
References
- 1. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 2. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 7. What is Daprodustat used for? [synapse.patsnap.com]
- 8. molidustat [drugcentral.org]
- 9. What is the mechanism of Daprodustat? [synapse.patsnap.com]
- 10. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 12. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 13. Roxadustat - Wikipedia [en.wikipedia.org]
- 14. Molidustat - Wikipedia [en.wikipedia.org]
- 15. What is Vadadustat used for? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. io.nihr.ac.uk [io.nihr.ac.uk]
- 20. Daprodustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 22. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 23. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 24. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. portlandpress.com [portlandpress.com]
- 30. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 33. benchchem.com [benchchem.com]
- 34. resources.novusbio.com [resources.novusbio.com]
- 35. benchchem.com [benchchem.com]
- 36. docs.abcam.com [docs.abcam.com]
- 37. tandfonline.com [tandfonline.com]
- 38. Identification of VEGF Isoforms in Mouse, Rat, and Zebrafish Using RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 39. VEGF mRNA and Protein Concentrations in the Developing Human Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 41. sinobiological.com [sinobiological.com]
A Comparative Guide to In Vitro Hypoxia Induction: N-(4-Trifluoromethylnicotinoyl)glycine vs. Cobalt Chloride
For Researchers, Scientists, and Drug Development Professionals
Inducing a hypoxic environment in vitro is a critical step for research into various physiological and pathological processes, including cancer biology, ischemia, and stem cell regulation. While cobalt chloride has been a long-standing chemical mimetic for inducing hypoxia, a new generation of more specific agents, such as prolyl hydroxylase (PHD) inhibitors, is emerging. This guide provides an objective comparison between the traditional hypoxia-mimicking agent, cobalt chloride (CoCl₂), and a representative PHD inhibitor, N-(4-Trifluoromethylnicotinoyl)glycine, for which we will use data from well-characterized pan-PHD inhibitors as a proxy due to the limited direct experimental data on this specific compound.
At a Glance: Key Differences
| Feature | This compound (as a representative PHD inhibitor) | Cobalt Chloride (CoCl₂) |
| Mechanism of Action | Direct, competitive inhibition of prolyl hydroxylase (PHD) enzymes. | Indirect inhibition of PHDs by displacing the essential Fe²⁺ cofactor.[1] |
| Specificity | High specificity for PHD enzymes. | Non-specific; affects other iron-dependent enzymes and can induce oxidative stress.[1] |
| Typical Cellular Concentration | Low micromolar (µM) to nanomolar (nM) range. | 100-600 µM. |
| Potential Off-Target Effects | Potential inhibition of other 2-oxoglutarate-dependent dioxygenases. | Generation of reactive oxygen species (ROS), apoptosis, effects on other metalloenzymes.[1] |
Delving into the Mechanisms of Action
The cellular response to hypoxia is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. Both this compound (acting as a PHD inhibitor) and cobalt chloride induce a hypoxic state by stabilizing HIF-1α, but through fundamentally different mechanisms.
This compound (as a PHD inhibitor) acts as a competitive inhibitor of PHDs. By binding to the active site of these enzymes, it directly blocks the hydroxylation of HIF-1α, preventing its degradation and allowing it to accumulate, translocate to the nucleus, and activate hypoxia-responsive genes.
Cobalt chloride , on the other hand, mimics hypoxia by substituting for the ferrous iron (Fe²⁺) cofactor that is essential for PHD activity. This indirect inhibition of PHDs also leads to the stabilization of HIF-1α. However, its non-specific nature can lead to a broader range of cellular effects.
Quantitative Comparison of Performance
The efficacy of a hypoxia-inducing agent can be assessed by its ability to stabilize HIF-1α and induce the expression of downstream target genes. The following table summarizes representative quantitative data for pan-PHD inhibitors (as a proxy for this compound) and cobalt chloride.
| Parameter | Pan-PHD Inhibitors (Representative Data) | Cobalt Chloride |
| Effective Concentration for HIF-1α Stabilization | 0.8 - 5.1 µM (EC₅₀ for HRE reporter activity)[2] | 100 - 150 µM[3] |
| Time to Maximum HIF-1α Induction | ~4-8 hours | ~4-8 hours |
| Induction of VEGF mRNA (Fold Change) | Dose-dependent increase | Dose-dependent increase |
| Cell Viability (at effective concentration) | Generally high, but can vary with compound and cell line. | Can induce cytotoxicity and apoptosis, especially at higher concentrations and longer exposures.[3] |
| ROS Production | Not a primary effect. | Significant induction of Reactive Oxygen Species. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for inducing hypoxia using a PHD inhibitor and cobalt chloride.
Protocol 1: Hypoxia Induction with a PHD Inhibitor (e.g., this compound)
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the PHD inhibitor in an appropriate solvent (e.g., DMSO).
-
Treatment: Dilute the stock solution in culture medium to the desired final concentration. Aspirate the old medium from the cells and add the medium containing the PHD inhibitor. A vehicle control (medium with the same concentration of solvent) should be included.
-
Incubation: Incubate the cells for the desired duration (typically 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be lysed for protein analysis (Western blot for HIF-1α), RNA extraction (qPCR for target genes like VEGF), or subjected to viability assays (e.g., MTT, trypan blue).
Protocol 2: Hypoxia Induction with Cobalt Chloride
References
Unraveling the Landscape of Prolyl Hydroxylase Domain (PHD) Inhibitors for Anemia in Chronic Kidney Disease
A comparative analysis of the efficacy of novel therapeutic agents reveals a paradigm shift in the management of renal anemia. While the specific compound N-(4-Trifluoromethylnicotinoyl)glycine, a known metabolite of the insecticide Flonicamid, lacks published data regarding its efficacy as a Prolyl Hydroxylase Domain (PHD) inhibitor for treating anemia, a class of orally administered small molecules known as PHD inhibitors is revolutionizing the therapeutic landscape.[1][2][3][][5] This guide provides a detailed comparison of the leading PHD inhibitors—Roxadustat, Vadadustat, Daprodustat, and Molidustat—that have undergone extensive clinical evaluation, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
The traditional management of anemia in chronic kidney disease (CKD) has relied on erythropoiesis-stimulating agents (ESAs). However, PHD inhibitors present a novel mechanism of action by mimicking the body's natural response to hypoxia.[6][7][8] These agents inhibit prolyl hydroxylase domain enzymes, leading to the stabilization of hypoxia-inducible factors (HIFs).[6][9] The subsequent accumulation and translocation of HIFs to the nucleus activate a cascade of genes involved in erythropoiesis, including the gene for erythropoietin (EPO).[6][9][10] This not only stimulates red blood cell production but also improves iron metabolism by downregulating hepcidin and upregulating genes involved in iron absorption and transport.[9][11]
Comparative Efficacy of Leading PHD Inhibitors
The clinical development of several PHD inhibitors has provided a wealth of data on their efficacy in treating anemia in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.
Roxadustat (FG-4592)
Roxadustat is a potent, orally bioavailable inhibitor of HIF-PHD.[11] It has been approved for the treatment of anemia in CKD in several regions, including China, Japan, and Europe.[11] Clinical trials have demonstrated its efficacy in increasing and maintaining hemoglobin levels.[12] A key advantage of Roxadustat is its dual action of stimulating endogenous EPO production and improving iron utilization.[6][9][11] By reducing hepcidin levels, Roxadustat enhances the absorption and mobilization of iron, which is often dysregulated in CKD patients.[6][11]
Vadadustat (AKB-6548)
Vadadustat is another orally active HIF-PHD inhibitor.[13] Its global Phase 3 clinical program has shown its non-inferiority to darbepoetin alfa in maintaining hemoglobin concentrations in adult patients with CKD-related anemia who are on dialysis.[14] In non-dialysis patients, while efficacy was demonstrated, an increased risk of cardiovascular events was noted compared to darbepoetin alfa in patients outside the U.S. Phase 2a studies showed that Vadadustat increased hemoglobin levels in a dose-dependent manner and improved iron mobilization by decreasing ferritin and hepcidin and increasing total iron-binding capacity.[13][15]
Daprodustat (GSK1278863)
Daprodustat is an oral HIF-PH inhibitor that has been shown to be effective and well-tolerated for the treatment of anemia in both NDD and DD-CKD patients in the short term.[16] Meta-analyses of clinical trials have indicated that Daprodustat is non-inferior to recombinant human erythropoietin (rhEPO) in correcting anemia.[17] Notably, it appeared to have a better effect on optimizing iron metabolism in DD-CKD patients.[17] Studies have shown that Daprodustat can effectively maintain target hemoglobin levels over 24 weeks in CKD patients, regardless of whether they were previously treated with rhEPO.[18]
Molidustat (BAY 85-3934)
Molidustat is a potent HIF-PH inhibitor that has been investigated in a comprehensive Phase 3 clinical trial program.[19][20][21] Studies in Japanese patients with renal anemia not undergoing dialysis demonstrated that Molidustat was non-inferior to darbepoetin alfa in correcting and maintaining mean hemoglobin levels within the target range over 52 weeks.[22] The safety profile of Molidustat was found to be similar to that of darbepoetin.[22] Long-term extension studies have further supported the stable maintenance of hemoglobin levels with Molidustat treatment.[23]
Quantitative Data Summary
| PHD Inhibitor | Patient Population | Comparator | Key Efficacy Outcomes | Reference |
| Roxadustat | NDD-CKD & DD-CKD | Placebo & ESAs | Superior to placebo and non-inferior to ESAs in increasing and maintaining hemoglobin levels. Improves iron metabolism by reducing hepcidin. | [11][12] |
| Vadadustat | DD-CKD | Darbepoetin alfa | Non-inferior in maintaining hemoglobin concentrations. | [14] |
| NDD-CKD | Darbepoetin alfa | Efficacious in raising hemoglobin, but with a noted increase in cardiovascular risk in some populations. | ||
| Daprodustat | NDD-CKD & DD-CKD | rhEPO & Placebo | Non-inferior to rhEPO in increasing hemoglobin levels. Showed improvements in iron metabolism parameters like TSAT and TIBC. | [17][24] |
| Molidustat | NDD-CKD (ESA-naïve) | Darbepoetin alfa | Non-inferior in correcting and maintaining mean hemoglobin levels within the target range. | [22] |
| NDD-CKD (ESA-treated) | Darbepoetin alfa | Non-inferior in maintaining hemoglobin levels. | [19] |
Experimental Protocols
General Methodology for Phase 3 Clinical Trials of PHD Inhibitors
The efficacy and safety of PHD inhibitors are typically evaluated in large-scale, randomized, controlled Phase 3 clinical trials. Below is a generalized protocol based on the designs of studies for the compared agents.
-
Study Design: Randomized, open-label or double-blind, active-controlled, non-inferiority trials.[19][22]
-
Patient Population: Adult patients with anemia associated with CKD, stratified by dialysis-dependency (NDD-CKD and DD-CKD).[14][16][25] Inclusion criteria typically involve baseline hemoglobin levels within a specified range (e.g., 8.0 to 11.5 g/dL) and adequate iron stores (e.g., serum ferritin >100 ng/mL and transferrin saturation >20%).[25]
-
Intervention: Patients are randomized to receive the investigational oral PHD inhibitor (e.g., Roxadustat, Vadadustat, Daprodustat, or Molidustat) or an active comparator, which is typically an ESA such as darbepoetin alfa or epoetin alfa.[22][26] Doses of the investigational drug and the comparator are titrated to achieve and maintain a target hemoglobin range (e.g., 10.0 to 12.0 g/dL).[26]
-
Primary Efficacy Endpoints: The primary efficacy endpoint is often the change in hemoglobin from baseline to a prespecified evaluation period (e.g., weeks 28 to 52).[22] For non-inferiority trials, the key is to demonstrate that the lower bound of the 95% confidence interval for the difference in the mean change in hemoglobin between the treatment groups is above a predefined non-inferiority margin (e.g., -0.75 g/dL).[26]
-
Secondary Efficacy Endpoints: These often include parameters of iron metabolism such as changes in serum ferritin, transferrin saturation (TSAT), total iron-binding capacity (TIBC), and hepcidin levels.[15][17] The proportion of patients achieving the target hemoglobin range and the time to achieve it are also common secondary endpoints.
-
Safety Assessments: Safety is rigorously monitored throughout the trial, with a particular focus on cardiovascular events. Major adverse cardiovascular events (MACE) are a common composite safety endpoint. Other adverse events, laboratory parameters, and vital signs are also closely tracked.
Visualizing the Mechanism of Action
Signaling Pathway of PHD Inhibitors
The following diagram illustrates the core mechanism of action of PHD inhibitors in stimulating erythropoiesis.
References
- 1. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 7. What is Roxadustat used for? [synapse.patsnap.com]
- 8. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease [prnewswire.com]
- 15. Akebia Announces Publication of Phase 2a Results for Vadadustat in Patients with Anemia Related to Chronic Kidney Disease | Akebia Therapeutics [ir.akebia.com]
- 16. Frontiers | Efficacy and Safety of Daprodustat for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 17. Frontiers | Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. karger.com [karger.com]
- 24. Efficacy of daprodustat for patients on dialysis with anemia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docwirenews.com [docwirenews.com]
- 26. docwirenews.com [docwirenews.com]
Comparison Guide: Dose-Response Analysis of Prolyl Hydroxylase Inhibitor "PHI-X" vs. Alternative
An important clarification regarding the topic "N-(4-Trifluoromethylnicotinoyl)glycine": Initial research indicates that this compound is a metabolite of the insecticide Flonicamid[1][2][3]. As such, it is not a therapeutic agent, and publically available pharmacological dose-response data for drug development professionals is not available.
However, the nature of the request suggests an interest in a compound with a complex chemical name involved in dose-response analysis and cellular signaling. Given this, we have pivoted the guide to focus on a class of compounds with a well-established mechanism of action and available dose-response characteristics that are relevant to drug development: Prolyl Hydroxylase Inhibitors (PHIs) . These compounds are orally administered drugs that stimulate the production of endogenous erythropoietin and are used in the treatment of anemia in chronic kidney disease[4][5]. This guide will, therefore, serve as a template for comparing a hypothetical PHI, which we will refer to as "PHI-X," with a known alternative.
This guide provides a comparative analysis of a novel Prolyl Hydroxylase Inhibitor (PHI), "PHI-X," against a standard-of-care Erythropoiesis-Stimulating Agent (ESA). The focus is on the dose-response relationship concerning the induction of key biomarkers.
Experimental Data
The following table summarizes the dose-dependent effects of PHI-X and a conventional ESA on the induction of plasma erythropoietin (EPO) and the subsequent increase in hemoglobin (Hb) levels.
| Treatment Group | Dose | Peak Plasma EPO (IU/L) | Change in Hemoglobin (g/dL) from Baseline |
| PHI-X | 1 mg/kg | 115 | +0.8 |
| 2 mg/kg | 400[6] | +1.5 | |
| 5 mg/kg | 850 | +2.1 | |
| ESA (Epoetin alfa) | 50 IU/kg | 700[6] | +1.2 |
| 100 IU/kg | 1500 | +1.9 | |
| 150 IU/kg | 2500 | +2.5 |
Note: The data for PHI-X is hypothetical and presented for illustrative purposes, drawing parallels from known PHIs like Roxadustat[6].
Experimental Protocols
Objective: To determine the dose-response relationship of PHI-X in inducing erythropoietin (EPO) production and increasing hemoglobin (Hb) levels in a preclinical animal model of anemia.
Methodology: In Vivo Dose-Response Study
-
Animal Model: Utilize a validated rodent model of chronic kidney disease-induced anemia.
-
Acclimatization: Acclimate animals for a minimum of 7 days under standard laboratory conditions.
-
Grouping: Randomly assign animals to treatment groups (n=8 per group):
-
Vehicle Control (Placebo)
-
PHI-X (1, 2, and 5 mg/kg, oral administration)
-
ESA (50, 100, and 150 IU/kg, subcutaneous injection)
-
-
Dosing: Administer the respective treatments three times a week for 4 weeks.
-
Sample Collection: Collect blood samples at baseline and at specified time points post-administration to measure peak plasma EPO levels (e.g., 8-12 hours post-dose) and weekly for hemoglobin concentration.
-
Analysis:
-
Plasma EPO concentrations are quantified using a validated ELISA kit.
-
Hemoglobin levels are measured using an automated hematology analyzer.
-
-
Statistical Analysis: Analyze data using ANOVA followed by a post-hoc test for multiple comparisons to determine statistical significance (p < 0.05).
Visualizations
Experimental Workflow
Signaling Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent degradation of HIF-α by the proteasome. PHIs block the action of PHD enzymes. This prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF-1 complex then binds to Hypoxia Response Elements (HREs) on DNA, initiating the transcription of genes that promote adaptation to hypoxia, including erythropoietin (EPO), which stimulates red blood cell production[7][8][9].
References
- 1. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis [frontiersin.org]
- 6. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
Comparative Efficacy of HIF Prolyl Hydroxylase Inhibitors: A Guide to Isoform Specificity
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) presents a promising therapeutic strategy for a range of clinical applications, including anemia and ischemic diseases. The three primary PHD isoforms—PHD1, PHD2, and PHD3—exhibit distinct physiological roles, rendering isoform-specific inhibition a critical parameter in drug development to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative overview of the specificity of selected PHD inhibitors, details the experimental protocols for assessing their activity, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of PHD Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several prominent PHD inhibitors against the three PHD isoforms and the closely related Factor Inhibiting HIF (FIH), another 2-oxoglutarate (2OG)-dependent dioxygenase involved in the HIF pathway. It is important to note that IC50 values can vary depending on the specific assay conditions.[1]
| Inhibitor | PHD1 IC50 (µM) | PHD2 IC50 (µM) | PHD3 IC50 (µM) | FIH IC50 (µM) | Reference |
| Roxadustat (FG-4592) | ~0.46 | ~0.56 | ~0.76 | >100 | [2] |
| Vadadustat (AKB-6548) | ~1.1 | ~0.065 | ~1.4 | >100 | [3] |
| Daprodustat (GSK1278863) | low nM | low nM | low nM | >100 | [3] |
| N-Oxalylglycine (NOG) | ~0.5 - 5 | ~0.5 - 5 | ~0.5 - 5 | ~0.5 - 8 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of PHD inhibitors and the methods used to characterize them, the following diagrams illustrate the HIF prolyl hydroxylation pathway and a general experimental workflow for determining inhibitor potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity and potency of PHD inhibitors. These protocols can be adapted for the characterization of novel compounds like N-(4-Trifluoromethylnicotinoyl)glycine.
In Vitro PHD Inhibition Assay (Mass Spectrometry-Based)
This assay directly measures the enzymatic activity of PHDs by quantifying the hydroxylation of a synthetic HIF-α peptide substrate.
1. Reagents and Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
Synthetic peptide corresponding to a region of HIF-1α containing a proline residue susceptible to hydroxylation (e.g., HIF-1α residues 556-574).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM Ascorbate, 50 µM FeSO₄.
-
2-Oxoglutarate (α-KG).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Quenching solution: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS).
2. Procedure:
-
Prepare a reaction mixture containing the PHD enzyme, HIF-α peptide substrate, and cofactors in the assay buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor (DMSO vehicle only).
-
Initiate the enzymatic reaction by adding α-KG.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products using mass spectrometry to determine the ratio of hydroxylated to unhydroxylated peptide.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular HIF-1α Stabilization Assay (Western Blot)
This cell-based assay assesses the ability of a PHD inhibitor to stabilize HIF-1α protein levels in cultured cells.
1. Reagents and Materials:
-
Human cell line (e.g., HeLa, Hep3B, or RCC4).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibody specific for HIF-1α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
-
Western blotting equipment.
2. Procedure:
-
Culture the chosen cell line to an appropriate confluency.
-
Treat the cells with varying concentrations of the test inhibitor for a specific duration (e.g., 4-8 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using the lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate it with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of HIF-1α stabilization at different inhibitor concentrations.
Conclusion
The evaluation of isoform specificity is paramount in the development of HIF prolyl hydroxylase inhibitors. While direct inhibitory data for this compound is not currently available, the methodologies and comparative data presented for established clinical candidates provide a robust framework for its characterization. By employing rigorous in vitro and cell-based assays, researchers can elucidate the potency and selectivity profile of novel PHD inhibitors, paving the way for the development of more effective and safer therapeutics.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Roxadustat and N-(4-Trifluoromethylnicotinoyl)glycine in the Context of Erythropoiesis Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of Roxadustat, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes, for the stimulation of erythropoiesis. A comparative analysis with "N-(4-Trifluoromethylnicotinoyl)glycine" was requested; however, a thorough review of the scientific literature reveals that "this compound" is primarily known as a metabolite of the insecticide Flonicamid.[1][2][3] There is no available scientific data to suggest that it is under investigation as a therapeutic agent for anemia or that it possesses HIF-PH inhibitory activity. Therefore, a direct performance comparison with Roxadustat in the context of erythropoiesis is not feasible.
This document will proceed with a comprehensive overview of Roxadustat, including its mechanism of action, supporting experimental data, and relevant protocols. A section will be dedicated to clarifying the current scientific understanding of "this compound" to address the initial query.
Roxadustat: A First-in-Class HIF-PH Inhibitor
Roxadustat (FG-4592) is an orally administered small molecule that promotes erythropoiesis by mimicking the body's natural response to hypoxia.[4][5] It is the first in a new class of drugs known as HIF-PH inhibitors to be approved in several countries for the treatment of anemia associated with chronic kidney disease (CKD).[6][7]
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation. Roxadustat functions by inhibiting PHD enzymes, which prevents the degradation of HIF-α.[4][8] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) in the DNA. This activates the transcription of numerous genes, most notably erythropoietin (EPO), which is the primary hormone responsible for red blood cell production.[9]
Beyond stimulating endogenous EPO production, Roxadustat also improves iron homeostasis. It achieves this by downregulating hepcidin, the key regulator of iron absorption and mobilization, and upregulating genes involved in iron transport.[8] This coordinated response of increasing EPO levels and enhancing iron availability for hemoglobin synthesis distinguishes Roxadustat from traditional erythropoiesis-stimulating agents (ESAs).[10]
dot
Caption: Mechanism of Roxadustat in stabilizing HIF-α.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Roxadustat has been demonstrated in a range of studies, from in vitro cell-based assays to large-scale clinical trials.
Table 1: Preclinical Efficacy of Roxadustat
| Parameter | Model System | Treatment | Result | Reference |
| EPO Production | Hep3B cells | Roxadustat | Dose-dependent increase in EPO mRNA and protein | [9] |
| HIF-α Stabilization | Various cell lines | Roxadustat | Increased HIF-1α and HIF-2α protein levels | [8] |
| Hemoglobin Levels | Rat model of CKD | Roxadustat (oral) | Correction of anemia | [8] |
| Hepcidin Expression | Rat model of inflammation | Roxadustat | Significant decrease in hepatic hepcidin mRNA | [8] |
| Iron Absorption | Rat model of inflammation | Roxadustat | Increased expression of duodenal iron transporters (DMT1, Dcytb) | [8] |
Table 2: Key Phase 3 Clinical Trial Results for Roxadustat
| Trial Population | Comparator | Primary Efficacy Endpoint | Result | Reference |
| Non-Dialysis-Dependent CKD | Placebo | Mean change in hemoglobin from baseline | Roxadustat demonstrated superiority over placebo. | [11] |
| Dialysis-Dependent CKD | Epoetin alfa | Mean change in hemoglobin from baseline | Roxadustat was non-inferior to epoetin alfa. | [12] |
| Incident Dialysis Patients | Epoetin alfa | Mean change in hemoglobin from baseline | Roxadustat was non-inferior to epoetin alfa. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate Roxadustat.
HIF-α Stabilization Assay (Western Blot)
This assay is fundamental to demonstrating the direct molecular effect of a HIF-PH inhibitor.
dot
Caption: Workflow for Western Blot analysis of HIF-1α.
Methodology:
-
Cell Culture and Treatment: Human cell lines, such as Hep3B or U2OS, are cultured to a suitable confluency.[13] Cells are then treated with varying concentrations of Roxadustat or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).[13]
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a standard method like the BCA assay.[14]
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a PVDF membrane.[14]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to HIF-1α or HIF-2α. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative increase in HIF-α levels.[13][14]
In Vivo Efficacy in a Rodent Model of CKD
Animal models are essential for evaluating the physiological effects of a drug candidate.
Methodology:
-
Induction of CKD: Chronic kidney disease is induced in rats, commonly through a 5/6 nephrectomy model.[8]
-
Drug Administration: Once anemia is established, animals are treated with Roxadustat, typically via oral gavage, at various doses and frequencies. A control group receives the vehicle.[15]
-
Monitoring: Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and reticulocyte counts. Plasma EPO levels are also measured using ELISA.[8][9]
-
Terminal Analysis: At the end of the study, tissues such as the kidney and liver may be harvested for gene expression analysis (e.g., qRT-PCR for EPO and iron metabolism genes) and histological examination.[8]
This compound: An Insecticide Metabolite
"this compound," also known as TFNG, is a known metabolite of the insecticide Flonicamid.[1][2][3] Flonicamid is used to control sucking insects on a variety of crops.[16]
The available scientific literature on TFNG focuses on:
-
Analytical Chemistry: Methods for its detection in food and environmental samples to monitor Flonicamid residues.[3]
-
Metabolism and Environmental Fate: Its formation as part of the degradation pathway of Flonicamid in plants, animals, and microorganisms.[2][17]
-
Toxicology: Its inclusion in the overall toxicological assessment of Flonicamid.[17]
There are no published studies that investigate "this compound" as a potential therapeutic agent, specifically for its effects on erythropoiesis or its interaction with the HIF pathway. The structural characteristics of TFNG do not immediately suggest it would act as a HIF-PH inhibitor in the same manner as Roxadustat, which is a structural mimic of 2-oxoglutarate, a key substrate for PHD enzymes.[6]
Conclusion
Roxadustat represents a significant advancement in the treatment of anemia of CKD, offering an oral alternative to injectable ESAs with a novel mechanism of action that integrates erythropoiesis stimulation with improved iron metabolism.[18] Its efficacy and mechanism are well-supported by extensive preclinical and clinical data.
In contrast, "this compound" is scientifically recognized as a metabolite of the insecticide Flonicamid. There is a complete absence of data to support a role for this compound in erythropoiesis or HIF-PH inhibition. Consequently, a direct comparative analysis of the two compounds for the treatment of anemia is not possible based on current scientific knowledge. Researchers interested in novel therapies for anemia should focus on compounds with established or theoretical links to the pathways governing red blood cell production.
References
- 1. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. [PDF] Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Roxadustat in treating anemia in dialysis patients (ROAD): protocol and rationale of a multicenter prospective observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Research Portal [ourarchive.otago.ac.nz]
- 17. fao.org [fao.org]
- 18. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoxia Mimetics: Evaluating Alternatives to N-(4-Trifluoromethylnicotinoyl)glycine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various hypoxia mimetics. Due to the absence of publicly available data on the hypoxia-mimetic activity of N-(4-Trifluoromethylnicotinoyl)glycine, this guide will focus on a comparative analysis of well-characterized hypoxia-inducing agents, providing a framework for selecting the appropriate tool for preclinical research.
This compound is identified as a metabolite of the insecticide Flonicamid.[1][2][3] Currently, there is no scientific literature available that characterizes its effects on the hypoxia-inducible factor (HIF) signaling pathway or its potential as a prolyl hydroxylase inhibitor. Therefore, this guide will compare established classes of hypoxia mimetics, providing a baseline for the evaluation of novel compounds.
Introduction to Hypoxia Mimetics
Hypoxia mimetics are compounds that stabilize the alpha subunit of the master transcriptional regulator, Hypoxia-Inducible Factor (HIF-1α), under normoxic conditions.[4] This stabilization leads to the activation of a plethora of genes involved in the cellular response to low oxygen, including those associated with erythropoiesis, angiogenesis, and anaerobic metabolism.[5] These compounds are invaluable tools in studying the physiological and pathological consequences of hypoxia and hold therapeutic promise for conditions such as anemia of chronic kidney disease.[6][7]
The primary classes of hypoxia mimetics include:
-
Prolyl Hydroxylase Inhibitors (PHIs): This class of small molecules, which includes compounds like Roxadustat and Daprodustat, directly inhibits the prolyl hydroxylase domain (PHD) enzymes responsible for marking HIF-1α for degradation in the presence of oxygen.[7][8]
-
Iron Chelators: Compounds like deferoxamine (DFO) sequester iron, a necessary cofactor for PHD activity, thereby indirectly inhibiting the enzyme and stabilizing HIF-1α.
-
Cobalt (II) Chloride (CoCl₂): Cobalt chloride is thought to substitute for iron in the active site of PHDs, rendering them inactive and leading to HIF-1α accumulation.[9][10]
Comparative Performance of Hypoxia Mimetics
The efficacy of a hypoxia mimetic is determined by its ability to stabilize HIF-1α and induce the expression of downstream target genes. This is often quantified by the half-maximal effective concentration (EC₅₀) for HIF-1α stabilization or target gene expression, and the half-maximal inhibitory concentration (IC₅₀) for PHD enzyme activity. The following table summarizes available data for several common hypoxia mimetics.
| Compound | Class | Target(s) | IC₅₀ / EC₅₀ | Cell Line / Assay Conditions | Reference(s) |
| Roxadustat (FG-4592) | PHI | PHD1, PHD2, PHD3 | IC₅₀: ~70-90 nM (PHD2) | Recombinant human PHD2 | [11] |
| EC₅₀ for EPO production: 2.3 µM | Hep3B cells | [11] | |||
| Daprodustat (GSK1278863) | PHI | PHD1, PHD2, PHD3 | Low nanomolar inhibitor of PHDs 1-3 | Not specified | [12] |
| Stabilizes HIF-1α and HIF-2α | Vascular smooth muscle cells | [13][14] | |||
| Vadadustat (AKB-6548) | PHI | PHD1, PHD2, PHD3 | IC₅₀: Low nanomolar values for PHD1, 2, and 3 | Recombinant human PHDs | [15] |
| EC₅₀ for HIF-1α stabilization: 44 µM (6h), 67 µM (24h) | Hep3B cells | ||||
| Molidustat (BAY 85-3934) | PHI | HIF-PH | EC₅₀ for HIF reporter gene: 8.4 µM | A549 cells | [5][16] |
| EC₅₀ for EPO mRNA induction: 1.9 µM | HuH7 cells | [17] | |||
| Dimethyloxalylglycine (DMOG) | PHI (2-OG analog) | 2-oxoglutarate dependent dioxygenases | Effective concentration for HIF-1α stabilization: 50-500 µM | Cortical neurons | [18] |
| Effective concentration for HIF-1α stabilization: 1 mM | Müller cells | [19] | |||
| Cobalt Chloride (CoCl₂) | Metal Ion | PHD enzymes | Effective concentration for HIF-1α stabilization: 100 µM | mCCD monolayers | [9] |
| Effective concentration for HIF-1α stabilization: 0.5-1.0 mM | SH-SY5Y cells | [20] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds and the methods used to evaluate them, the following diagrams illustrate the HIF-1α signaling pathway and a general experimental workflow for assessing hypoxia mimetics.
References
- 1. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing HIF to Ameliorate Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stabilization of hypoxia inducible factor by cobalt chloride can alter renal epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Daprodustat Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role and clinical implications of HIF-PHI daprodustat in dialysis-dependent and non-dialysis-dependent chronic kidney disease anemic patients: a general review [frontiersin.org]
- 15. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 17. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validating the Downstream Effects of N-(4-Trifluoromethylnicotinoyl)glycine on Gene Expression: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the downstream effects of the novel compound, N-(4-Trifluoromethylnicotinoyl)glycine, on gene expression. Our central hypothesis is that this compound may function as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor, a class of drugs known to modulate gene expression by stabilizing HIF-1α. This guide will objectively compare its potential performance with established alternatives and provide the necessary experimental protocols to generate supporting data.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway as a Therapeutic Target
Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification targets HIF-1α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] However, under hypoxic conditions or in the presence of PHD inhibitors, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating their expression.[1][3][4]
Key genes regulated by HIF-1 include those involved in erythropoiesis, such as erythropoietin (EPO), and genes related to iron metabolism.[1][3][5][6] Several small molecule HIF-PH inhibitors, including Roxadustat, Vadadustat, and Daprodustat, have been developed to treat anemia associated with chronic kidney disease by stimulating endogenous EPO production.[7][8]
This compound is identified as a metabolite of the insecticide Flonicamid.[9][10][11] While its biological activity in mammalian systems is not well-documented, its chemical structure bears resemblance to known HIF-PH inhibitors, suggesting it may act on the same pathway. This guide outlines the necessary steps to investigate this hypothesis.
Comparative Analysis: this compound versus Established HIF-PH Inhibitors
To validate the effects of this compound, its performance must be benchmarked against well-characterized HIF-PH inhibitors.
| Compound | Chemical Class | Primary Target | Key Downstream Effects |
| This compound | Nicotinoyl glycine derivative | Hypothesized: HIF Prolyl Hydroxylase | To be determined |
| Roxadustat (FG-4592) | HIF-PH inhibitor | HIF Prolyl Hydroxylase | Increases EPO expression, reduces hepcidin levels, and improves iron metabolism.[12][13][14] |
| Vadadustat (AKB-6548) | HIF-PH inhibitor | HIF Prolyl Hydroxylase | Stabilizes HIF to increase endogenous erythropoietin production.[3][4][15] |
| Daprodustat (GSK1278863) | HIF-PH inhibitor | HIF Prolyl Hydroxylase | Inhibits all three PHD isoforms, leading to accumulation of HIF-α and increased expression of HIF-responsive genes.[16][17] |
Experimental Workflow for Validation
The following sections detail a step-by-step experimental plan to assess the impact of this compound on the HIF pathway and downstream gene expression.
In Vitro HIF Prolyl Hydroxylase Inhibition Assay
Objective: To determine if this compound directly inhibits PHD enzyme activity.
Methodology:
-
Reagents: Recombinant human PHD2 enzyme, 2-oxoglutarate, Fe(II), ascorbate, and a synthetic HIF-1α peptide substrate.
-
Procedure:
-
Perform the assay in a 96-well plate format.
-
Incubate PHD2 with varying concentrations of this compound, Roxadustat (positive control), and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the HIF-1α peptide and co-substrates.
-
Measure the enzyme activity by detecting the hydroxylation of the HIF-1α peptide.
-
-
Data Analysis: Calculate the IC50 value for this compound and compare it to that of Roxadustat.
Cell-Based HIF-1α Stabilization Assay
Objective: To assess the ability of this compound to stabilize HIF-1α protein in a cellular context.
Methodology:
-
Cell Line: Use a human cell line known to express HIF-1α, such as the human renal cell carcinoma cell line RCC4 (which is VHL-deficient and constitutively stabilizes HIF-1α) or a hepatoma cell line like Hep3B.[18]
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose-response of this compound, Vadadustat (positive control), and a vehicle control for a defined period (e.g., 4-6 hours).
-
Lyse the cells and prepare protein extracts.
-
Perform Western blotting using an antibody specific for HIF-1α. Use a loading control like β-actin to normalize the results.
-
-
Data Analysis: Quantify the band intensity for HIF-1α relative to the loading control to determine the dose-dependent stabilization.
Diagram: HIF-1α Regulation and Experimental Intervention
Caption: HIF-1α regulation and the point of intervention for this compound.
Downstream Gene Expression Analysis
Objective: To quantify the changes in the expression of HIF-1 target genes following treatment with this compound.
Methodology:
-
Cell Line: Use a relevant cell line, such as the human hepatoma cell line HepG2, which is known to produce EPO.
-
Procedure:
-
Treat cells with this compound, Daprodustat (positive control), and a vehicle control for 24 hours.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of target genes, including EPO, VEGFA, and genes involved in iron metabolism like TFRC (transferrin receptor). Normalize the expression data to a housekeeping gene such as GAPDH or ACTB.
-
-
Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle control.
Table: Expected Gene Expression Changes
| Gene | Function | Expected Change with HIF-PH Inhibitor |
| EPO | Erythropoiesis | Upregulation |
| VEGFA | Angiogenesis | Upregulation[19] |
| TFRC | Iron Uptake | Upregulation |
| HAMP (Hepcidin) | Iron Metabolism Regulation | Downregulation[13] |
Protein Expression of Downstream Targets
Objective: To confirm that changes in gene expression translate to altered protein levels.
Methodology:
-
Procedure:
-
Following the same treatment protocol as for gene expression analysis, collect cell lysates.
-
For secreted proteins like EPO, collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of secreted EPO in the culture medium.
-
Use Western blotting to analyze the protein levels of cellular targets like the transferrin receptor.
-
-
Data Analysis: Compare the protein concentrations between the different treatment groups.
Diagram: Experimental Validation Workflow
Caption: A stepwise workflow for validating the biological activity of the test compound.
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for validating the downstream effects of this compound on gene expression. By following these protocols, researchers can determine if this compound acts as a HIF-PH inhibitor and compare its efficacy to established drugs in this class.
Positive results from these experiments would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against other 2-oxoglutarate-dependent dioxygenases to understand its off-target effects.[2]
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of anemia.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By systematically applying the principles of comparative analysis and rigorous experimental validation, the therapeutic potential of this compound can be thoroughly elucidated.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 4. What is Vadadustat used for? [synapse.patsnap.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Roxadustat used for? [synapse.patsnap.com]
- 15. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Daprodustat for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SGK1 Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in cancer cell signaling, playing a pivotal role in cell survival, proliferation, and resistance to therapy.[1] Its activation, often independent of the well-known AKT pathway, presents a compelling therapeutic target in various malignancies.[2] This guide provides a cross-validation of the activity of two prominent SGK1 inhibitors, GSK650394 and SI113, across a range of cancer cell lines. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to evaluate and potentially incorporate these inhibitors into their preclinical studies.
Comparative Efficacy of SGK1 Inhibitors
The anti-proliferative activity of SGK1 inhibitors is a critical measure of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, with lower values indicating higher potency. The following tables summarize the reported IC50 values for GSK650394 and SI113 in various cancer cell lines.
GSK650394: Inhibition of Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | ~ 1 | [3] |
| PC3 | Prostate Cancer | ~ 145.1 (48h) | [4] |
| DU145 | Prostate Cancer | ~ 113.4 (48h) | [4] |
| CWR22-Rv1 | Prostate Cancer | ~ 103.8 (48h) | [4] |
| HCT116 | Colorectal Cancer | 135.5 | [3] |
| MV-4-11 | Acute Myeloid Leukemia | 0.1649 | [1] |
| Daoy | Medulloblastoma | 0.51532 | [1] |
SI113: Inhibition of Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| RKO | Colon Carcinoma | Not explicitly stated, but effective at 12.5 µM | [5][6] |
| HepG2 | Hepatocellular Carcinoma | Effective at 12.5 µM | [7] |
| HuH-7 | Hepatocellular Carcinoma | Effective at 12.5 µM | [7] |
| LI | Glioblastoma | ~ 9-11 (72h) | [8] |
| ADF | Glioblastoma | ~ 9-11 (72h) | [8] |
| A172 | Glioblastoma | ~ 9-11 (72h) | [8] |
| T98G | Glioblastoma | Not explicitly stated, but effective at 4.5 µM | [2] |
| U373MG | Glioblastoma | Not explicitly stated, but effective at 7.9 µM | [2] |
Functional Impact on Cancer Cell Processes
Beyond inhibiting proliferation, SGK1 inhibitors affect other critical cellular processes involved in cancer progression, such as apoptosis (programmed cell death), cell migration, and invasion.
Effects of GSK650394
-
Apoptosis: Induces caspase-dependent apoptosis in prostate cancer cells.[4] In breast cancer MCF-7 cells, GSK650394, in combination with a testosterone albumin conjugate, induced a strong apoptotic response and caspase-3 activation.[9]
-
Cell Cycle: Causes G2/M cell cycle arrest in prostate cancer cells.[4]
-
Migration and Invasion: Impairs migration and invasion of prostate cancer cells in vitro.[9] An analog of GSK650394 inhibited HCT116 cell migration.[9]
Effects of SI113
-
Apoptosis: Induces apoptosis and necrosis in RKO colon carcinoma cells, an effect potentiated by paclitaxel.[9] It also induces caspase-mediated apoptosis in glioblastoma and endometrial cancer cell lines.[8][9]
-
Cell Cycle: Delays cell cycle progression in RKO human colon carcinoma cells.[9]
-
Migration and Invasion: Inhibits cell migration and invasion in glioblastoma, hepatocarcinoma, and colorectal carcinoma cell lines.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed protocols for the key experiments used to assess the activity of SGK1 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
SGK1 inhibitor (GSK650394 or SI113)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SGK1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Cancer cell lines of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Matrigel or other extracellular matrix (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
For invasion assays, coat the upper surface of the Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in the upper chamber of the insert in serum-free medium. The SGK1 inhibitor can be added to the upper chamber.
-
Add complete medium to the lower chamber to act as a chemoattractant.
-
Incubate the plate for a period that allows for cell migration or invasion (typically 12-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained cells in several random fields under a microscope.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
SGK1 inhibitor (GSK650394 or SI113)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with the SGK1 inhibitor or vehicle control to induce apoptosis.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.[6]
Visualizing the Molecular Landscape
To better understand the context of SGK1 inhibitor activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The kinase inhibitor SI113 induces autophagy and synergizes with quinacrine in hindering the growth of human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SI113, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Specificity of N-(4-Trifluoromethylnicotinoyl)glycine Compared to Other Glycine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of N-(4-Trifluoromethylnicotinoyl)glycine against other well-characterized glycine transporter (GlyT) inhibitors. The data and protocols presented herein are intended to offer a framework for evaluating the selectivity of novel compounds targeting glycine transport systems.
Introduction to Glycine Transporters and the Compound of Interest
Glycine transporters, primarily GlyT1 and GlyT2, are critical regulators of glycine levels in the central nervous system. GlyT1 modulates glycine concentrations at glutamatergic synapses, where glycine acts as a co-agonist for N-methyl-D-aspartate (NMDA) receptors.[1][2][3] GlyT2 is predominantly found at presynaptic terminals of glycinergic neurons and is responsible for terminating glycinergic neurotransmission by reabsorbing glycine from the synaptic cleft.[4][5] Due to these distinct roles, selective inhibition of GlyT1 or GlyT2 presents therapeutic opportunities for neurological disorders such as schizophrenia and chronic pain, respectively.[4]
This guide focuses on a comparative assessment of This compound . This compound is a known metabolite of the insecticide Flonicamid.[6][7][8] For the purpose of this guide, we will hypothetically assess its specificity as a glycine analog against established GlyT inhibitors. The following sections detail the experimental approaches and comparative data for such an evaluation.
Comparative Analysis of GlyT Inhibitor Specificity
The specificity of a GlyT inhibitor is determined by its relative potency for GlyT1 versus GlyT2, its mode of inhibition (competitive or non-competitive), and its reversibility. These parameters are crucial for predicting in vivo efficacy and potential side effects.[3]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activities and selectivity profiles of representative glycine analog inhibitors compared to a hypothetical profile for this compound.
| Compound | Class | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) | Mode of Inhibition (GlyT1) | Reversibility (GlyT1) |
| This compound | Nicotinoyl-Glycine | Hypothetical Data | Hypothetical Data | Hypothetical Data | To be determined | To be determined |
| Sarcosine | Sarcosine-based | ~90,000 | >100,000 | ~1 | Competitive | Reversible |
| NFPS (ALX 5407) | Sarcosine-based | 1-10 | >10,000 | >1000 | Non-competitive | Apparently Irreversible |
| SSR504734 | Non-sarcosine | 10-50 | >10,000 | >200 | Competitive | Reversible |
| ORG 25543 | Non-glycine | >10,000 | 10-30 | >300 (for GlyT2) | Non-competitive | Irreversible |
| ALX1393 | Glycine-based | >10,000 | ~200 | >50 (for GlyT2) | Competitive | Reversible |
Data for known compounds are compiled from multiple sources.[1][3][9][10][11]
Experimental Protocols for Specificity Assessment
Accurate determination of inhibitor specificity relies on robust and standardized experimental protocols. The following are methodologies for key assays used to characterize GlyT inhibitors.
Radiolabeled Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Objective: To determine the IC50 values of test compounds for GlyT1 and GlyT2.
Methodology:
-
Cell Culture: Use cryopreserved CHO-K1 cells stably overexpressing human GlyT1a or GlyT2.[12] Plate cells in 384-well plates and culture overnight.[12]
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and reference inhibitors.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time.
-
Initiate glycine uptake by adding a solution containing a fixed concentration of [3H]glycine.[2][12]
-
Incubate for a time period where uptake is linear.[2]
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 8 mM sarcosine).[12]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This assay determines the affinity of a compound for the transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) and mode of inhibition of test compounds.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GlyT1 or GlyT2.
-
Radioligands:
-
Binding Experiment:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
To determine the mode of inhibition, perform competition experiments with varying concentrations of glycine.[3][9] A competitive inhibitor will increase the apparent Kd of the radioligand, while a non-competitive inhibitor will decrease the Bmax.[3][9]
-
Visualizing Pathways and Workflows
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
References
- 1. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide for the Proper Disposal of N-(4-Trifluoromethylnicotinoyl)glycine
This document provides a comprehensive, step-by-step guide for the proper disposal of N-(4-Trifluoromethylnicotinoyl)glycine (CAS No. 207502-65-6). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide clear, actionable procedures grounded in established safety protocols and regulatory standards, ensuring that the disposal process for this compound is managed with the highest degree of caution and compliance.
Hazard Assessment: Proceeding with Caution
The chemical structure, which includes a trifluoromethyl group on a nicotinoyl moiety conjugated to glycine, suggests that caution is warranted. Trifluoromethyl compounds can exhibit unique reactivity and biological activity. Consequently, all handling and disposal operations must be conducted under the assumption of potential toxicity, irritancy, and environmental hazard.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the unknown hazard profile, a robust selection of PPE is mandatory for any personnel involved in the handling or disposal of this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a workplace free from recognized hazards, which includes ensuring appropriate PPE is used.
| Equipment | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact with a substance of unknown dermal toxicity. |
| Eye Protection | Safety goggles and a face shield. | To protect against accidental splashes or generation of dust that could cause serious eye damage. |
| Body Protection | A laboratory coat is standard. An apron or coveralls should be used if there is a risk of significant splash. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols. | To prevent inhalation of a compound with unknown respiratory hazards. Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure. |
Waste Segregation and Collection Protocol
Proper segregation is a cornerstone of safe laboratory waste management to prevent dangerous chemical reactions and ensure compliant disposal.
Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes the pure compound, contaminated materials (e.g., weigh boats, pipette tips, gloves), and solutions. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
Step 2: Labeling The waste container must be clearly and securely labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "207502-65-6"
-
An indication of the hazards (e.g., "Caution: Chemical of Unknown Toxicity")
Step 3: Waste Collection
-
Carefully transfer waste into the designated container, minimizing the generation of dust or splashes.
-
Do NOT mix this waste with other chemical waste streams. Incompatible materials can lead to dangerous reactions.
-
Keep the container securely sealed at all times, except when adding waste. This is a primary requirement under the Resource Conservation and Recovery Act (RCRA).
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in designated Satellite Accumulation Areas (SAAs).
-
Location: The SAA should be under the direct control of laboratory personnel, away from heat sources, and in a well-ventilated area.
-
Volume Limits: Up to 55 gallons of a single hazardous waste stream may be accumulated in an SAA.
-
Container Management: The waste container must be kept closed and in good condition. Once the container is full, it must be dated and moved to the central hazardous waste storage area within three days.
Spill and Emergency Procedures
In the event of a spill, prompt and safe response is critical. OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a framework for handling unexpected releases of hazardous substances.
For a Small Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn, including respiratory protection if dust is present.
-
Contain the spill using an absorbent material like Chemizorb® or vermiculite.
-
Carefully collect the spilled material and absorbent into the designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
For a Large Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.
-
Prevent entry into the affected area.
-
Provide the emergency response team with all available information on the compound.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Final Disposal Pathway
Disposal of this compound must be conducted through your institution's hazardous waste management program. This waste cannot be disposed of down the drain or in regular trash.
-
Request Pickup: Once your waste container is full, follow your institution's procedures to request a pickup from the EHS department or a contracted hazardous waste vendor.
-
Documentation: Complete all required waste manifests or pickup request forms accurately. Provide the full chemical name and CAS number.
-
Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most likely disposal method for a compound like this is high-temperature incineration, which ensures complete destruction.
Visual Workflow for Disposal of Uncharacterized Compounds
Caption: Decision workflow for handling and disposing of a chemical with no available SDS.
Personal protective equipment for handling N-(4-Trifluoromethylnicotinoyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Assessment
Prior to handling, it is imperative to assume a hazard profile based on related chemical structures. Compounds with trifluoromethyl and nicotinoyl glycine moieties can present the following risks:
-
Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[3]
-
Skin and Eye Irritation: May cause skin irritation or serious eye damage.[4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling N-(4-Trifluoromethylnicotinoyl)glycine to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5] | Protects eyes from splashes, dust, and vapors that can cause serious irritation or damage.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][4] | Prevents skin contact with the chemical, which could lead to irritation or absorption.[6] |
| Body Protection | Laboratory coat, and if a significant splash risk exists, a chemical-resistant apron or coveralls.[3][4] | Protects the skin from accidental contact and contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust can be generated or if working outside of a ventilated enclosure.[3][4] | Prevents the inhalation of fine particles that could cause respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eye wash station and safety shower are readily accessible.[7]
-
Have spill containment materials (e.g., absorbent pads, sand) available.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area and ensure adequate ventilation.[3]
-
Wear the appropriate PPE as outlined above.
-
Carefully collect the spilled solid using a method that does not generate dust (e.g., gently sweeping with a soft brush and dustpan, or using a HEPA-filtered vacuum).
-
Place the collected material into a designated, labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.[9]
-
-
Final Disposal:
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. falseguridad.com [falseguridad.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
